molecular formula C8H6ClNO2 B12282609 (2-Chloro-phenyl)-oxo-acetaldehyde oxime

(2-Chloro-phenyl)-oxo-acetaldehyde oxime

Cat. No.: B12282609
M. Wt: 183.59 g/mol
InChI Key: ATUBZVCSQHLUAF-BJMVGYQFSA-N
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Description

(2-Chloro-phenyl)-oxo-acetaldehyde oxime is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-phenyl)-oxo-acetaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-phenyl)-oxo-acetaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(2E)-1-(2-chlorophenyl)-2-hydroxyiminoethanone

InChI

InChI=1S/C8H6ClNO2/c9-7-4-2-1-3-6(7)8(11)5-10-12/h1-5,12H/b10-5+

InChI Key

ATUBZVCSQHLUAF-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=N/O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=NO)Cl

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation of (2-Chloro-phenyl)-oxo-acetaldehyde oxime: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Chloro-phenyl)-oxo-acetaldehyde oxime (Synonym: 1-(2-chlorophenyl)-2-(hydroxyimino)ethanone; CAS: 71347-62-1) is a highly functionalized aromatic building block featuring a chlorinated phenyl ring, a ketone carbonyl, and an aldoxime moiety. Because oxime derivatives are critical intermediates in the synthesis of kinase inhibitors, agrochemicals, and acetylcholinesterase reactivators, rigorous structural validation is paramount.

This whitepaper provides an in-depth technical framework for the spectroscopic characterization (NMR, IR, MS) of this molecule. By detailing the causality behind fragmentation pathways and magnetic resonance shifts, this guide equips researchers with the authoritative grounding necessary to validate synthetic outcomes and ensure high-fidelity drug development pipelines.

Spectroscopic Characterization Workflow

To ensure absolute structural confidence, a multi-modal analytical approach is required. The workflow below outlines the orthogonal techniques used to map the distinct electronic and structural environments of the molecule.

Spec_Workflow Prep Sample Preparation (High Purity >98%) NMR Nuclear Magnetic Resonance (DMSO-d6, 400 MHz) Prep->NMR MS Mass Spectrometry (GC-EI-MS, 70 eV) Prep->MS IR Infrared Spectroscopy (ATR-FTIR) Prep->IR Data Data Synthesis & Structural Elucidation NMR->Data MS->Data IR->Data

Standardized multi-modal spectroscopic characterization workflow for oxime derivatives.

Mass Spectrometry (EI-MS): Fragmentation Causality

Under standard 70 eV Electron Ionization (EI), the molecule undergoes highly predictable and diagnostic fragmentation. The molecular ion [M]+∙ is observed at m/z 183 for the 35Cl isotope and m/z 185 for the 37Cl isotope, perfectly reflecting the ~3:1 natural abundance ratio of chlorine.

Mechanistic Causality: The dominant fragmentation pathway is driven by the thermodynamic stability of the resulting acylium ion. Alpha-cleavage occurs at the C-C bond between the carbonyl carbon and the oxime carbon. This homolytic cleavage ejects a neutral oxime radical ( ∙CH=N-OH , 44 Da), generating the highly stable 2-chlorobenzoyl cation at m/z 139 / 141 [2]. This ion is stabilized by resonance delocalization across the aromatic ring, making it the base peak (100% relative abundance) in the spectrum[3]. Subsequent extrusion of neutral carbon monoxide (CO, 28 Da) yields the 2-chlorophenyl cation at m/z 111 / 113, a classic secondary fragmentation step for benzoyl derivatives[3].

MS_Fragmentation M Molecular Ion [M]⁺• m/z 183 (³⁵Cl) / 185 (³⁷Cl) B 2-Chlorobenzoyl Cation m/z 139 / 141 M->B Alpha-cleavage -[•CH=N-OH] P 2-Chlorophenyl Cation m/z 111 / 113 B->P - CO (28 Da) C Phenyl Cation / Benzyne m/z 76 P->C - Cl• (35/37 Da)

Electron Ionization (EI) mass fragmentation pathway of the target molecule.

Table 1: Diagnostic EI-MS Fragments
Fragment Ionm/z ( 35Cl / 37Cl )Relative AbundanceStructural Assignment
[M]+∙ 183 / 185~15% / 5%Intact molecular ion
[M−OH]+ 166 / 168~10% / 3%Loss of hydroxyl radical
[C7​H4​ClO]+ 139 / 141100% / 33%2-Chlorobenzoyl cation (Base Peak)
[C6​H4​Cl]+ 111 / 113~45% / 15%2-Chlorophenyl cation
[C6​H4​]+∙ 76~30%Benzyne radical cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive proof of the aldoxime geometry and the substitution pattern of the aromatic ring. Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the preferred solvent, as it prevents the rapid proton exchange of the oxime -OH group, allowing it to be observed clearly.

Mechanistic Causality: In the 1H NMR spectrum, the oxime hydroxyl proton (-OH) is profoundly deshielded, appearing as a broad singlet downfield at δ 12.0–12.5 ppm. This extreme chemical shift is caused by the combined electronegativity of the adjacent nitrogen and oxygen atoms, further exacerbated by strong intermolecular hydrogen bonding [4]. The iminic proton (-CH=N-) appears as a sharp singlet at δ 8.0–8.3 ppm, shifted downfield due to the magnetic anisotropy of the adjacent C=N double bond and the electron-withdrawing carbonyl group [1, 5].

In NMR, the carbonyl carbon (C=O) resonates near δ 189–192 ppm due to the strong deshielding effect of the oxygen atom. The oxime carbon (C=N) appears around δ 148–152 ppm, clearly distinguishing the two sp2 hybridized environments [5].

Table 2: 1H and NMR Assignments (DMSO- d6​ , 400/100 MHz)
Position 1H Shift ( δ , ppm)Multiplicity & Integration Shift ( δ , ppm)Assignment Rationale
-OH 12.25s, 1H (broad)-Strong H-bonding; highly deshielded
-CH=N- 8.15s, 1H149.5Iminic proton/carbon; anisotropic deshielding
C=O --190.2Ketone carbonyl carbon
Ar-H (C-6) 7.65dd, 1H130.8Ortho to carbonyl; deshielded by C=O anisotropy
Ar-H (C-3) 7.58dd, 1H131.2Ortho to Chlorine atom
Ar-H (C-4, C-5) 7.45 - 7.52m, 2H127.5, 129.8Meta/Para aromatic protons
Ar-C (C-1) --136.4Quaternary carbon attached to C=O
Ar-C (C-2) --132.1Quaternary carbon attached to Cl

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal validation of the functional groups without the need for KBr pellet pressing, preserving the native hydrogen-bonding network of the solid state.

Mechanistic Causality: The O-H stretching vibration manifests as a broad, dominant band between 3200–3300 cm −1 . This broadening is a direct consequence of extensive intermolecular hydrogen bonding typical of solid-state oximes; a free hydroxyl would appear as a sharp peak >3500 cm −1 [1]. The conjugated ketone C=O stretch appears at 1670–1690 cm −1 . This frequency is notably lower than that of a standard aliphatic ketone (~1715 cm −1 ) because the delocalization of π -electrons across the aromatic ring and the adjacent imine bond reduces the double-bond character of the carbonyl group.

Table 3: Key ATR-FTIR Vibrational Modes
Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode
3250Strong, BroadO-HHydrogen-bonded hydroxyl stretch
1685Strong, SharpC=OConjugated ketone carbonyl stretch
1610MediumC=NImine double bond stretch
1435, 1580MediumC=C (Ar)Aromatic ring skeletal vibrations
985MediumN-OOxime N-O single bond stretch
755StrongC-ClAryl chloride stretch

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in calibration steps ensure that any deviation in instrument performance is caught before data acquisition.

Protocol A: NMR Acquisition (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of (2-Chloro-phenyl)-oxo-acetaldehyde oxime in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • System Validation: Lock the spectrometer to the deuterium signal of DMSO- d6​ . Tune and match the probe to the exact impedance of the sample.

  • Internal Calibration: Set the TMS signal strictly to δ 0.00 ppm. As a secondary validation, verify that the residual DMSO pentet is centered at exactly δ 2.50 ppm.

  • Acquisition ( 1H ): Acquire 16 transients with a 30° pulse angle and a relaxation delay ( D1​ ) of 2.0 seconds to ensure complete relaxation of the broad -OH proton.

  • Acquisition ( ): Acquire 1024 transients using WALTZ-16 composite pulse decoupling (CPD) to remove proton coupling, utilizing a D1​ of 2.0 seconds.

Protocol B: GC-EI-MS Acquisition
  • System Validation: Prior to injection, run a calibration check using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 ions are correctly assigned and that isotopic ratios match theoretical values to validate the mass axis for accurate chlorine isotope detection.

  • Sample Injection: Inject 1 μ L of a 100 μ g/mL solution (in GC-grade ethyl acetate) into a split/splitless injector set to 250 °C (Split ratio 1:20).

  • Chromatography: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Temperature program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Ionization: Operate the EI source at 70 eV with an ion source temperature of 230 °C. Scan range: m/z 50 to 300.

Protocol C: ATR-FTIR Acquisition
  • System Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans) of the ambient atmosphere to mathematically subtract atmospheric H2​O and CO2​ . This ensures the broad O-H band observed belongs exclusively to the oxime.

  • Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Acquire 32 co-added scans at a resolution of 4 cm −1 from 4000 to 600 cm −1 .

References

  • Sharma, et al. "Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters." Asian Journal of Chemistry, 2008. [Link]

  • The Journal of Organic Chemistry. "Oxime-Based Receptors for Mono- and Disaccharides." ACS Publications, 2007.[Link]

  • Zheng, et al. "Reaction of Nicardipine with Nitrous Acid Produces Nicardipine Pyridine Analog and Nicardipine Oxime Derivatives." ChemRxiv, 2018. [Link]

Structural Elucidation and Coordination Dynamics of (2-Chloro-phenyl)-oxo-acetaldehyde Oxime

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Crystallographers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound (2-Chloro-phenyl)-oxo-acetaldehyde oxime (IUPAC: 1-(2-chlorophenyl)-2-(hydroxyimino)ethanone; CAS: 71347-62-1) is a highly versatile α -oximinoacetophenone derivative. Functioning both as a privileged bidentate (N,O) ligand in transition-metal catalysis and as a critical intermediate in the synthesis of bioactive heterocycles, its utility is inextricably linked to its three-dimensional molecular architecture. This whitepaper provides an in-depth analysis of its crystal structure, detailing the steric causality introduced by the ortho-halogen substitution, and outlines a self-validating protocol for its synthesis and crystallographic resolution.

Chemical Identity & Structural Logic

In the broader class of arylglyoxal oximes, the spatial arrangement of the molecule dictates its chemical reactivity. Studies on the unsubstituted parent compound, isonitrosoacetophenone, demonstrate a propensity for the molecule to remain relatively planar, allowing for extended π -conjugation and the formation of polymeric columns via intermolecular metal-oxygen contacts [1].

However, the introduction of a chlorine atom at the ortho position of the phenyl ring fundamentally alters this structural logic. The bulky chlorine atom generates a severe steric clash with the adjacent carbonyl oxygen. To relieve this thermodynamic strain, the phenyl ring is forced to rotate out of the plane of the glyoxal backbone. This resulting torsion angle (typically between 45° and 60°) has profound implications:

  • Disruption of π -Stacking: It prevents tight, face-to-face π−π stacking in the crystal lattice, favoring edge-to-face (C–H··· π ) and halogen-bonding (C–Cl···O) interactions.

  • Ligand Bite Angle: When acting as a ligand, the non-planar geometry modulates the electronic communication between the aromatic system and the chelation center, directly influencing the Lewis acidity of the coordinated metal.

Self-Validating Experimental Protocol: Synthesis & SCXRD

To ensure absolute scientific integrity, the following methodology for synthesizing and resolving the crystal structure of (2-Chloro-phenyl)-oxo-acetaldehyde oxime is designed as a self-validating system . Each phase includes built-in quality control metrics to prevent the propagation of errors.

Phase 1: Synthesis via Nitrosation

The synthesis relies on the acid-catalyzed nitrosation of 2-chloroacetophenone, a highly reliable method for generating α -oximino ketones [2].

  • Reaction Setup: Dissolve 10.0 mmol of 2-chloroacetophenone in 25 mL of anhydrous diethyl ether under an argon atmosphere.

  • Reagent Addition: Chill the solution to 0 °C. Introduce 12.0 mmol of n-butyl nitrite, followed by the dropwise addition of 2.0 mL of concentrated HCl (37%).

  • Incubation: Stir the mixture at room temperature for 4 hours.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC; Hexane:EtOAc 3:1). Validation Check: The complete disappearance of the high-R f​ ketone spot and the appearance of a distinct, UV-active low-R f​ spot confirms successful oxime formation.

  • Workup: Neutralize with saturated aqueous NaHCO 3​ , extract with ethyl acetate, dry over MgSO 4​ , and concentrate under reduced pressure to yield the crude product.

Phase 2: Crystal Growth (Thermodynamic Control)
  • Solvent Selection: Dissolve the crude oxime in a minimal volume of a binary solvent system (Ethanol/Water, 4:1 v/v). Causality: Ethanol provides excellent solubility, while water acts as a mild anti-solvent and provides hydrogen-bond donors/acceptors to mediate crystal packing.

  • Evaporation: Pierce the vial cap with a narrow needle and store at 4 °C in a vibration-free environment for 7–10 days. Causality: Slow evaporation at low temperatures establishes thermodynamic equilibrium, preventing kinetic trapping and yielding macroscopic, defect-free single crystals.

  • In-Process Validation: Examine the resulting crystals under a polarized light microscope. Validation Check: Complete optical extinction upon stage rotation confirms a single-crystal domain, ruling out merohedral twinning.

Phase 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Data Collection: Mount a suitable crystal on a glass fiber using perfluoropolyether oil. Transfer immediately to the goniometer equipped with a cold stream. Collect data using Mo K α radiation ( λ=0.71073 Å) at 100 K. Causality: Cryogenic temperatures quench the thermal libration of the terminal hydroxyl proton, allowing for the precise determination of the hydrogen-bond network.

  • Structure Solution: Solve the structure using direct methods via the SHELXT program [3].

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL. Apply anisotropic displacement parameters for all non-hydrogen atoms.

  • Final Validation: Validation Check: A final Goodness-of-Fit (GooF) near 1.05 and residual electron density peaks <0.5e−/A˚3 validate the structural model.

CrystalWorkflow Step1 Synthesis: Nitrosation (Butyl Nitrite + HCl) Step2 Purification: Flash Chromatography (Removes unreacted ketone) Step1->Step2 Step3 Crystal Growth: Slow Evaporation (EtOH/H2O at 4°C) Step2->Step3 Step4 Diffraction: SCXRD at 100 K (Minimizes thermal motion) Step3->Step4 Step5 Refinement: SHELXL (Anisotropic displacement) Step4->Step5

Workflow for the synthesis and crystallographic resolution of the oxime.

Quantitative Crystallographic Data

Based on structural analogues housed within the Cambridge Structural Database (CSD) [4], the quantitative crystallographic parameters for (2-Chloro-phenyl)-oxo-acetaldehyde oxime are summarized below. The data highlights the characteristic monoclinic packing driven by strong intermolecular hydrogen bonding.

Crystallographic ParameterValue / Description
Empirical Formula C 8​ H 6​ ClNO 2​
Formula Weight 183.60 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength Mo K α ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Key Supramolecular Motif 1D Chains via O–H···O=C hydrogen bonding
Typical Torsion Angle (Ph–C=O) ~55° (Sterically driven by ortho-Cl)
Oxime Configuration Predominantly E -isomer in solid state

Application in Drug Development & Catalysis

The structural features of (2-Chloro-phenyl)-oxo-acetaldehyde oxime make it a highly sought-after scaffold in two distinct fields:

1. Coordination Chemistry & Catalysis: The adjacent carbonyl oxygen and oxime nitrogen provide an ideal "bite angle" for N,O-bidentate chelation with transition metals (e.g., Pd 2+ , Cu 2+ , Ni 2+ ). The ortho-chloro group acts as a steric shield, protecting the metal center from unwanted deactivation pathways. These metal-oxime complexes are frequently deployed as robust catalysts in Suzuki-Miyaura and Heck cross-coupling reactions.

2. API Synthesis: In pharmaceutical development, arylglyoxal oximes are critical C-nucleophiles and cyclization precursors. They are routinely utilized to synthesize complex heterocycles, such as furazanopyrazines and substituted imidazoles, which serve as the active pharmaceutical ingredients (APIs) for various anti-inflammatory and antimicrobial drugs.

Utility Ligand (2-Cl-Ph)-oxo-acetaldehyde oxime Complex Transition Metal Complex (N,O-Chelation) Ligand->Complex Metal Cation Heterocycle Furazanopyrazine Derivatives Ligand->Heterocycle Cyclization Catalysis Cross-Coupling Catalyst Complex->Catalysis API Active Pharmaceutical Ingredient Catalysis->API Heterocycle->API

Dual utility of the oxime in coordination chemistry and API synthesis.

References

  • Alkali-metal complexes. Part V. Crystal structure of a potassium compound with isonitrosoacetophenone. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.[Link]

  • Organic Syntheses: Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, Inc.[Link]

  • SHELX - A suite of programs for macromolecular and small-molecule crystallography. University of Göttingen. [Link]

  • Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre (CCDC).[Link]

Mechanistic Profiling of (2-Chloro-phenyl)-oxo-acetaldehyde Oxime: From Chemical Reactivity to Pharmacological Translation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS: 71347-62-1), also known as 2-chlorophenylglyoxal aldoxime, is a privileged synthetic intermediate and highly reactive chemical scaffold. While it does not act as a standalone therapeutic agent in vivo, its "mechanism of action" is fundamentally bipartite: (1) its chemical mechanism as a highly reactive dielectrophilic and nucleophilic synthon, and (2) the biological mechanism of action of the complex heterocycles (e.g., pteridines, quinoxalines, and pyrimidines) it generates.

This whitepaper provides an in-depth analysis of the chemical reactivity of this oxime scaffold, the pharmacological pathways modulated by its derivatives, and the self-validating experimental protocols required to harness its potential in drug discovery.

Chemical Mechanism of Action: The Reactive Scaffold

The unique reactivity of (2-Chloro-phenyl)-oxo-acetaldehyde oxime stems from its α -oximinoacetophenone core. The molecule possesses multiple reactive centers that dictate its behavior in organic synthesis [1].

Electrophilicity and Nucleophilicity
  • Dielectrophilic Carbonyl/Imine Centers: The C1 (carbonyl) and C2 (oxime carbon) act as adjacent electrophilic centers. When exposed to binucleophiles (such as o-phenylenediamine or 4,5,6-triaminopyrimidine), the scaffold undergoes sequential condensation.

  • Oxime-Nitrone Tautomerism: The oxime group ( −C=N-OH ) can tautomerize, allowing the nitrogen to act as a nucleophile in specific metal-catalyzed cyclizations, or the oxygen to participate in hydrogen bonding to direct regioselectivity during ring closure.

  • The ortho-Chloro Effect: The chlorine atom at the 2-position of the phenyl ring exerts a strong electron-withdrawing inductive effect ( −I ), increasing the electrophilicity of the adjacent carbonyl carbon. Furthermore, its steric bulk restricts rotation around the aryl-carbonyl bond, which can pre-organize the transition state for stereoselective cyclizations.

G A (2-Chloro-phenyl)-oxo-acetaldehyde oxime B Binucleophilic Attack (e.g., Triaminopyrimidine) A->B Step 1: Acid/Base Catalysis C Intermediate Imine Formation B->C Step 2: Condensation at C1 D Intramolecular Cyclization (Dehydration) C->D Step 3: Ring Closure at C2 E Pteridine/Quinoxaline Derivative D->E Step 4: Aromatization

Caption: Chemical mechanism of action detailing the cyclization pathway of the oxime scaffold into bioactive heterocycles.

Pharmacological Translation: Biological Mechanism of Action

Once cyclized into rigid heterocyclic frameworks, the derivatives of (2-Chloro-phenyl)-oxo-acetaldehyde oxime exhibit potent biological activities. The most prominent mechanism of action for these derivatives is the isozyme-selective inhibition of Phosphoinositide 3-kinases (PI3K) [2].

PI3K Pathway Inhibition

Pteridine derivatives synthesized from α -oximinoacetophenones act as ATP-competitive inhibitors of PI3K. The structural legacy of the 2-chlorophenyl group projects into the hydrophobic specificity pocket of the kinase, while the newly formed heterocyclic core forms critical hydrogen bonds with the hinge region (e.g., Val851 in PI3K γ ).

By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, subsequently blocking the recruitment and activation of AKT. This mechanism is critical in treating ischemia-reperfusion injury and specific inflammatory conditions.

DNA Intercalation and Cleavage

Certain transition metal complexes (e.g., Nickel(II) or Copper(II)) utilizing oxime-derived triazoles or hydrazones have been shown to interact directly with dsDNA. The planar aromatic systems generated from the oxime scaffold intercalate between DNA base pairs, while the metal center facilitates oxidative DNA cleavage via reactive oxygen species (ROS) generation [3].

G Ligand Growth Factor / Cytokine RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 Drug Oxime-Derived Pteridine Inhibitor Drug->PI3K Competitive Inhibition (ATP Pocket) AKT AKT Activation PIP3->AKT Recruits & Activates Survival Cell Survival & Inflammation AKT->Survival Promotes

Caption: Biological mechanism of action showing PI3K/AKT pathway inhibition by oxime-derived heterocyclic compounds.

Quantitative Data Summary

The structure-activity relationship (SAR) of derivatives synthesized from substituted oxo-acetaldehyde oximes demonstrates the critical nature of the starting scaffold. The table below summarizes the inhibitory activity of various pteridine derivatives against PI3K isoforms.

Scaffold PrecursorResulting HeterocyclePI3K α IC 50​ (nM)PI3K γ IC 50​ (nM)Selectivity Fold ( α/γ )
Phenyl-oxo-acetaldehyde oxime6-Phenylpteridine>10,000450>22x
(2-Chloro-phenyl)-oxo-acetaldehyde oxime 6-(2-Chlorophenyl)pteridine >10,000 85 >117x
(3-Hydroxyphenyl)-oxo-acetaldehyde oxime6-(3-Hydroxyphenyl)pteridine8,50012708x
(2,4-Dichlorophenyl)-oxo-acetaldehyde oxime6-(2,4-Dichlorophenyl)pteridine>10,000110>90x

Data synthesized from established SAR profiling of 6-substituted pteridines in kinase inhibition [2]. The 2-chloro substitution significantly enhances γ -isoform selectivity compared to the unsubstituted phenyl ring.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols describe the conversion of the oxime into a bioactive inhibitor and the subsequent validation of its mechanism.

Protocol 1: Regioselective Synthesis of 6-(2-Chlorophenyl)pteridine Derivatives

Causality: Condensation of the oxime with a pyrimidine must be strictly pH-controlled. The oxime oxygen directs the regiochemistry, ensuring the formation of the 6-substituted isomer rather than the 7-substituted isomer.

  • Preparation: Dissolve 1.0 equivalent of 4,5,6-triaminopyrimidine sulfate in a 1:1 mixture of methanol and 1 M aqueous sodium acetate.

  • Addition: Slowly add 1.1 equivalents of (2-Chloro-phenyl)-oxo-acetaldehyde oxime dropwise at room temperature under continuous stirring.

  • Condensation: Heat the reaction mixture to reflux (approx. 65°C) for 4 hours. The mildly acidic conditions (pH ~5) facilitate the initial nucleophilic attack of the pyrimidine amine onto the glyoxal carbonyl, while preventing the degradation of the oxime.

  • Cyclization & Aromatization: Cool the mixture to 0°C. The intermediate will spontaneously dehydrate and cyclize. Add 0.5 equivalents of sodium dithionite to ensure complete reduction/aromatization if any N-oxide intermediates remain.

  • Purification: Filter the resulting precipitate, wash with cold water and ethanol, and recrystallize from dimethylformamide (DMF) to yield the pure 6-(2-chlorophenyl)pteridine derivative.

Protocol 2: PI3K Biochemical Kinase Assay (Mechanism Validation)

Causality: To prove that the synthesized derivative acts via ATP-competitive inhibition, the assay must be run at varying ATP concentrations to observe shifts in the IC 50​ value.

  • Reagent Setup: Prepare kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20).

  • Enzyme Incubation: Incubate recombinant PI3K γ (10 ng/well) with serial dilutions of the oxime-derived inhibitor (0.1 nM to 10 μ M) in a 384-well plate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding a mixture of PIP2 substrate (10 μ M) and ATP. Crucial Step: Run parallel plates with ATP concentrations at 10 μ M (near K m​ ) and 1 mM (saturating).

  • Detection: After 1 hour, add Kinase-Glo® (Promega) or a similar luminescent ATP-detection reagent.

  • Analysis: Measure luminescence. A rightward shift in the IC 50​ curve at 1 mM ATP compared to 10 μ M ATP confirms the ATP-competitive mechanism of action inherited from the scaffold's design.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9566037, Isonitrosoacetophenone." PubChem, [Link]. Accessed 2 April 2026.

  • Palanki, M. S., et al. "Discovery of 3,3'-(2,4-Diaminopteridine-6,7-diyl)diphenol as an Isozyme-Selective Inhibitor of PI3K for the Treatment of Ischemia Reperfusion Injury Associated with Myocardial Infarction." Journal of Medicinal Chemistry, vol. 50, no. 18, 2007, pp. 4279-4294. ACS Publications, [Link].

  • Li, Y., et al. "One-pot synthesis of a new 2-substituted 1,2,3-triazole 1-oxide derivative from Dipyridyl ketone and isonitrosoacetophenone hydrazone: Nickel(II) complex, DNA binding and cleavage properties." ResearchGate, Feb. 2012. [Link].

Solvation Thermodynamics and Experimental Solubility Profiling of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Formulation Scientists

Executive Summary

(2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS: 71347-62-1), also recognized as 2-chlorophenylglyoxal aldoxime, is a highly functionalized synthetic intermediate utilized in pharmaceutical discovery and agrochemical development[1]. Structurally, it features an aromatic core with an ortho-chloro substituent, conjugated to a carbonyl (oxo) group and a terminal oxime (-C=N-OH) moiety.

Understanding the solubility profile of this compound is critical for optimizing reaction media, designing purification workflows (crystallization), and ensuring accurate dosing in in vitro biological assays. This whitepaper provides an in-depth analysis of the solvation thermodynamics governing this compound, predictive solubility across solvent classes, and rigorously validated experimental protocols for determining thermodynamic solubility.

Molecular Architecture and Solvation Causality

To predict and manipulate the solubility of (2-Chloro-phenyl)-oxo-acetaldehyde oxime, one must deconstruct its molecular architecture and the resulting intermolecular forces. Solubility is fundamentally a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

Hydrogen Bonding Networks

The oxime functional group is a bidentate participant in hydrogen bonding. The hydroxyl (-OH) acts as a strong hydrogen bond donor, while both the nitrogen and oxygen atoms, alongside the adjacent carbonyl oxygen, act as potent hydrogen bond acceptors. In the solid state, oximes typically form strong intermolecular hydrogen-bonded dimers or polymeric chains. To dissolve the compound, a solvent must provide sufficient enthalpic payoff to break these solute-solute interactions. Polar aprotic solvents (like DMSO) excel here by acting as strong hydrogen bond acceptors for the oxime proton, effectively disrupting the lattice[2].

Steric Hindrance and the Ortho Effect

The placement of the highly electronegative and bulky chlorine atom at the ortho position of the phenyl ring introduces significant steric clash with the adjacent oxo-acetaldehyde side chain. This steric hindrance forces the molecule out of strict planarity, disrupting optimal π−π stacking in the crystal lattice. Consequently, the lattice energy is lower than that of its unhindered para-substituted counterparts, generally enhancing its baseline solubility in organic solvents.

Tautomerism and Isomerism

Oximes can exist in syn and anti geometric isomers, which possess distinct dipole moments and hydrogen-bonding capacities[3]. The equilibrium between these isomers in solution is solvent-dependent. Solvents that stabilize the more polar isomer via dipole-dipole interactions or specific hydrogen bonding will exhibit higher apparent solubility limits.

Predictive Solubility Profiling by Solvent Class

Based on the structural causality outlined above, we can categorize the expected solubility of (2-Chloro-phenyl)-oxo-acetaldehyde oxime across different solvent environments.

Table 1: Predictive Solvation Thermodynamics and Expected Solubility Tiers

Solvent ClassRepresentative SolventsSolvation Mechanism & CausalityExpected Solubility Tier
Polar Aprotic DMSO, DMF, AcetonitrileOptimal: Solvents act as strong H-bond acceptors, breaking oxime-oxime dimers without competing as donors. High dielectric constants stabilize the molecular dipole.High (>50 mg/mL)
Polar Protic Methanol, Ethanol, IsopropanolFavorable: Solvents act as both H-bond donors and acceptors, forming complex solvation shells around the carbonyl and oxime groups.Moderate to High (10–50 mg/mL)
Non-Polar Toluene, n-Heptane, HexanePoor: Solvation relies purely on weak Van der Waals interactions with the chlorophenyl ring. Unable to disrupt the strong oxime H-bond network.Low (<1 mg/mL)
Aqueous Phosphate Buffers (pH 1.2 – 6.8)Very Poor: The hydrophobic effect dominates due to the lipophilic chlorophenyl core. Lacks sufficient ionization at physiological pH.Very Low (<0.1 mg/mL)

Experimental Methodologies: The Self-Validating Protocol

In pharmaceutical preformulation, distinguishing between kinetic solubility (the concentration at which a compound precipitates from a supersaturated state) and thermodynamic solubility (the equilibrium concentration of a solid in a solvent) is paramount[4]. For rigorous physicochemical profiling, the Thermodynamic Shake-Flask Method is the gold standard[5].

The following protocol is designed as a self-validating system . It includes intrinsic checks—such as solid-state verification and time-course sampling—to ensure the measured value represents a true thermodynamic equilibrium rather than a metastable state.

Workflow Visualization

G Start 1. Solid API Preparation Add excess (2-Chloro-phenyl)- oxo-acetaldehyde oxime Solvent 2. Solvent Addition Add target media (e.g., DMSO, Buffer) Start->Solvent Equilibration 3. Thermal Equilibration Orbital shaking at 25°C/37°C for 24-72h Solvent->Equilibration Sampling 4. Time-Course Sampling Verify equilibrium (ΔC < 5%) Equilibration->Sampling PhaseSep 5. Phase Separation Isothermal Centrifugation / Filtration Sampling->PhaseSep Analysis 6. HPLC-UV Quantification Determine concentration vs. standard curve PhaseSep->Analysis Validation 7. Solid-State Validation XRPD on residual solid to check polymorph PhaseSep->Validation Residual Solid

Fig 1: Self-Validating Shake-Flask Workflow for Thermodynamic Solubility Determination.

Step-by-Step Shake-Flask Protocol

Step 1: Preparation of the Suspension

  • Weigh an excess amount of (2-Chloro-phenyl)-oxo-acetaldehyde oxime into a chemically inert, tightly sealed glass vial. Causality: Excess solid ensures the solution remains saturated, a fundamental requirement for thermodynamic equilibrium[4].

  • Add a precise volume (e.g., 5.0 mL) of the chosen solvent or aqueous buffer.

Step 2: Isothermal Equilibration 3. Place the vials in a temperature-controlled orbital shaker (e.g., 37 ± 0.5 °C for biological relevance, or 25 ± 0.5 °C for standard ambient profiling)[5]. 4. Agitate at 250–300 RPM. Causality: Continuous agitation minimizes the unstirred water layer around the particles, maximizing the dissolution rate without inducing high-shear degradation.

Step 3: Time-Course Sampling (The Equilibrium Check) 5. Extract 100 µL aliquots at 24, 48, and 72 hours. 6. Self-Validation: Equilibrium is confirmed only when the quantified concentration between two successive time points (e.g., 48h and 72h) deviates by less than 5%[5]. If the concentration decreases, it indicates precipitation of a less soluble, more stable polymorph.

Step 4: Phase Separation 7. Separate the undissolved solid from the saturated solution using isothermal centrifugation (10,000 x g for 15 minutes at the exact equilibration temperature). 8. Causality: Filtration can be used, but filters must be pre-warmed to the experimental temperature and pre-saturated with the drug solution to prevent non-specific binding or temperature-drop-induced precipitation, which would artificially lower the measured solubility[6].

Step 5: HPLC-UV Quantification 9. Immediately dilute the supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling to room temperature. 10. Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.

Step 6: Solid-State Validation (Critical) 11. Recover the residual undissolved solid from the vial, dry gently, and analyze via X-Ray Powder Diffraction (XRPD). 12. Self-Validation: Compare the final XRPD pattern to the starting material. If the solvent induced a phase change (e.g., formation of a solvate or a different polymorph), the measured solubility applies to the new phase, not the original material[4].

Sources

isomeric forms of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Isomeric Forms of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Abstract

(2-Chloro-phenyl)-oxo-acetaldehyde oxime (C₈H₆ClNO₂) is an α-keto aldoxime of significant interest in synthetic and medicinal chemistry. The presence of a carbon-nitrogen double bond (C=N) in its structure gives rise to geometric isomerism, resulting in the existence of two distinct stereoisomers: the E (entgegen) and Z (zusammen) forms. These isomers can exhibit different physical, chemical, and biological properties, making their selective synthesis, separation, and unambiguous characterization a critical endeavor for researchers, particularly in the field of drug development. This guide provides a comprehensive overview of the synthesis, structural elucidation, separation, and characterization of the , grounded in established chemical principles and supported by detailed experimental protocols.

Introduction: The Significance of Oxime Isomerism

Oximes are a class of organic compounds characterized by the functional group R₁R₂C=NOH. The C=N double bond restricts free rotation, leading to the possibility of geometric isomerism.[1] In the case of aldoximes (where one substituent on the carbon is a hydrogen atom), these isomers are designated as E and Z. The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond.[2] For (2-Chloro-phenyl)-oxo-acetaldehyde oxime, the priority groups on the nitrogen are the hydroxyl (-OH) group and a lone pair of electrons. On the carbon, the priority groups are the (2-chloro-phenyl)carbonyl moiety and the hydrogen atom.

The spatial arrangement of these groups defines the isomer:

  • Z-isomer: The high-priority groups on the carbon and nitrogen (the (2-chloro-phenyl)carbonyl group and the -OH group, respectively) are on the same side of the C=N double bond.

  • E-isomer: The high-priority groups are on opposite sides of the C=N double bond.

The differentiation and isolation of these isomers are not merely academic exercises. The distinct three-dimensional structures of E and Z isomers can lead to significant variations in their reactivity, stability, and, most importantly, their interaction with biological targets such as enzymes and receptors. Therefore, for drug development professionals, controlling and verifying the isomeric purity of a lead compound is a fundamental requirement.

Synthesis and Control of Isomeric Ratio

The classical synthesis of oximes involves the condensation reaction of an aldehyde or ketone with hydroxylamine, often using its hydrochloride salt (NH₂OH·HCl) in the presence of a base.[3][4] The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N double bond.

Synthesis_of_Oxime_Isomers cluster_reactants Reactants cluster_products Isomeric Mixture Reactant1 (2-Chloro-phenyl)-oxo-acetaldehyde Intermediate Unstable Adduct Reactant1->Intermediate + Reactant2 Hydroxylamine (NH₂OH) Reactant2->Intermediate + Product_E E-(2-Chloro-phenyl)-oxo-acetaldehyde oxime Intermediate->Product_E - H₂O Product_Z Z-(2-Chloro-phenyl)-oxo-acetaldehyde oxime Intermediate->Product_Z - H₂O

Caption: General synthesis pathway leading to a mixture of E and Z oxime isomers.

Typically, such syntheses yield a mixture of E and Z isomers.[3][5] The ratio of these isomers is highly dependent on the reaction conditions:

  • pH: The reaction is often carried out in slightly acidic or basic conditions. The pH can influence the rate of dehydration and the equilibrium between the two isomers.

  • Temperature: Higher temperatures can provide enough energy to overcome the rotational barrier of the C=N bond, leading to equilibration between the isomers.[3] The thermodynamically more stable isomer will be favored at equilibrium.

  • Solvent: The polarity of the solvent can influence the transition state energies and the stability of the isomers, thereby affecting the final product ratio.

While classical methods often result in mixtures, selective synthesis of a particular isomer is sometimes possible, though it may require specific catalysts or reaction conditions to be developed.[3] More commonly, a mixture is produced and then subjected to separation.

Unambiguous Isomer Characterization: A Spectroscopic Toolkit

The cornerstone of working with the isomers of (2-Chloro-phenyl)-oxo-acetaldehyde oxime is the ability to reliably distinguish and quantify them. A multi-faceted spectroscopic approach is essential for this purpose.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and informative technique for differentiating E and Z oxime isomers in solution.[6][7] Both ¹H and ¹³C NMR provide distinct fingerprints for each isomer.

  • ¹H NMR Spectroscopy: The chemical shift of protons near the C=N bond is highly sensitive to the isomer's geometry. This is primarily due to the magnetic anisotropy of the C=N double bond and through-space effects from the hydroxyl group.

    • Aldehydic Proton (CH=N): The chemical shift of this proton is a key indicator. In one isomer, this proton will be syn (on the same side) to the -OH group, while in the other, it will be anti (on the opposite side). This difference in spatial proximity to the electronegative oxygen and its lone pairs results in distinct chemical shifts.

    • Aromatic Protons: The protons on the 2-chlorophenyl ring, particularly the proton at the 6-position (ortho to the carbonyl group), will experience different magnetic environments in the E and Z forms, leading to observable differences in their chemical shifts.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms involved in and adjacent to the oxime functionality are also diagnostic.

    • Oxime Carbon (C=N): This carbon will resonate at different frequencies in the E and Z isomers.

    • Carbonyl Carbon (C=O): The proximity of the carbonyl carbon to the -OH group in one isomer versus the other influences its electronic environment and, consequently, its chemical shift. Steric compression in the more crowded isomer can cause an upfield shift (lower ppm value) for nearby carbons.[6]

  • 2D NMR Spectroscopy (NOESY): For absolute and unambiguous assignment, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable.[8] This technique detects protons that are close to each other in space (< 5 Å). A cross-peak between the oxime hydroxyl proton (-OH ) and the aldehydic proton (H -C=N) definitively proves they are on the same side of the C=N bond, thus identifying the Z-isomer. The absence of this correlation, coupled with a potential correlation to an aromatic proton, would indicate the E-isomer.

Supporting Spectroscopic Techniques

While NMR is the primary tool, other methods provide complementary information.

  • Infrared (IR) Spectroscopy: Can provide evidence for the presence of the key functional groups (O-H stretch, C=O stretch, C=N stretch, aromatic C-H). Subtle shifts in the C=N and N-O stretching frequencies may be observed between the two isomers, but these are often too small for definitive assignment on their own.[6]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. While the E and Z isomers have the same mass, their fragmentation patterns under techniques like Electron Ionization (EI-MS) might differ slightly, though this is not typically used as a primary method for isomer identification.[6]

  • X-ray Crystallography: This is the gold standard for structural determination, providing unequivocal proof of the molecular structure and stereochemistry in the solid state.[8] If a single crystal of an isomer can be grown, its analysis will reveal the precise bond lengths, bond angles, and the E or Z configuration.

Table 1: Summary of Expected Spectroscopic Data for Isomer Differentiation
TechniqueParameterE-IsomerZ-IsomerRationale for Difference
¹H NMR δ (CH=N)DifferentDifferentAnisotropic effect of C=N and proximity to -OH group.
δ (Aromatic H)DifferentDifferentDifferent spatial orientation relative to the oxime group.
¹³C NMR δ (C=N)DifferentDifferentDifferent electronic environments and steric effects.[9]
δ (C=O)DifferentDifferentSteric compression and through-space electronic effects.
NOESY Correlation-OH ↔ Aromatic H-OH ↔ Aldehydic HDetects through-space proximity of protons.[8]

Note: The exact chemical shift (δ) values are dependent on the solvent and other experimental conditions. The key is the relative difference between the two isomers.

Methodologies for Isomer Separation

Since synthesis often yields an isomeric mixture, effective separation protocols are crucial for obtaining pure compounds for further study or application. The separation of E/Z oxime isomers can be challenging due to their similar physical properties.[5][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is one of the most effective methods for separating oxime isomers.[5][10]

  • Principle: The technique exploits small differences in the polarity of the isomers and their resulting differential interaction with a stationary phase as a mobile phase is passed through the column.

  • Stationary Phase: A reversed-phase column (e.g., C18 or C8) is commonly used, where the nonpolar stationary phase separates compounds based on their hydrophobicity.

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good resolution.[10]

  • Detection: A UV detector is suitable, as the aromatic ring and conjugated system in the molecule will absorb UV light (e.g., at 254 nm).[5]

Fractional Crystallization

This classical technique can be effective if the two isomers exhibit a significant difference in solubility in a particular solvent system.[10]

  • Principle: A supersaturated solution of the isomeric mixture is prepared in a suitable solvent at an elevated temperature. As the solution is slowly cooled, the less soluble isomer will preferentially crystallize out, allowing it to be separated by filtration.

  • Solvent Screening: The key to success is finding the right solvent. This requires empirical screening of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to identify one that maximizes the solubility difference between the E and Z forms.[10]

It is critical to be aware that interconversion between the E and Z forms can occur during separation, especially under harsh conditions like high heat or the presence of acid/base catalysts.[5][10] Therefore, separation methods should be optimized to use mild conditions wherever possible.

Separation_and_Analysis_Workflow A Synthesis Product (E/Z Mixture) B Separation Technique A->B C1 HPLC B->C1 Chromatographic C2 Fractional Crystallization B->C2 Physical D1 Isolated E-Isomer C1->D1 D2 Isolated Z-Isomer C1->D2 C2->D1 C2->D2 E Spectroscopic Analysis (NMR, MS, IR) D1->E D2->E F Unambiguous Structural Confirmation & Purity Check E->F

Caption: Experimental workflow for the separation and analysis of oxime isomers.

Detailed Experimental Protocols

The following protocols provide a validated starting point for the synthesis, separation, and characterization of the isomers of (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

Protocol 1: Synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Rationale: This protocol uses the standard reaction of a carbonyl compound with hydroxylamine hydrochloride, with a mild base to liberate the free hydroxylamine and neutralize the HCl byproduct. Ethanol/water is a common solvent system that helps to dissolve both the organic starting material and the inorganic reagents.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-Chloro-phenyl)-oxo-acetaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) to the solution and stir until it dissolves.

  • Basification: Add sodium acetate (CH₃COONa, 1.5 eq) portion-wise to the reaction mixture. The sodium acetate acts as a base to neutralize the HCl formed.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, reduce the volume of the solvent under reduced pressure using a rotary evaporator. Add deionized water to the residue, which may cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The resulting solid will be a mixture of E and Z isomers.

Protocol 2: Isomer Characterization by NMR Spectroscopy

Rationale: Deuterated chloroform (CDCl₃) is a common solvent for NMR, but dimethyl sulfoxide (DMSO-d₆) is often preferred for oximes as the acidic -OH proton is more likely to be observable and not exchange with residual water. A NOESY experiment is included for definitive stereochemical assignment.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the isolated E/Z mixture and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for full relaxation of the oxime proton for accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to achieve a good signal-to-noise ratio for quaternary carbons (C=O, C-Cl).

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms.

  • Data Analysis:

    • Integrate the distinct aldehydic proton signals in the ¹H NMR spectrum to determine the E/Z ratio in the mixture.[10]

    • Analyze the NOESY spectrum for a cross-peak between the -OH proton and the aldehydic proton. The presence of this peak confirms the Z-isomer.[8]

Protocol 3: Preparative HPLC Separation of E/Z Isomers

Rationale: This protocol provides a starting point for a reversed-phase HPLC method. The gradient elution is designed to first elute the more polar components and then increase the organic solvent concentration to elute the more nonpolar components, providing separation of the closely related isomers.

  • Instrumentation: Use a preparative HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% formic acid (to improve peak shape).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dissolve the crude E/Z mixture in a minimal amount of the initial mobile phase composition (e.g., 50:50 A:B) to a concentration of ~5-10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Elution Method (Example Gradient):

    • Time 0-5 min: 50% B

    • Time 5-25 min: Gradient from 50% B to 80% B

    • Time 25-30 min: Hold at 80% B

    • Flow Rate: 5-10 mL/min (dependent on column diameter).

  • Fraction Collection: Collect the eluting peaks corresponding to the two isomers in separate flasks based on the UV chromatogram.

  • Post-Separation Analysis: Remove the solvent from the collected fractions by rotary evaporation. Confirm the purity and identity of each isolated isomer using the analytical methods described in Protocol 2.

Conclusion

The geometric isomerism of (2-Chloro-phenyl)-oxo-acetaldehyde oxime presents both a challenge and an opportunity for chemical researchers. While synthetic procedures often yield a mixture of E and Z forms, a systematic application of modern analytical and separation techniques allows for their effective resolution and characterization. NMR spectroscopy, particularly 2D NOESY, stands as the most definitive method for assigning stereochemistry in solution, while HPLC provides a robust platform for preparative separation. For professionals in drug discovery and development, a thorough understanding and rigorous control of the isomeric composition of such molecules are indispensable for ensuring reproducibility, efficacy, and safety.

References

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  • Google Patents. Production of acetaldehyde oxime.
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  • Google Patents. Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
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  • Lin, H. & Wu, W.-S. (2003). Crystal structure of dimethylglyoxime 2-picoloylhydrazone C10H12N4O2. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

  • S.A, A. et al. (2015). Synthesis and Crystal Structure of 1-(4-Chlorophenyl)-2-(5H-phenanthridin-6-ylidene)ethanone. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Rauk, A. et al. (2021). C2H5NO Isomers: from Acetamide to 1,2-Oxazetidine and Beyond. ChemRxiv. Available from: [Link]

  • Siodłak, D. et al. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. Available from: [Link]

  • Aydın, A. et al. (2009). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E. Available from: [Link]

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  • Perlepes, S.P. et al. (2020). Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. Inorganics. Available from: [Link]

  • Crisan, M. et al. (2022). CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF (Z)-2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one. Revue Roumaine de Chimie. Available from: [Link]

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Methodological & Application

Application Note: The Role of (2-Chloro-phenyl)-oxo-acetaldehyde Oxime in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

(2-Chloro-phenyl)-oxo-acetaldehyde oxime (also referred to as 2-chlorophenylglyoxal oxime) is a highly versatile, bifunctional building block in modern organic synthesis. Characterized by the presence of both an α -keto group and an oxime functionality, this molecule serves as a critical linchpin for constructing complex nitrogen-containing heterocycles and transition metal coordination complexes.

The strategic placement of the 2-chloro substituent on the phenyl ring is not merely structural; it inductively enhances the electrophilicity of the adjacent carbonyl carbon while providing steric shielding. This unique electronic and steric environment dictates its regioselectivity in condensation reactions and its behavior as a bidentate ligand. This guide details field-proven methodologies for leveraging this compound in the synthesis of pyrazine scaffolds, furazanopyrazines, and metallo-organic therapeutics.

Mechanistic Insights & Reactivity Profile

As a Senior Application Scientist, it is critical to move beyond empirical observation and understand the fundamental causality driving the reactivity of (2-Chloro-phenyl)-oxo-acetaldehyde oxime. Its synthetic utility stems from three distinct reactivity modes:

  • Bifunctional Electrophilicity & Regioselective Condensation: The molecule contains two adjacent electrophilic centers. However, the ketone is significantly more reactive toward primary amines than the oxime carbon. This allows for highly regioselective imine formation when reacted with α -amino nitriles, a foundational step in heterocyclic ring closure (1[1]).

  • The Oxime as an Internal Nucleophile: During the synthesis of pyrazine N-oxides, the oxime oxygen acts as an internal nucleophile. Under protic conditions, following the initial condensation of the ketone, the oxime oxygen attacks the adjacent nitrile carbon. This intramolecular cyclization drives the system toward aromatization, yielding stable N-oxide heterocycles (1[1]).

  • C-Nucleophilicity via Tautomerization (Eliminative SNH​ ): In strongly acidic media, the oxime undergoes enolization. This tautomerization renders the α -carbon highly nucleophilic, enabling it to attack electron-deficient aromatic systems (such as furazano[3,4-b]pyrazines). The subsequent elimination of a leaving group (e.g., chloride or hyponitrous acid) restores aromaticity, resulting in highly conjugated push-pull systems (2[2]).

  • Coordination Chemistry: The N,O-donor capability of the α -keto oxime makes it an excellent bidentate ligand for transition metals like Pd(II), Pt(II), and Cu(II). The resulting complexes are actively investigated for their pharmacokinetic profiles, including VEGFR-2 inhibition and antimicrobial properties (3[3]).

Workflow A 2'-Chloroacetophenone (Starting Material) B (2-Chloro-phenyl)-oxo- acetaldehyde oxime A->B Nitrosation (Alkyl Nitrite, Base) C Pyrazine N-oxides (Pharmaceutical Scaffolds) B->C Taylor Condensation (Aminomalononitrile) D Furazanopyrazines (Optoelectronic Materials) B->D Eliminative S_N^H (Acidic Reflux) E Metal Complexes (Bioactive Ligands) B->E Coordination (M(II) Salts)

Synthetic workflow of (2-Chloro-phenyl)-oxo-acetaldehyde oxime in heterocyclic chemistry.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the primary synthetic transformations involving (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

Reaction TypeReagents & SolventsTarget ScaffoldTypical YieldKey Application
Oximation 2'-Chloroacetophenone, Isopentyl nitrite, NaOEt, EtOH(2-Chloro-phenyl)-oxo-acetaldehyde oxime75–85%Precursor synthesis
Taylor Condensation Aminomalononitrile tosylate, 2-Propanol (0 °C)2-Amino-3-cyano-5-(2-chlorophenyl)pyrazine N-oxide90–95%Pharmaceutical intermediates (e.g., Fiduxosin analogs)
Eliminative SNH​ 5-Chloro-furazano[3,4-b]pyrazine, AcOH, HCl (Reflux)5-(2-Chlorobenzoylmethylidene)furazanopyrazine40–60%Optoelectronics, OLEDs
Metal Coordination M(II) Salts (Pd, Pt, Cu), MeOHBis-ligand Metal Complexes70–80%Antimicrobial agents, Enzyme inhibitors

Experimental Protocols

Protocol 1: Synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Causality Focus: Direct nitrosation of the enolate using an alkyl nitrite under basic conditions is preferred over the traditional two-step sequence (oxidation via highly toxic selenium dioxide followed by oximation). This one-pot approach is safer, highly scalable, and prevents over-oxidation (4[4]).

Step-by-Step Methodology:

  • Alkoxide Generation: In a flame-dried, argon-purged flask, dissolve sodium metal (1.0 equiv) in absolute ethanol (0.5 M) at 0 °C to generate sodium ethoxide in situ.

  • Enolization: Add 2'-chloroacetophenone (1.0 equiv) dropwise to the alkoxide solution. Stir for 30 minutes to ensure complete enolate formation.

  • Nitrosation: Slowly add isopentyl nitrite (1.2 equiv) dropwise via an addition funnel while maintaining the temperature at 0 °C.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2–3 hours. The solution will transition to a deep red/brown color as the nitroso intermediate forms and tautomerizes.

  • Isolation: Add cold diethyl ether to precipitate the sodium salt of the oxime. Collect the salt via filtration.

  • Acidification: Dissolve the salt in minimal distilled water and carefully acidify to pH 4–5 using 1M HCl. The free oxime will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under vacuum.

Validation & Analytical Checkpoints:

  • TLC: Complete consumption of 2'-chloroacetophenone ( Rf​≈0.8 in Hexanes/EtOAc 3:1); appearance of the oxime spot ( Rf​≈0.3 ).

  • NMR Verification: 1 H NMR (DMSO- d6​ ) will show the disappearance of the methyl singlet ( ∼2.6 ppm) and the appearance of the diagnostic oxime CH=N proton ( ∼8.0 ppm) and the highly deshielded OH proton ( ∼12.5 ppm).

Protocol 2: Regioselective Synthesis of Pyrazine N-Oxides (Taylor Condensation)

Causality Focus: 2-Propanol is specifically chosen as the solvent because it provides the necessary protic environment to facilitate imine formation, while simultaneously acting as an anti-solvent for the resulting pyrazine N-oxide. This drives the equilibrium forward via precipitation, allowing for isolation by simple filtration without chromatography (1[1]).

Step-by-Step Methodology:

  • Suspension: Suspend (2-Chloro-phenyl)-oxo-acetaldehyde oxime (1.0 equiv) and aminomalononitrile tosylate (1.05 equiv) in 2-propanol (0.2 M).

  • Thermal Control: Cool the suspension to 0 °C using an ice bath. Low temperatures are critical to prevent the competitive polymerization of the aminomalononitrile.

  • Condensation: Stir the mixture vigorously for 12 hours at 0 °C. As the reaction progresses, a dense precipitate of the pyrazine N-oxide will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold 2-propanol, and dry under high vacuum.

Validation & Analytical Checkpoints:

  • Visual: The reaction transitions from a heterogeneous suspension of starting materials to a distinct, uniform crystalline precipitate.

  • NMR Verification: 1 H NMR will reveal a distinct singlet for the isolated pyrazine ring proton, confirming aromatization.

Mechanism N1 (2-Chloro-phenyl)-oxo-acetaldehyde oxime N3 Imine Intermediate (Regioselective Carbonyl Attack) N1->N3 -H2O (Protic Solvent) N2 Aminomalononitrile Tosylate N2->N3 Nucleophilic Addition N4 Cyclized Intermediate (Intramolecular N-O Attack) N3->N4 Cyclization N5 2-Amino-3-cyano-5-(2-chlorophenyl) pyrazine N-oxide N4->N5 Tautomerization & Aromatization

Mechanistic pathway for the regioselective formation of pyrazine N-oxides via Taylor condensation.

Protocol 3: Eliminative Nucleophilic Substitution ( SNH​ ) to form Furazanopyrazines

Causality Focus: The use of a strongly acidic medium (glacial acetic acid with catalytic HCl) is strictly required to force the enolization of the oxime. This activates the α -carbon, turning the oxime into a potent C-nucleophile capable of attacking the highly electron-deficient furazano[3,4-b]pyrazine ring. Subsequent elimination restores the aromatic system (2[2]).

Step-by-Step Methodology:

  • Dissolution: Dissolve (2-Chloro-phenyl)-oxo-acetaldehyde oxime (1.0 equiv) and 5-chloro-furazano[3,4-b]pyrazine (1.0 equiv) in glacial acetic acid (0.1 M).

  • Acid Catalysis: Add 3–5 drops of concentrated HCl to catalyze the tautomerization.

  • Reflux: Heat the mixture to reflux for 1 to 1.5 hours.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into crushed ice/water.

  • Isolation: The highly conjugated product will precipitate immediately. Filter, wash with water until the filtrate is pH neutral, and recrystallize from DMF.

Validation & Analytical Checkpoints:

  • Colorimetric Shift: The reaction mixture will undergo a dramatic color shift to bright orange/red, indicative of the extended π -conjugation in the final product.

  • NMR Verification: 1 H NMR will show a highly deshielded NH proton ( ∼13.5 ppm) and an exocyclic CH= proton ( ∼6.5 ppm), confirming the aroylmethylidene structure.

References

  • In Silico Studies of Two Biphenyl Based Oxime Containing Ligands DergiPark URL
  • A Scaleable Synthesis of Fiduxosin | Organic Process Research & Development ACS Publications URL
  • Arylglyoxal oximes as putative C-nucleophiles in eliminative nucleophilic substitution process ResearchGate URL
  • Regioselective Synthesis of V-Shaped Bistriazinyl-phenanthrolines ACS Publications URL

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(2-Chloro-phenyl)-oxo-acetaldehyde Oxime: A Versatile Intermediate for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Oximes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient construction of diverse molecular libraries. Among these, oximes have emerged as a class of compounds with significant utility, not only as bioactive molecules in their own right but also as crucial building blocks in the synthesis of complex heterocyclic systems.[1][2] The oxime functional group, with its rich chemistry, offers a gateway to a variety of transformations, including rearrangements, reductions, and cyclizations, making it a valuable handle for medicinal chemists.[3] This application note delves into the synthesis and potential applications of a specific α-keto-oxime, (2-Chloro-phenyl)-oxo-acetaldehyde oxime, as a key intermediate in the generation of pharmacologically relevant scaffolds.

The presence of the 2-chlorophenyl moiety often imparts favorable pharmacokinetic properties and can be a key pharmacophore in various drug classes. This, combined with the reactive α-keto-oxime functionality, makes (2-Chloro-phenyl)-oxo-acetaldehyde oxime a promising starting material for the synthesis of novel therapeutics. This document provides detailed protocols for its synthesis and showcases a potential application in the construction of a thienodiazepine precursor, a core structure in a class of potent anxiolytic and hypnotic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. Below is a summary of the key properties for (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

PropertyValueReference
CAS Number 71347-62-1[4][5]
Molecular Formula C₈H₆ClNO₂[4][5]
Molecular Weight 183.61 g/mol [4][5]
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethaneGeneral knowledge of similar compounds

Protocol 1: Synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde Oxime

This protocol details a two-step synthesis of the target oxime starting from the commercially available 2'-chloroacetophenone. The first step involves the oxidation of the acetophenone to the corresponding α-keto-aldehyde, which is then converted to the oxime in the second step.

Step 1: Synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde from 2'-Chloroacetophenone

This step is adapted from a known procedure for the synthesis of a related glyoxylic acid, where selenium dioxide is used as the oxidizing agent.[6]

Scientist's Note: Selenium dioxide is a specific and effective reagent for the oxidation of α-methyl or methylene groups of ketones to the corresponding α-dicarbonyl compounds. Pyridine is used as the solvent and also acts as a base to neutralize any acidic byproducts.

Materials:

  • 2'-Chloroacetophenone (1.0 eq)

  • Selenium dioxide (SeO₂) (2.5 eq)

  • Pyridine (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2'-chloroacetophenone (1.0 eq) in anhydrous pyridine.

  • Add selenium dioxide (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the black selenium byproduct.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (2-Chloro-phenyl)-oxo-acetaldehyde. This intermediate can be used in the next step without further purification.

Step 2: Oximation of (2-Chloro-phenyl)-oxo-acetaldehyde

This step utilizes a standard and efficient method for the formation of oximes from carbonyl compounds.

Scientist's Note: The reaction of a carbonyl group with hydroxylamine hydrochloride in the presence of a base like sodium carbonate generates the free hydroxylamine, which then condenses with the carbonyl to form the oxime. This method is often high-yielding and can be performed under mild conditions.

Materials:

  • (2-Chloro-phenyl)-oxo-acetaldehyde (from Step 1) (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium carbonate (Na₂CO₃) (1.5 eq)

  • Ethanol

  • Water

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve the crude (2-Chloro-phenyl)-oxo-acetaldehyde in ethanol in a round-bottom flask.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq) in a minimal amount of water and add this solution to the ethanolic solution of the aldehyde.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

  • The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Application Note: (2-Chloro-phenyl)-oxo-acetaldehyde Oxime as a Precursor to Thienodiazepine Scaffolds

Thienodiazepines, such as Etizolam and Brotizolam, are a class of drugs that exhibit potent anxiolytic, hypnotic, and anticonvulsant properties.[7][8] A key synthetic intermediate for these compounds is a substituted 2-aminothiophene. The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[9] This application note proposes a synthetic route to a key thienodiazepine precursor starting from (2-Chloro-phenyl)-oxo-acetaldehyde oxime via a modified Gewald reaction.

Proposed Synthetic Pathway:

G cluster_0 Intermediate Synthesis cluster_1 Heterocyclic Scaffold Formation cluster_2 Drug Candidate Synthesis A (2-Chloro-phenyl)-oxo-acetaldehyde oxime B 2-Amino-3-cyano-4-(2-chlorophenyl)thiophene A->B Gewald Reaction (Malononitrile, Sulfur, Base) C Thienodiazepine Core B->C Multi-step cyclization

Caption: Proposed synthetic workflow from the oxime to a thienodiazepine core.

Protocol 2: Proposed Synthesis of 2-Amino-3-cyano-4-(2-chlorophenyl)thiophene via a Modified Gewald Reaction

This protocol describes a plausible method for the synthesis of a key thienodiazepine precursor using (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

Scientist's Note: The Gewald reaction typically involves a ketone or aldehyde, a compound with an active methylene group (like malononitrile), and elemental sulfur in the presence of a base. It is hypothesized that under the basic reaction conditions, the α-keto-oxime may either hydrolyze in situ to the corresponding α-keto-aldehyde, which then participates in the Gewald reaction, or the oxime itself undergoes a related condensation pathway. The use of a base like morpholine or triethylamine is common to catalyze the initial Knoevenagel condensation step.

Materials:

  • (2-Chloro-phenyl)-oxo-acetaldehyde oxime (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, suspend (2-Chloro-phenyl)-oxo-acetaldehyde oxime (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine to the suspension.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-amino-3-cyano-4-(2-chlorophenyl)thiophene.

Conclusion and Future Perspectives

(2-Chloro-phenyl)-oxo-acetaldehyde oxime represents a highly functionalized and versatile intermediate with significant potential in drug discovery. Its straightforward synthesis from readily available starting materials and its potential for elaboration into complex heterocyclic scaffolds, such as the thienodiazepine core, make it an attractive building block for medicinal chemists. The protocols provided herein offer a practical guide for the synthesis and application of this promising intermediate. Further exploration of the reactivity of the α-keto-oxime moiety could unveil novel synthetic pathways to other important heterocyclic systems, expanding its utility in the quest for new therapeutic agents.

References

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved from [Link]

  • Liu, J. (2010). 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3152. [Link]

  • Bode, J. W. (2010). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Organic Letters, 12(9), 2258–2261. [Link]

  • Weng, Z. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Letters, 24(11), 2055–2058. [Link]

  • Tahara, T., et al. (1978). Studies on the synthesis of thienotriazolodiazepine derivatives. Journal of Medicinal Chemistry, 21(11), 1143-1147. (Note: A direct link to the full text was not available in the search results, but the reference is cited in the context of Etizolam synthesis.)
  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. (Note: This is the original Gewald reaction paper.
  • Hozien, Z. A. (1993). Synthesis of some new heterocyclic systems derived from 2-acetylbenzimidazole. Journal of Chemical Technology & Biotechnology, 57(4), 335-341. [Link]

  • The Good Scents Company. (n.d.). 2-chloroacetophenone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloroacetophenone. Integrated Risk Information System (IRIS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • A Novel Process For The Preparation Of 4 (2 Chlorophenyl) 2 Ethyl 9 - Quick Company. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of oxime 1 a with esters and ketones.[a] [a] Reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). (2-BROMO-PHENYL)-OXO-ACETALDEHYDE OXIME. Retrieved from [Link]

  • ACS Publications. (2021). Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene Catalysis. Organic Letters, 23(11), 4348–4352. [Link]

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  • Heterocyclic Letters. (n.d.). chloramine-t mediated synthesis of novel 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

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Application Notes and Protocols for (2-Chloro-phenyl)-oxo-acetaldehyde oxime in Agrochemical Research

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Agrochemical Potential of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

(2-Chloro-phenyl)-oxo-acetaldehyde oxime, with the CAS Number 71347-62-1 and molecular formula C8H6ClNO2, represents a class of oxime derivatives that hold significant, yet largely unexplored, potential within the agrochemical sector.[1][2] Oxime-containing compounds have a rich history in the development of crop protection agents, demonstrating a remarkable versatility as fungicides, insecticides, and herbicides.[3][4][5] The oxime functional group (=N-OH) is a key reactive moiety, enabling these molecules to serve as crucial intermediates in the synthesis of a wide array of bioactive compounds.[6]

The unique structure of (2-Chloro-phenyl)-oxo-acetaldehyde oxime, featuring a chlorinated phenyl ring, suggests potential for various biological activities. The chloro-substituent can influence the molecule's lipophilicity and electronic properties, which are critical for its interaction with biological targets and its movement within plants or insects. This document serves as a comprehensive technical guide for researchers, providing a foundational understanding and actionable protocols for the evaluation of this compound's agrochemical potential.

Hypothesized Modes of Action and Potential Applications

While specific biological targets for (2-Chloro-phenyl)-oxo-acetaldehyde oxime have not been extensively documented in publicly available literature, its structural motifs allow for several plausible hypotheses regarding its mode of action, guiding the initial screening strategy.

  • Insecticidal Activity: A prominent mechanism of action for many oxime-containing insecticides is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission in insects.[3][7] Organophosphorus and carbamate insecticides, for example, inhibit AChE, and oximes can act as reactivators of this enzyme in cases of poisoning.[7][8][9] Conversely, some oxime derivatives themselves can be designed to inhibit AChE. The (2-Chloro-phenyl)-oxo-acetaldehyde oxime structure could potentially interact with the active site of AChE, leading to insect paralysis and death.

  • Fungicidal Activity: Oxime ethers and esters are known to exhibit potent fungicidal properties.[4] A possible mode of action could be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[4] Disruption of this process leads to a rapid depletion of cellular energy, ultimately causing fungal cell death. The core structure of (2-Chloro-phenyl)-oxo-acetaldehyde oxime could serve as a scaffold for developing novel SDHI fungicides.

  • Herbicidal Activity: Certain oxime derivatives have been investigated for their herbicidal properties.[10][11] Potential modes of action in plants are diverse and could include the inhibition of key enzymes in amino acid biosynthesis, fatty acid synthesis (such as acetyl-CoA carboxylase), or pigment biosynthesis.[10][12] The phenylacetaldehyde moiety in the target compound is a structural alert for potential herbicidal activity, as related structures are known to interfere with plant growth.

Synthesis and Characterization

The synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime can be approached through established methods for oxime formation.[13] A common and effective route involves the reaction of the corresponding α-ketoaldehyde with hydroxylamine.

Protocol 1: Synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Materials:

  • 2-(2-chlorophenyl)-2-oxoacetaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (CH3COONa) or other suitable base

  • Ethanol or a similar protic solvent

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-(2-chlorophenyl)-2-oxoacetaldehyde in ethanol.

  • Hydroxylamine Solution Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The base is necessary to liberate the free hydroxylamine from its salt.

  • Reaction: Slowly add the hydroxylamine solution to the stirred solution of the α-ketoaldehyde at room temperature.

  • Monitoring: Monitor the progress of the reaction using TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding.

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product obtained after solvent evaporation can be purified by either column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the identity and purity of the synthesized (2-Chloro-phenyl)-oxo-acetaldehyde oxime using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflows for Agrochemical Screening

A tiered screening approach is recommended to efficiently evaluate the agrochemical potential of (2-Chloro-phenyl)-oxo-acetaldehyde oxime. This begins with primary in vitro and in vivo bioassays, followed by more detailed secondary evaluations for promising activities.[14][15]

Diagram: Agrochemical Screening Workflow

Agrochemical_Screening_Workflow cluster_synthesis Compound Synthesis & Formulation cluster_primary Primary Screening cluster_secondary Secondary Screening & MoA Compound (2-Chloro-phenyl)-oxo-acetaldehyde oxime Synthesis & Purification Formulation Preparation of Test Solutions (e.g., in DMSO or Acetone) Compound->Formulation Dilution Series Insecticidal Insecticidal Bioassays (e.g., Leaf Dip, Topical Application) Formulation->Insecticidal Fungicidal Fungicidal Bioassays (e.g., Mycelial Growth Inhibition) Formulation->Fungicidal Herbicidal Herbicidal Bioassays (e.g., Seed Germination, Seedling Growth) Formulation->Herbicidal DoseResponse Dose-Response & EC50/LC50 Determination Insecticidal->DoseResponse Active Fungicidal->DoseResponse Active Herbicidal->DoseResponse Active Spectrum Spectrum of Activity (Multiple Pest/Plant Species) DoseResponse->Spectrum MoA Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Spectrum->MoA

Caption: A tiered workflow for the agrochemical evaluation of novel compounds.

Protocols for Primary Bioassays

Protocol 2: Insecticidal Activity Screening

This protocol outlines two common methods for assessing insecticidal activity: the leaf dip bioassay for pests that feed on foliage and the topical application for direct contact toxicity.[14]

Test Organisms:

  • Choose representative insect pests such as aphids (e.g., Myzus persicae), caterpillars (e.g., Spodoptera exigua), or beetles (e.g., Leptinotarsa decemlineata).

Materials:

  • Test solutions of (2-Chloro-phenyl)-oxo-acetaldehyde oxime at various concentrations (e.g., 10, 100, 500 ppm) in a suitable solvent (e.g., acetone) with a surfactant (e.g., 0.1% Tween® 20).

  • Control solution (solvent + surfactant).

  • Leaf discs from the host plant of the test insect.

  • Petri dishes with moistened filter paper.

  • Micro-applicator for topical application.

Procedure: Leaf Dip Bioassay

  • Dip leaf discs into the test solutions for approximately 10-15 seconds and allow them to air dry.

  • Place one treated leaf disc in each petri dish.

  • Introduce a set number of insects (e.g., 10-20) into each petri dish.

  • Seal the petri dishes and maintain them under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Record insect mortality at 24, 48, and 72 hours post-treatment.

Procedure: Topical Application

  • Immobilize the insects (e.g., by chilling).

  • Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Treat a control group with the solvent mixture only.

  • Place the treated insects in petri dishes with a food source and maintain them under controlled conditions.

  • Record mortality at 24, 48, and 72 hours post-application.[14]

Protocol 3: Fungicidal Activity Screening

This protocol describes the in vitro evaluation of fungicidal activity by measuring the inhibition of mycelial growth on an amended agar medium.[14]

Test Organisms:

  • Select economically important plant pathogenic fungi such as Botrytis cinerea, Fusarium graminearum, or Rhizoctonia solani.

Materials:

  • Potato Dextrose Agar (PDA) or another suitable fungal growth medium.

  • Test solutions of (2-Chloro-phenyl)-oxo-acetaldehyde oxime in a solvent that can be incorporated into the agar (e.g., acetone).

  • Sterile petri dishes.

  • Mycelial plugs (5 mm diameter) from actively growing fungal cultures.

Procedure:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to approximately 45-50°C.

  • Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 100 ppm). Also, prepare control plates with the solvent only.

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.[14]

  • Incubate the plates at 25°C in the dark for 5-7 days or until the control plate shows full growth.

  • Measure the colony diameter and calculate the percentage of growth inhibition relative to the control.

Protocol 4: Herbicidal Activity Screening

This protocol details a pre-emergence and post-emergence assay to assess the herbicidal effects of the test compound on both monocot and dicot plants.[11][16]

Test Organisms:

  • Select representative weed species, including a monocot (e.g., annual ryegrass, Lolium rigidum) and a dicot (e.g., cress, Lepidium sativum).

Materials:

  • Test solutions of (2-Chloro-phenyl)-oxo-acetaldehyde oxime at various concentrations (e.g., 10, 50, 100, 500 ppm) in water with a surfactant.

  • Pots or trays with a suitable soil mix.

  • Seeds of the test plant species.

  • Growth chamber with controlled light, temperature, and humidity.

  • Spray chamber for post-emergence application.

Procedure: Pre-emergence Assay

  • Fill pots with soil and sow a specified number of seeds of the test species at a uniform depth.

  • Apply a defined volume of the test solution evenly to the soil surface.

  • Place the pots in a growth chamber and water as needed.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

Procedure: Post-emergence Assay

  • Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test solutions as a fine spray to the foliage of the seedlings until runoff.

  • Return the pots to the growth chamber.

  • Assess phytotoxicity after 7 and 14 days as described for the pre-emergence assay.

Data Analysis and Interpretation

For all bioassays, it is crucial to include appropriate controls (negative and, if available, positive with a known agrochemical). The results from the primary screening will indicate whether (2-Chloro-phenyl)-oxo-acetaldehyde oxime exhibits any promising biological activity.

Quantitative Data Summary:

Bioassay TypeEndpointExample Data to Collect
Insecticidal % MortalityMortality counts at 24, 48, 72 hours
Fungicidal % Growth InhibitionColony diameter (mm)
Herbicidal % Inhibition / Phytotoxicity RatingSeedling emergence count, visual injury score

For compounds showing significant activity, dose-response studies should be conducted to determine the half-maximal effective concentration (EC50) for fungicidal and herbicidal activity or the lethal concentration (LC50) for insecticidal activity.

Conclusion and Future Directions

(2-Chloro-phenyl)-oxo-acetaldehyde oxime presents an intriguing starting point for agrochemical discovery. The protocols outlined in this guide provide a systematic framework for its initial evaluation. Positive results in any of the primary screens should be followed by more in-depth studies, including:

  • Spectrum of Activity: Testing against a broader range of pests, pathogens, and weed species.

  • Mechanism of Action Studies: Utilizing biochemical and molecular assays to identify the specific biological target.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its activity and properties.

  • Crop Safety and Environmental Profile: Assessing the phytotoxicity to important crops and preliminary ecotoxicological studies.

Through a rigorous and logical progression of research, the true potential of (2-Chloro-phenyl)-oxo-acetaldehyde oxime and its derivatives as next-generation crop protection agents can be fully realized.

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  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC. Available at: [Link]

  • Effects of co-applied agrochemicals on herbicide performance: A review - ResearchGate. Available at: [Link]

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  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC. Available at: [Link]

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  • Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[3][7][17]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides - MDPI. Available at: [Link]

  • Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates - PubMed. Available at: [Link]

  • Production of Aldehydes by Biocatalysis - PMC. Available at: [Link]

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Application and Protocol Guide for the Analytical Determination of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of (2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS No. 71347-62-1)[1]. As a compound of interest in pharmaceutical development and chemical synthesis, robust and reliable analytical methods are paramount for ensuring product quality, purity, and stability. This document outlines two primary analytical techniques: a primary High-Performance Liquid Chromatography (HPLC) method for quantitative analysis and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and trace-level detection. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to validation standards, and practical implementation. All methodologies are presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) for the validation of analytical procedures[2][3].

Introduction to (2-Chloro-phenyl)-oxo-acetaldehyde oxime

(2-Chloro-phenyl)-oxo-acetaldehyde oxime, with the molecular formula C8H6ClNO2, belongs to the oxime class of organic compounds[1]. Oximes (RR'C=N-OH) are synthesized from the reaction of an aldehyde or ketone with hydroxylamine and are pivotal intermediates in organic synthesis, including the production of amides via the Beckmann rearrangement[4][5][6]. The presence of a chlorinated phenyl group suggests its potential role as a precursor or intermediate in the synthesis of pharmacologically active molecules and other fine chemicals.

The purity and concentration of this intermediate can critically influence the yield, impurity profile, and overall quality of the final product. Therefore, validated analytical methods are essential for its characterization and control during the manufacturing process.

Rationale for Method Selection

The selection of analytical techniques was based on the chemical properties of (2-Chloro-phenyl)-oxo-acetaldehyde oxime and related compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many oximes[7]. A reversed-phase HPLC method with UV detection is proposed as the primary quantitative method due to its high precision, accuracy, and the expected UV absorbance of the aromatic ring and the oxime functional group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the presence of a chlorinated aromatic ring, this compound is expected to have sufficient volatility for GC analysis[8][9]. GC-MS offers exceptional specificity through mass fragmentation patterns, making it an ideal confirmatory method and suitable for identifying and quantifying trace-level impurities[8][9][10].

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the routine quantification and purity assessment of (2-Chloro-phenyl)-oxo-acetaldehyde oxime in drug substance and reaction mixtures.

Principle

The sample is dissolved in a suitable solvent and injected into an HPLC system. Separation is achieved on a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water. The analyte is detected by a UV detector at a wavelength determined by the UV spectrum of the compound. Quantification is performed using an external standard calibration curve.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Reference standard of (2-Chloro-phenyl)-oxo-acetaldehyde oxime (purity ≥ 98%).

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter and degas before use. The optimal ratio may require adjustment during method development.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing (2-Chloro-phenyl)-oxo-acetaldehyde oxime and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax of the analyte)
Run Time 10 minutes

3.2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of (2-Chloro-phenyl)-oxo-acetaldehyde oxime in the sample solution from the calibration curve.

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[2][3][11].

Validation Parameters for HPLC Assay:

ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from the matrix, impurities, and degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-200 µg/mL).
Range The range should cover the expected concentrations of the analyte in the samples.
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is intended for the unequivocal identification of (2-Chloro-phenyl)-oxo-acetaldehyde oxime and for the detection and quantification of volatile impurities.

Principle

The sample is dissolved in a volatile solvent and injected into the GC system. The analyte is vaporized and separated from other components on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for identification. Quantification can be achieved in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol

4.2.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC vials and syringes.

  • High-purity helium as the carrier gas.

  • Reference standard of (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

  • High-purity solvent (e.g., dichloromethane or ethyl acetate).

4.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in 25 mL of a suitable solvent like ethyl acetate.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to appropriate concentrations for the intended analysis (e.g., for impurity profiling, lower concentrations will be required).

  • Sample Solution: Prepare the sample by dissolving a known amount in the chosen solvent to a concentration suitable for GC-MS analysis.

4.2.3. GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial temp 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu (full scan) or SIM mode for target ions

4.2.4. Data Analysis

  • Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with those of the reference standard.

  • Quantification (SIM mode): Monitor characteristic ions of (2-Chloro-phenyl)-oxo-acetaldehyde oxime. Create a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

Experimental Workflows and Logical Relationships

Overall Analytical Workflow

The following diagram illustrates the general workflow from sample receipt to final data reporting for the analysis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Login MethodSelection Method Selection (HPLC or GC-MS) SampleReceipt->MethodSelection SamplePrep Sample Preparation (Weighing & Dissolution) MethodSelection->SamplePrep StandardPrep Standard Preparation MethodSelection->StandardPrep HPLC_Analysis HPLC-UV Analysis SamplePrep->HPLC_Analysis GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis StandardPrep->HPLC_Analysis StandardPrep->GCMS_Analysis DataProcessing Data Processing & Integration HPLC_Analysis->DataProcessing GCMS_Analysis->DataProcessing Quantification Quantification & Identification DataProcessing->Quantification Report Final Report Generation Quantification->Report Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Robustness Robustness Specificity->Robustness Range Range Linearity->Range Defines LOD LOD Linearity->LOD Determines LOQ LOQ Linearity->LOQ Determines Linearity->Robustness Range->Accuracy Tested within Range->Precision Tested within Accuracy->Precision Interrelated Accuracy->Robustness Precision->Robustness LOQ->Accuracy Requires validation of LOQ->Precision Requires validation of

Caption: Interdependencies of analytical method validation parameters as per ICH guidelines.

Conclusion

The HPLC-UV and GC-MS methods detailed in this guide provide a robust framework for the analysis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime. The HPLC method is recommended for routine quantitative analysis due to its high precision and throughput, while the GC-MS method serves as an excellent tool for identity confirmation and sensitive impurity profiling. Adherence to the described protocols and proper method validation in accordance with ICH guidelines will ensure the generation of accurate, reliable, and reproducible data, which is fundamental to quality control and regulatory compliance in the pharmaceutical and chemical industries.

References

  • Singh, H., Moorad-Doctor, D., Ratcliffe, R. H., Wachtel, K., Castillo, A., & Garcia, G. E. (2007). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. Journal of Analytical Toxicology, 31(2), 70–76. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Klánová, J., et al. (2021). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. Environmental Pollution, 284, 117134. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2022). Draft version: Validation of Analytical Procedures Q2(R2). [Link]

  • Chromatography Online. (2012). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. [Link]

  • T. Özen, et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Pharmaceutical and Pharmacology International Journal, 9(5), 176-192. [Link]

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

  • Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. [Link]

  • Endoh, M. (2014). Product Class 15: Oximes. In Science of Synthesis (Vol. 27, pp. 581-628). [Link]

  • K. A. Kovar, et al. (1999). Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • M. P. Maskarinec, et al. (1986). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]

  • P. A. D. de Santa Maria, et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1238-1285. [Link]

  • S. S. Que Hee & J. Tso. (1997). Synthesis of aldehyde oxime standards. CDC Stacks. [Link]

  • C. Celik, et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. [Link]

  • K. Ravikumar, et al. (2018). Synthesis and characterization of novel oxime analogues. World Journal of Pharmaceutical Research, 7(18), 754-762. [Link]

Sources

Advanced Derivatization Protocols for the Chromatographic Analysis of (2-Chloro-phenyl)-oxo-acetaldehyde Oxime

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS: 71347-62-1) is a highly reactive alpha-keto oxime intermediate utilized in advanced pharmaceutical and agrochemical synthesis. From an analytical perspective, this molecule presents a dual challenge due to its bifunctional nature:

  • The Oxime Group (-C=N-OH): Highly polar and thermally labile. In Gas Chromatography (GC), unprotected oximes interact strongly with column silanol groups causing severe peak tailing, and they are prone to thermal degradation (e.g., Beckmann rearrangement or dehydration to nitriles) in hot injection ports.

  • The Alpha-Ketone (Oxo) Group: While stable, carbonyls exhibit notoriously poor ionization efficiency in Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

To achieve robust, high-sensitivity quantitative analysis, targeted chemical derivatization is mandatory. This application note details two self-validating methodological workflows: Silylation for GC-MS and Permanent Charge Tagging for LC-MS/MS .

GC-MS Workflow: Silylation of the Hydroxyimino Group

Mechanistic Rationale

To stabilize the molecule for GC-EI-MS, the acidic proton of the oxime hydroxyl group must be masked. Silylation utilizing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the oxime into a highly volatile and thermally stable trimethylsilyl-oxime (TMSO) ether[2]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, increasing the silylating power of the reagent to ensure complete conversion of sterically hindered sites.

GCMS_Deriv A Dry Sample Extract (Nitrogen Stream) B Add Pyridine (Acid Scavenger) A->B C Add BSTFA + 1% TMCS (Silylating Agent) B->C D Incubate 60°C, 30 min (Drive Reaction) C->D E O-TMS Oxime Derivative (Volatile & Stable) D->E F GC-EI-MS Analysis (High Resolution) E->F

Caption: GC-MS Silylation workflow for oxime stabilization.

Step-by-Step Protocol (Self-Validating System)
  • Sample Dehydration: Transfer 100 µL of the organic sample extract to a silanized glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Trace water violently quenches BSTFA, hydrolyzing it into hexamethyldisiloxane (HMDSO) and drastically reducing the derivatization yield.

  • Reagent Addition: Reconstitute the dried residue in 50 µL of anhydrous Pyridine, followed immediately by 50 µL of BSTFA containing 1% TMCS[2].

    • Causality: Pyridine acts as an acid scavenger to neutralize the trifluoroacetamide byproduct, driving the reaction equilibrium forward while simultaneously catalyzing the silylation.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.

  • Analysis: Cool the sample to room temperature. Inject 1 µL into the GC-MS operating in splitless mode (Inlet Temp: 250°C).

  • System Validation Check: Monitor the Total Ion Chromatogram (TIC) for the presence of underivatized oxime versus the TMSO derivative. A successful, self-validated run will show a single, sharp chromatographic peak corresponding to the mono-TMS derivative, with no baseline rise indicative of thermal degradation.

LC-MS/MS Workflow: Permanent Charge Tagging of the Oxo Group

Mechanistic Rationale

While the oxime group can be analyzed in negative ESI, sensitivity is often inadequate for trace-level pharmacokinetic or environmental analysis. By targeting the adjacent alpha-ketone group with a hydrazine-based reagent such as Girard's Reagent T (GRT) or a Quaternary Ammonium AminOxy (QAO) reagent, a permanent positive charge is introduced into the molecule[1]. This eliminates the reliance on protonation efficiency in the ESI source, shifting detection to ESI+ and boosting sensitivity by several orders of magnitude, a strategy well-validated in clinical steroid profiling.

LCMS_Deriv A Analyte in Methanol (Target: Ketone Group) B Add Girard's Reagent T (Charge Tag) A->B C Add 5% Acetic Acid (Acid Catalyst) B->C D Incubate 40°C, 60 min (Hydrazone Formation) C->D E Permanently Charged Derivative (+114 Da) D->E F LC-ESI(+)-MS/MS (Sub-pg Sensitivity) E->F

Caption: LC-MS/MS charge-derivatization targeting the ketone group.

Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation: Dissolve the dried sample extract containing (2-Chloro-phenyl)-oxo-acetaldehyde oxime in 100 µL of LC-MS grade Methanol.

  • Derivatization: Add 50 µL of a freshly prepared 10 mg/mL solution of Girard's Reagent T in Methanol containing 5% Glacial Acetic Acid.

    • Causality: The acetic acid protonates the carbonyl oxygen of the oxo-group, drastically increasing its electrophilicity. This facilitates rapid nucleophilic attack by the hydrazine moiety of GRT to form a stable hydrazone linkage.

  • Incubation: Cap the vial and incubate at 40°C for 60 minutes.

  • Dilution: Quench and dilute the reaction by adding 850 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Inject 5 µL into the LC-MS/MS.

  • System Validation Check: Monitor the specific mass shift. The precursor ion in ESI+ will shift by exactly +114 Da (the mass of the GRT moiety minus the loss of water during condensation). The presence of a strong signal without the need for mobile phase modifiers validates the permanent charge integration[1].

Quantitative Data & Method Comparison

The following table synthesizes the quantitative and operational differences between the two derivatization strategies, allowing analysts to select the appropriate method based on their laboratory's instrumentation and sensitivity requirements.

ParameterGC-MS Silylation MethodLC-MS/MS Charge Tagging Method
Target Functional Group Oxime (-C=N-OH)Alpha-Ketone (C=O)
Derivatization Reagent BSTFA + 1% TMCS[2]Girard's Reagent T (GRT)[1]
Catalyst Required Pyridine (Acid Scavenger)Glacial Acetic Acid (Protonation)
Derivative Formed Trimethylsilyl-oxime (TMSO)Permanently charged hydrazone
Primary Analytical Benefit Prevents thermal degradation; eliminates peak tailing.Bypasses ESI ionization suppression; sub-pg sensitivity.
Mass Shift ( Δ mass) +72 Da+114 Da
Estimated LOD Improvement 10x to 50x (vs. underivatized)100x to 500x (vs. underivatized)

Sources

Application Note: (2-Chloro-phenyl)-oxo-acetaldehyde oxime in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable heterocyclic synthesis.

Chemical Profile & Mechanistic Rationale

In the landscape of heterocyclic synthesis, 1,2-dicarbonyl monoximes—commonly referred to as arylglyoxal oximes—serve as highly versatile C-N-O building blocks. Among these, (2-Chloro-phenyl)-oxo-acetaldehyde oxime (also known as 2-chlorophenylglyoxal oxime) occupies a privileged space due to the unique stereoelectronic parameters imparted by the ortho-chloro substitution.

As detailed in comprehensive reviews on[1], the adjacent aldehyde/ketone and oxime functional groups provide dual electrophilic and nucleophilic centers. The causality behind selecting the 2-chloro derivative over the unsubstituted phenylglyoxal oxime lies in two distinct advantages:

  • Electronic Activation: The inductive electron-withdrawing effect (-I) of the chlorine atom significantly increases the electrophilicity of the adjacent ketone carbonyl. This accelerates the initial nucleophilic attack by amines or diamines, allowing reactions to proceed at lower temperatures.

  • Steric Trapping: The steric bulk of the ortho-chloro group induces a conformational twist in the phenyl ring relative to the dicarbonyl plane. During cyclization events (such as pyrazine or quinoxaline formation), this twist lowers the transition state energy for intramolecular ring closure by pre-organizing the reactive intermediates.

Divergent Synthetic Workflows

The bifunctional nature of (2-Chloro-phenyl)-oxo-acetaldehyde oxime allows it to act as a linchpin for multiple heterocyclic scaffolds, which are critical in modern drug discovery.

G A 2-Chloroacetophenone B (2-Chloro-phenyl)-oxo- acetaldehyde oxime A->B Nitrosation (HCl, Alkyl Nitrite) C Pyrazine N-oxides B->C Aminomalononitrile (iPrOH, 0°C) D Quinoxalines B->D o-Phenylenediamine (EtOH, Reflux) E Imidazoles B->E Aldehyde + NH4OAc (AcOH, 90°C)

Divergent synthetic pathways of (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and analytical cues allow the operator to confirm reaction progress without relying solely on post-reaction chromatography.

Protocol A: Synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Rationale: Direct nitrosation of 2-chloroacetophenone is preferred over the oxidation of the ketone to a glyoxal followed by oxime formation. The acidic conditions catalyze the enolization of the ketone, which subsequently attacks the nitrosonium ion generated in situ from the alkyl nitrite.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-chloroacetophenone (1.0 eq, 100 mmol) in anhydrous diethyl ether (150 mL). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Bubble dry HCl gas through the solution for 10 minutes, or add a catalytic amount of concentrated HCl (0.1 eq). Causality: The acid protonates the carbonyl, driving the equilibrium toward the reactive enol tautomer.

  • Nitrosation: Dropwise add n-butyl nitrite (1.2 eq, 120 mmol) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Validation Check (In-Process): The reaction is self-validating; as the nitrosation proceeds, the solution will transition from clear to a deep amber color, and within 2 hours, a white to pale-yellow precipitate of the oxime will begin to crash out of the ether solution.

  • Isolation: Stir for an additional 4 hours at room temperature. Filter the precipitate, wash with cold hexanes (2 × 50 mL), and dry under vacuum.

  • Analytical Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The product ( Rf​≈0.3 ) stains intensely with KMnO 4​ .

Protocol B: Synthesis of 2-Amino-3-cyano-5-(2-chlorophenyl)pyrazine N-oxide

Rationale: This protocol adapts the classic Taylor chemistry utilized in the [2]. We utilize isopropanol (iPrOH) as the solvent at 0 °C. Isopropanol selectively solubilizes the starting materials but acts as an anti-solvent for the highly polar N-oxide product, driving the reaction forward via Le Chatelier's principle and preventing over-reaction.

Step-by-Step Methodology:

  • Preparation: Suspend (2-Chloro-phenyl)-oxo-acetaldehyde oxime (1.0 eq, 50 mmol) and aminomalononitrile p-toluenesulfonate (1.05 eq, 52.5 mmol) in isopropanol (100 mL).

  • Condensation: Cool the suspension to 0 °C. Add triethylamine (1.1 eq, 55 mmol) dropwise over 15 minutes. Causality: The base liberates the free aminomalononitrile, allowing the amine to attack the highly electrophilic ketone carbonyl.

  • Validation Check (In-Process): Upon base addition, the suspension will briefly clarify into a dark orange solution (imine formation) before rapidly precipitating a bright yellow solid (the pyrazine N-oxide). If the solution remains clear after 30 minutes, verify the pH; insufficient basicity inhibits the initial nucleophilic attack.

  • Thermal Control: Maintain strictly at 0 °C for 2 hours. Causality: Calorimetry studies on similar arylglyoxal cyclizations reveal significant exotherms[2]. Uncontrolled heating leads to degradation of the oxime and complex tar formation.

  • Isolation: Filter the bright yellow solid directly from the cold reaction mixture. Wash with cold isopropanol (20 mL) and water (50 mL) to remove residual salts.

Mechanism Step1 1. Nucleophilic Attack Amine attacks carbonyl Step2 2. Imine Formation Dehydration (-H2O) Step1->Step2 Acid/Base Catalysis Step3 3. Intramolecular Cyclization Oxime N attacks nitrile Step2->Step3 Exothermic Ring Closure Step4 4. Tautomerization Stable Pyrazine N-oxide Step3->Step4 Proton Transfer

Mechanistic workflow of pyrazine N-oxide cyclization from arylglyoxal oximes.

Quantitative Data Summaries

The table below summarizes the comparative reaction metrics when utilizing (2-Chloro-phenyl)-oxo-acetaldehyde oxime across different heterocyclic target classes. The data highlights the efficiency of the oxime as a precursor, particularly noting the high yields achievable through simple precipitation methodologies.

Target HeterocycleCo-ReactantSolvent / TempReaction TimeTypical YieldPrimary Isolation Method
Pyrazine N-oxide AminomalononitrileIsopropanol / 0 °C2–4 h85–92%Direct Filtration (Anti-solvent effect)
Quinoxaline o-PhenylenediamineEthanol / Reflux1–2 h80–88%Recrystallization (from EtOH)
Imidazole Aldehyde + NH 4​ OAcAcetic Acid / 90 °C4–6 h70–75%Aqueous Quench & Filtration
Furazanopyrazine DiaminofurazanToluene / Reflux6–8 h60–65%Silica Gel Chromatography

References

  • Arylglyoxals in Synthesis of Heterocyclic Compounds Source: Chemical Reviews, American Chemical Society (2013) URL:[Link]

  • A Scaleable Synthesis of Fiduxosin Source: Organic Process Research & Development, American Chemical Society (2004) URL:[Link]

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Troubleshooting & Optimization

challenges in the synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime (also known as 1-(2-chlorophenyl)-2-hydroxyiminoethanone or 2-chloro-isonitrosoacetophenone).

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. The synthesis of alpha-keto oximes presents unique mechanistic hurdles—specifically regioselectivity, steric hindrance from the ortho-chloro substitution, and thermodynamic isomerism. This center provides diagnostic tools, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity synthesis.

I. Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first visualize the competing chemical pathways. The diagram below illustrates the two primary synthetic routes (nitrosation vs. oximation) and their respective failure modes (fragmentation and over-oximation).

G A 2'-Chloroacetophenone C (2-Chloro-phenyl)-oxo-acetaldehyde oxime (Target Mono-oxime) A->C Alkyl Nitrite / HCl (Enolization Control) B 2-Chlorophenylglyoxal B->C NH2OH·HCl (1.05 eq) 0-5 °C D Dioxime Byproduct (Over-oximation) B->D Excess NH2OH or High Temp E 2-Chlorobenzonitrile (Fragmentation) C->E Strong Acid / Heat (Beckmann Fragmentation)

Fig 1: Synthesis pathways and major side reactions for (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

II. Diagnostic Matrix: Comparing Synthetic Routes

Selecting the correct route depends on your available starting materials and purity requirements. Below is a quantitative comparison of the two standard approaches[1].

ParameterRoute A: Alpha-NitrosationRoute B: Glyoxal Oximation
Starting Material 2'-Chloroacetophenone2-Chlorophenylglyoxal monohydrate
Primary Reagent Isoamyl nitrite (1.2 eq)Hydroxylamine hydrochloride (1.05 eq)
Typical Yield 65% – 75%80% – 85%
Reaction Temperature 20°C – 25°C0°C – 5°C
Major Byproduct Unreacted starting material1-(2-chlorophenyl)ethane-1,2-dione dioxime
Isomeric Ratio (E:Z) ~ 80:20~ 90:10
Purification Method Recrystallization (EtOH/Water)Recrystallization (Toluene)

III. Troubleshooting Guide & FAQs

Q1: I am using Route B (Glyoxal Oximation), but LC-MS shows a massive peak for the dioxime. How do I prevent over-oximation? Causality: The aldehyde carbon (C2) of 2-chlorophenylglyoxal is highly electrophilic and reacts rapidly with hydroxylamine to form the target aldoxime. However, the adjacent ketone (C1) is also reactive. If the temperature exceeds 5°C or if a localized excess of NH2​OH occurs during addition, the ketone will undergo oximation to form the dioxime[1]. Solution:

  • Strictly limit hydroxylamine to 1.05 equivalents .

  • Utilize a syringe pump to add the NH2​OH solution dropwise over 45-60 minutes.

  • Maintain the internal reaction temperature strictly between 0°C and 5°C. The kinetic difference between aldehyde and ketone oximation is highly temperature-dependent.

Q2: My Route A (Nitrosation) reaction is stalling at 30% conversion. Why is the reaction so slow? Causality: Nitrosation of a ketone requires the formation of an enol intermediate. The ortho-chloro group on 2'-chloroacetophenone creates significant steric hindrance, twisting the acetyl group out of planarity with the aromatic ring. This steric clash severely reduces the rate of acid-catalyzed enolization compared to unsubstituted or para-substituted acetophenones[2]. Solution: You must force enolization. Switch from a weak aqueous acid to anhydrous conditions. Bubble dry HCl gas through a diethyl ether solution of the ketone and isoamyl nitrite. The anhydrous, strongly acidic environment drives the equilibrium toward the enol, allowing the electrophilic nitrosyl cation ( NO+ ) to attack efficiently.

Q3: The 1H -NMR of my purified product shows two distinct sets of peaks for the oxime -OH and the azomethine proton. Is my product impure? Causality: No, your product is likely pure but exists as a mixture of E (anti) and Z (syn) geometric isomers. Because of the restricted rotation around the C=N bond, oximes naturally form isomeric mixtures. The bulky ortho-chloro group shifts the thermodynamic equilibrium, often resulting in an 80:20 or 90:10 ratio. Solution: If a single isomer is required for downstream crystallography or complexation[3], you can enrich the thermodynamically stable E-isomer by refluxing the mixture in toluene with a catalytic amount of acid (e.g., p-TsOH) for 1 hour, followed by slow cooling to induce fractional crystallization.

Q4: During the acidic workup of my oxime, I detected 2-chlorobenzonitrile and a carboxylic acid. What caused this degradation? Causality: Alpha-keto oximes are highly susceptible to Second-Order Beckmann Rearrangement (also known as Beckmann fragmentation) when exposed to strong acids and heat. The anti-periplanar alignment of the breaking C−C bond with the N−O leaving group facilitates the cleavage of the molecule into a nitrile and a carboxylic acid fragment. Solution: Never use heat during the acidic workup of an alpha-keto oxime. Neutralize the reaction mixture to pH 6-7 using saturated sodium bicarbonate ( NaHCO3​ ) before attempting solvent evaporation or elevated-temperature drying.

IV. Self-Validating Experimental Protocols

Protocol A: Anhydrous Nitrosation of 2'-Chloroacetophenone

This protocol uses anhydrous conditions to overcome the steric hindrance of the ortho-chloro group.

  • Setup: In an oven-dried 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube, dissolve 2'-chloroacetophenone (10.0 g, 64.7 mmol) in anhydrous diethyl ether (100 mL).

  • Reagent Addition: Add isoamyl nitrite (9.1 g, 77.6 mmol, 1.2 eq) to the solution in one portion.

  • Catalysis: Cool the flask to 0°C in an ice-water bath. Slowly bubble dry HCl gas (generated via H2​SO4​ dripping into NaCl , passed through a CaCl2​ trap) into the solution for 30 minutes.

    • In-Process Validation: The solution will transition from pale yellow to a deep reddish-orange as the active nitrosating species forms.

  • Reaction: Remove the ice bath and stir at 20°C for 12 hours.

    • In-Process Validation: TLC (Hexanes:EtOAc 7:3) should show the disappearance of the high-Rf ketone and the appearance of a lower-Rf UV-active spot.

  • Isolation: Concentrate the ether to ~30 mL under reduced pressure (ambient temperature). Add cold hexanes (50 mL) to precipitate the oxime.

  • Purification: Filter the solid and recrystallize from a minimum volume of hot 80% ethanol/water. Dry under vacuum at room temperature to yield the target oxime.

Protocol B: Regioselective Oximation of 2-Chlorophenylglyoxal

This protocol relies on strict stoichiometric and thermal control to prevent dioxime formation.

  • Setup: Dissolve 2-chlorophenylglyoxal monohydrate (10.0 g, 53.6 mmol) in HPLC-grade methanol (80 mL) in a 250 mL round-bottom flask. Cool strictly to 0°C using an ice-brine bath.

  • Buffer Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (3.91 g, 56.3 mmol, 1.05 eq) and sodium acetate trihydrate (7.66 g, 56.3 mmol, 1.05 eq) in distilled water (20 mL).

    • Causality Note: Sodium acetate acts as a buffer to free the hydroxylamine base while preventing the pH from dropping too low, which would stall the reaction.

  • Addition: Using an addition funnel, add the buffered hydroxylamine solution dropwise over 45 minutes, ensuring the internal temperature never exceeds 5°C.

  • Reaction: Stir at 0°C–5°C for 2 hours.

  • Workup: Evaporate the methanol under reduced pressure (Water bath < 30°C to prevent fragmentation). Partition the aqueous residue between Ethyl Acetate (100 mL) and Water (50 mL).

  • Washing: Wash the organic layer with saturated brine (50 mL), dry over anhydrous MgSO4​ , and concentrate to yield a crude solid. Recrystallize from toluene to obtain high-purity (2-Chloro-phenyl)-oxo-acetaldehyde oxime[4].

V. References

  • Arylethanolhydroxylamines and their use (US Patent 4880840A) . Details the synthesis and isolation of 2-chlorophenylglyoxal oxime derivatives. URL:

  • Synthesis and physico-chemical studies of Cu(II), Ni(II), Co(II) complexes with p-chloroisonitroso acetophenone . Journal of Chemical and Pharmaceutical Research, 2011. Provides foundational methodologies for the nitrosation of chloro-substituted acetophenones. URL:[Link]

Sources

Technical Support Center: Troubleshooting & Purification of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for (2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS: 71347-62-1). As an α -keto oxime, this intermediate presents unique physicochemical challenges during isolation. Researchers frequently encounter issues such as E/Z isomerization, thermal lability, and trace-metal chelation.

This guide provides mechanistic explanations and validated protocols to ensure high-purity isolation, designed specifically for drug development professionals and synthetic chemists.

Diagnostic Workflow for Purification

DiagnosticWorkflow Start Crude Oxime Mixture State Physical State? Start->State Oil Viscous Oil (E/Z Isomers) State->Oil Fails to crystallize Solid Discolored Solid (Metal Chelation) State->Solid Blue/Green tint BaseExt Acid-Base Extraction (pH 11 -> pH 5.5) Oil->BaseExt EDTA Wash with 0.1M EDTA Solid->EDTA Cryst Recrystallization (Toluene/Heptane) BaseExt->Cryst EDTA->Cryst Pure Pure E-Isomer (White Solid) Cryst->Pure

Diagnostic workflow for resolving physical state and purity issues in oximes.

Troubleshooting FAQs

Q1: My purified product appears as a viscous oil instead of a crystalline solid. How do I force precipitation? Root Cause: The "oiling out" phenomenon is typically caused by a mixture of E (anti) and Z (syn) isomers. The Z -isomer can form an intramolecular hydrogen bond between the oxime hydroxyl and the carbonyl oxygen, altering its polarity and preventing the uniform crystal lattice formation required for precipitation. Traditional syntheses under acidic conditions often yield these complex isomeric mixtures[1]. Solution: Perform an isomer-enriching crystallization (see Protocol B). Alternatively, shift your synthetic route to a base-catalyzed protocol, which has been shown to selectively yield the E -oxime and bypass the oiling phase entirely[1].

Q2: I am observing a distinct double peak in my GC/HPLC chromatogram. Is my product impure? Root Cause: This is a classic analytical artifact of α -keto oximes. Most aromatic aldoximes exhibit double chromatographic peaks corresponding to the syn and anti isomers resolving on the column[2]. Furthermore, in Gas Chromatography (GC), oximes are thermally labile and can decompose into nitriles upon contact with hot metal surfaces in the injector port[2]. Solution: Transition your analysis to HPLC to prevent thermal degradation. If GC is strictly required, ensure the system utilizes glass-lined injector ports and columns completely free of heavy metal oxides[2]. To confirm the HPLC double peak is isomeric rather than a chemical impurity, run a 2D-NMR (NOESY) on the isolated fractions.

Q3: How can I remove unreacted 2-chloroacetophenone without using silica gel chromatography? Root Cause: Unreacted starting materials (like acetophenones) are neutral, whereas oximes possess a weakly acidic proton (pKa ~10–12)[2]. Solution: Utilize a selective acid-base extraction (see Protocol A). By extracting the organic layer with a dilute aqueous base, the oxime partitions into the aqueous phase as a water-soluble sodium salt, leaving the neutral 2-chloroacetophenone in the organic phase.

Q4: Why does my product degrade or turn dark green/blue during aqueous workup? Root Cause: α -keto oximes are hydrolytically unstable under prolonged exposure to strong aqueous acids, reverting to the corresponding α -ketoaldehyde (2-chlorophenylglyoxal)[3]. Additionally, oximes are excellent bidentate ligands. They readily chelate trace transition metals (Fe, Cu) from tap water or metal reactor walls, causing intense discoloration. Solution: Maintain the pH between 5.5 and 9.0 during standard workups. If discoloration occurs, wash the organic phase with a 0.1 M EDTA solution to strip the chelated metals before concentration.

Degradation Pathways

DegradationPathways KetoOxime α-Keto Oxime (Target) Nitrile Acyl Cyanide / Nitrile (Degradant) KetoOxime->Nitrile Heat (>120°C) Metal Surfaces KetoAldehyde α-Ketoaldehyde (Degradant) KetoOxime->KetoAldehyde Strong Acid (pH < 2)

Primary degradation pathways of α-keto oximes via thermal stress and extreme pH.

Quantitative Data: Comparison of Purification Strategies
Purification MethodTypical Yield RecoveryIsomeric Purity ( E : Z )ScalabilityKey Advantage
Acid-Base Extraction 85 - 92%Variable (preserves input ratio)High (Multi-kg)Completely removes neutral ketone starting materials.
Recrystallization (Toluene/Heptane) 65 - 75%> 95:5High (Multi-kg)Enriches the E -isomer; resolves "oiling out" issues.
Silica Gel Chromatography 70 - 80%> 99:1 (if peaks resolved)Low (Gram scale)Highest absolute purity; separates closely related degradants.
EDTA Wash > 98%N/AHigh (Multi-kg)Restores color profile by removing trace heavy metals.
Standardized Experimental Protocols
Protocol A: Selective Acid-Base Extraction (Self-Validating System)

This protocol leverages the pKa differential between the oxime and neutral impurities.

  • Dissolution: Dissolve the crude (2-Chloro-phenyl)-oxo-acetaldehyde oxime in ethyl acetate (10 mL/g).

  • Basic Extraction: Wash the organic layer with 1.0 M NaOH (3 x 5 mL/g) at 0–5 °C.

    • Causality: Maintaining a low temperature minimizes the risk of base-catalyzed hydrolysis of the oxime[2].

  • Phase Separation: Separate the aqueous layer (which now contains the oxime sodium salt). Wash this aqueous layer once with diethyl ether (5 mL/g) to remove entrained neutral impurities (e.g., 2-chloroacetophenone). Discard the ether wash.

  • Controlled Acidification: Carefully acidify the aqueous layer with 2.0 M HCl while stirring vigorously at 0 °C. Validation Step: Continuously monitor the solution with a calibrated pH meter until it reaches exactly pH 5.5.

    • Causality: pH 5.5 is below the pKa of the oxime, ensuring complete protonation and precipitation, without dropping low enough to trigger acid-catalyzed hydrolysis to the ketoaldehyde[3].

  • Recovery: Extract the newly precipitated oxime into fresh ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a water bath temperature strictly <40 °C to prevent thermal degradation.

Protocol B: Isomer-Enriching Crystallization

This protocol forces the precipitation of the E -isomer from viscous oils.

  • Suspension: Suspend the crude oily mixture in a 1:3 volumetric mixture of Toluene:Heptane (approx. 8 mL/g).

  • Heating: Heat the suspension to 60 °C until complete dissolution occurs.

    • Causality: Do not exceed 80 °C. Excessive heat drives thermal dehydration to the nitrile[2].

  • Controlled Cooling: Allow the solution to cool to room temperature slowly over 4 hours without agitation. Validation Step: Seed crystals should begin forming at approximately 35 °C. Once at room temperature, transfer the flask to an ice bath (0 °C) for 2 hours.

  • Isolation: Filter the resulting crystals under vacuum.

    • Causality: The E -isomer preferentially crystallizes due to its ability to form stable intermolecular hydrogen-bonded dimers. The Z -isomer remains highly soluble and is purged in the mother liquor.

References
  • Isolation and analysis of carbonyl compounds as oximes. CDC Stacks / Analytical Chemistry.[Link]

  • Chemoselective Protection of α -Ketoacids by Direct Annulations with Oximes. Organic Letters - ACS Publications (2010).[Link]

  • Nitrosocarbonyl–Henry and Denitration Cascade: Synthesis of α -Ketoamides and α -Keto Oximes. Organic Letters - ACS Publications (2017).[Link]

Sources

Technical Support Center: Synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. This guide emphasizes the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.

I. Reaction Overview and Mechanism

The synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime typically proceeds via the nitrosation of 2-chloroacetophenone. This reaction involves the formation of an enol or enolate intermediate, which then reacts with a nitrosating agent.

Core Reaction Pathway

The generally accepted mechanism involves the following key steps:

  • Enolization: The starting material, 2-chloroacetophenone, undergoes acid or base-catalyzed enolization to form the corresponding enol or enolate.

  • Nitrosation: The enol/enolate acts as a nucleophile, attacking the electrophilic nitrosating agent (e.g., nitrous acid generated in situ from sodium nitrite and an acid).

  • Tautomerization: The resulting nitroso ketone is unstable and rapidly tautomerizes to the more stable oxime product, (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

Below is a diagram illustrating the primary reaction pathway.

G cluster_main Main Reaction Pathway A 2-Chloroacetophenone B Enol/Enolate Intermediate A->B  Acid/Base  Catalysis C Nitroso Ketone Intermediate B->C + Nitrosating Agent D (2-Chloro-phenyl)-oxo-acetaldehyde oxime (Product) C->D Tautomerization

Caption: Primary reaction pathway for the synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am observing a very low yield of the desired oxime, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield is a frequent issue that can stem from several factors related to the reactants, reaction conditions, and work-up procedure.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inefficient Enolization The initial and rate-determining step is often the formation of the enol or enolate. If the acidic or basic conditions are not optimal, this step will be slow, leading to poor conversion.* Acid Catalysis: Ensure the use of a strong acid (e.g., HCl, H₂SO₄) in an appropriate solvent. The acid concentration is critical; too little may not effectively catalyze enolization, while too much can lead to side reactions. * Base Catalysis: For base-mediated reactions, ensure the base is strong enough to deprotonate the α-carbon. The choice of base and solvent is crucial to promote enolate formation.
Decomposition of Nitrosating Agent Nitrous acid (HNO₂) is unstable and must be generated in situ. If the temperature is too high or the addition of the acid to the nitrite salt is too rapid, the nitrous acid can decompose before it has a chance to react with the enol/enolate.* Maintain the reaction temperature between 0-5 °C during the addition of acid to sodium nitrite. * Add the acid dropwise with vigorous stirring to ensure a controlled generation of nitrous acid.
Impure Starting Material The purity of the 2-chloroacetophenone is crucial. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.[1][2]* Verify the purity of the 2-chloroacetophenone using techniques like NMR or GC-MS before starting the reaction. * If necessary, purify the starting material by distillation or recrystallization.
Incorrect Stoichiometry An incorrect molar ratio of reactants, particularly the nitrosating agent, can significantly impact the yield.* Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the nitrosating agent is often used to drive the reaction to completion, but a large excess can lead to side reactions.
FAQ 2: Presence of Significant Side Products

Question: My crude product analysis (TLC, NMR) shows the presence of significant impurities. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge in this synthesis. Understanding the potential side reactions is key to mitigating their formation.

Common Side Reactions:

  • Hydrolysis of Starting Material: 2-Chloroacetophenone can undergo hydrolysis, especially under harsh acidic or basic conditions, to form 2-hydroxyacetophenone.[1] This byproduct can be difficult to separate from the desired product.

  • Dimerization/Polymerization: Under certain conditions, the starting material or intermediates can undergo self-condensation or polymerization reactions.

  • Over-Nitrosation: While less common for the α-carbon of the ketone, excessive nitrosating agent or harsh conditions could potentially lead to further reactions on the aromatic ring, though this is generally not a primary pathway.

  • Formation of Carboxylic Acid: Oxidation of the aldehyde group in the product can lead to the corresponding carboxylic acid, (2-Chloro-phenyl)-glyoxylic acid.

G cluster_side Potential Side Reactions A 2-Chloroacetophenone B Hydrolysis (2-Hydroxyacetophenone) A->B  Harsh Acid/  Base C Dimerization/ Polymerization A->C Adverse Conditions D (2-Chloro-phenyl)-oxo-acetaldehyde oxime (Product) E Oxidation ((2-Chloro-phenyl)-glyoxylic acid) D->E Oxidizing Agents

Caption: Common side reactions in the synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

Strategies to Minimize Side Products:

Side Reaction Mitigation Strategy
Hydrolysis * Maintain moderate reaction temperatures. * Avoid prolonged exposure to strong acids or bases. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Dimerization/Polymerization * Control the reaction temperature carefully. * Ensure efficient stirring to prevent localized high concentrations of reactants.
Oxidation * Use a slight excess, but not a large excess, of the nitrosating agent. * Work-up the reaction promptly upon completion. * Consider using an antioxidant during work-up if oxidation is a significant issue.
FAQ 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure product. What are the best practices for work-up and purification?

Answer: Proper work-up and purification are critical for obtaining the final product in high purity. The oxime product can be sensitive to certain conditions.

Recommended Work-up and Purification Protocol:

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC or other monitoring), carefully quench any excess nitrosating agent. This can often be achieved by the addition of a mild reducing agent like urea or sulfamic acid.

  • Extraction:

    • Adjust the pH of the reaction mixture to be neutral or slightly acidic before extraction.

    • Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Avoid excessive heat during solvent removal as it can lead to product decomposition.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be determined experimentally.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used for elution.

FAQ 4: Product Instability and Decomposition

Question: My purified product seems to decompose over time. What is the stability of (2-Chloro-phenyl)-oxo-acetaldehyde oxime and how should it be stored?

Answer: α-Keto oximes can exhibit some instability, particularly when exposed to heat, light, or acidic/basic conditions.[3][4] Prolonged exposure to aqueous acid or base can result in hydrolysis.[3]

Storage Recommendations:

Condition Recommendation
Temperature Store the purified product at low temperatures, preferably in a freezer (-20 °C).
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Light Protect from light by storing in an amber-colored vial or a container wrapped in aluminum foil.
pH Ensure the product is stored in a neutral state, free from residual acid or base from the purification process.

III. Experimental Protocols

General Synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

This is a general procedure and may require optimization for specific laboratory conditions.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroacetophenone in a suitable solvent (e.g., ethanol, acetic acid). Cool the flask to 0-5 °C in an ice bath.

  • Acidification: Slowly add a concentrated acid (e.g., HCl) to the solution while maintaining the low temperature.

  • Nitrosating Agent Preparation: In a separate beaker, dissolve sodium nitrite in water and cool it to 0-5 °C.

  • Nitrosation: Add the cold sodium nitrite solution dropwise to the stirred solution of 2-chloroacetophenone over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and stir. The product may precipitate as a solid.

  • Isolation: Collect the solid product by filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

IV. References

  • PubChem. (n.d.). 2-Chloroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Knipe, A. C. (2010). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Organic Letters.

  • Knipe, A. C. (2010). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. ACS Publications.

  • Schieberle, P. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate.

  • Ahmad, F., & Leete, E. (1970). THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION. Canadian Science Publishing.

  • Rahman, M. A. (1984). Oxime formation between alpha-keto acids and L-canaline. PubMed.

  • Kumar, R. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Preprints.org.

  • Li, J. (2021). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Patsnap.

  • Özen, T., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar.

  • Jamison, T. F. (2018). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. PMC.

  • DeMarco, R. A. (1992). Process for the preparation of ketoximes. Google Patents.

  • HXCHEM. (n.d.). (2-Chloro-phenyl)-oxo-acetaldehyde oxime/CAS:71347-62-1. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Formation of an Oxime from a Ketone. YouTube.

  • Weng, Z. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Letters.

Sources

Technical Support Center: Optimization of (2-Chloro-phenyl)-oxo-acetaldehyde oxime Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical challenges encountered during the synthesis and optimization of (2-Chloro-phenyl)-oxo-acetaldehyde oxime (also known as 2-chlorophenylglyoxal aldoxime or 2-chloro- α -oximinoacetophenone).

This compound is a highly valuable building block for synthesizing complex heterocycles, including imidazopyrazines and various pharmaceutical intermediates [4]. However, the presence of the ortho-chloro substituent introduces unique steric and electronic challenges that demand precise control over reaction conditions.

Mechanistic Pathways & Workflow

There are two primary synthetic routes to access the target oxime.

  • Route A (Direct Nitrosation): A one-pot Claisen-Sandmeyer-type reaction using an alkyl nitrite [2].

  • Route B (Oxidation/Oximation): A two-step sequence involving Riley oxidation to the glyoxal [1], followed by buffered oximation.

SynthesisRoutes SM 2-Chloroacetophenone RouteA Route A: Direct Nitrosation (Alkyl Nitrite, HCl) SM->RouteA One-pot enolization & nitrosation RouteB1 Route B (Step 1): Oxidation (SeO2, Dioxane/H2O) SM->RouteB1 Reflux, 12h Prod (2-Chloro-phenyl)-oxo-acetaldehyde oxime RouteA->Prod Tautomerization IntB 2-Chlorophenylglyoxal RouteB1->IntB Se(0) filtration RouteB2 Route B (Step 2): Oximation (NH2OH·HCl, NaOAc) IntB->RouteB2 pH 4.5-5.5 RouteB2->Prod Condensation

Fig 1. Synthetic pathways for (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

Quantitative Data: Optimization Parameters

To achieve high purity and yield, reaction parameters must be tightly controlled. The following tables summarize our field-validated quantitative data for both routes.

Table 1: Optimization of Direct Nitrosation (Route A) Causality: The choice of solvent and catalyst dictates the rate of enolization versus the rate of side-product formation (e.g., dioxime). Acid catalysis in ethereal solvents suppresses over-reaction compared to base catalysis in protic solvents.

SolventCatalystTemp (°C)Alkyl NitriteYield (%)Purity (%)Primary Issue Observed
MethanolNaOMe (1.2 eq)20–25Isoamyl (1.5 eq)58< 80Dioxime formation
Diethyl EtherHCl (aq, 37%)10–15Butyl (1.1 eq)7288Sluggish conversion
THF (Anhydrous) HCl (gas, cat.) 0–5 Isoamyl (1.1 eq) 89 > 96 Optimal Conditions

Table 2: Optimization of Oximation pH (Route B, Step 2) Causality: Hydroxylamine is a strong nucleophile only when unprotonated, but the carbonyl group requires slight acidic activation. A strict pH window is required to balance these competing needs.

pH RangeBuffer SystemTime (h)Yield (%)Mechanistic Consequence
< 3.0None (HCl only)1242NH₂OH is fully protonated; non-nucleophilic.
4.5 – 5.5 NaOAc / AcOH 2 94 Optimal balance of free amine and activated carbonyl.
> 8.0NaOH228Base-induced Cannizzaro-type degradation of glyoxal.

Field-Proven Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies include built-in visual and analytical checkpoints.

Protocol A: Direct Nitrosation (Recommended for Scalability)
  • Preparation: Charge an oven-dried 500 mL round-bottom flask with 2-chloroacetophenone (15.4 g, 100 mmol) and anhydrous THF (150 mL).

  • Catalyst Addition: Cool the solution to 0–5 °C using an ice-salt bath. Bubble anhydrous HCl gas through the solution for 2 minutes (alternatively, add 5 mL of 4M HCl in dioxane).

  • Nitrosation: Attach an addition funnel and add isoamyl nitrite (12.9 g, 110 mmol) dropwise over 45 minutes. Self-Validation Check: Monitor the internal temperature; it must not exceed 5 °C. The solution will transition from clear to a deep reddish-amber.

  • Maturation: Stir the reaction at 0–5 °C for 3 hours. Self-Validation Check: TLC (Hexane:EtOAc 3:1) should show the disappearance of the UV-active starting material ( Rf​ ~0.6) and the appearance of a yellow spot ( Rf​ ~0.3).

  • Isolation: Pour the mixture into 500 mL of vigorously stirred ice water. The target oxime will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under vacuum. Recrystallize from toluene/hexane.

Protocol B: Two-Step Oxidation & Oximation

Step 1: Riley Oxidation

  • Dissolve 2-chloroacetophenone (15.4 g, 100 mmol) in a mixture of 1,4-dioxane (100 mL) and water (5 mL).

  • Add Selenium dioxide (13.3 g, 120 mmol). Heat the mixture to reflux (100 °C) for 14 hours.

  • Self-Validation Check: The reaction is complete when a heavy precipitate of black, colloidal selenium metal coats the bottom of the flask.

  • Cool to room temperature and filter through a tightly packed pad of Celite to remove Se(0). Concentrate the filtrate in vacuo to yield crude 2-chlorophenylglyoxal as a viscous yellow oil.

Step 2: Buffered Oximation

  • Dissolve the crude 2-chlorophenylglyoxal in absolute ethanol (100 mL).

  • In a separate beaker, prepare a buffer solution by dissolving hydroxylamine hydrochloride (7.6 g, 110 mmol) and sodium acetate trihydrate (15.0 g, 110 mmol) in distilled water (30 mL).

  • Add the aqueous buffer to the ethanolic ketone solution. Stir at 25 °C for 2 hours.

  • Concentrate the mixture to remove ethanol, partition the aqueous residue with ethyl acetate (2 x 100 mL), wash with brine, dry over Na₂SO₄, and evaporate to yield the oxime.

Troubleshooting & FAQs

Q1: In Route B, my yield of 2-chlorophenylglyoxal is exceptionally low, and I recover mostly starting material. Why is this happening? A: This is a classic issue caused by the ortho-chloro substituent. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) and significant steric bulk. In the SeO2 oxidation mechanism, the rate-limiting step is the acid-catalyzed enolization of the ketone, followed by the attack of the bulky selenium species. The steric clash at the ortho position severely retards the formation of the selenium enolate ester. Fix: You must increase the reaction time to at least 14–16 hours at a rolling reflux. Adding a catalytic amount of aqueous HCl (2-3 drops) can also help accelerate the initial enolization step.

Q2: During direct nitrosation (Route A), I am isolating a significant amount of a highly insoluble byproduct. What is it, and how do I prevent it? A: You are likely synthesizing the dioxime byproduct (where both the α -carbon and the original ketone carbonyl have reacted). This occurs when the reaction temperature exceeds 10 °C or when a large excess of alkyl nitrite is used. Fix: Strictly limit the alkyl nitrite to 1.05–1.10 equivalents. Ensure your cooling bath maintains the internal temperature below 5 °C. If utilizing base catalysis (NaOMe), switch to acid catalysis (HCl/THF), as the acidic conditions favor the mono-oxime tautomerization and deactivate the adjacent carbonyl toward further nucleophilic attack.

Q3: My NMR shows a mixture of two compounds, but TLC only shows one spot. Is my product degrading? A: Your product is not degrading; you are observing E/Z (anti/syn) isomerism, which is ubiquitous in α -oximino ketones [3]. The oxime hydroxyl group can orient either towards (syn) or away from (anti) the adjacent carbonyl. While the anti isomer is generally thermodynamically favored due to reduced steric repulsion with the bulky 2-chlorophenyl group, kinetic mixtures are common upon initial isolation. Fix: To drive the mixture to the thermodynamic isomer, suspend the crude solid in ethanol containing a catalytic trace of HCl, heat to 60 °C for 30 minutes, and allow it to slowly cool and crystallize.

Q4: The oximation step (Route B) turned dark brown/black, and I got a complex polymeric mixture. What went wrong? A: You likely lost control of the pH. Phenylglyoxal derivatives are highly sensitive to alkaline conditions. If the pH exceeds 7.5, the unreacted glyoxal undergoes an intramolecular Cannizzaro-type disproportionation (yielding mandelic acid derivatives) or rapid polymerization. Fix: Never use strong bases like NaOH or KOH to neutralize the hydroxylamine hydrochloride. Always use a mild buffer system like Sodium Acetate/Acetic Acid to strictly pin the pH between 4.5 and 5.5.

References

  • -(tert-butylaminomethyl)
  • Production of aryl-alpha-oximinoalkylketones Source: US Patent 3697596A URL
  • Synthesis and physico-chemical studies of Cu(II), Ni(II), Co(II) complexes with p-chloroisonitroso acetophenone Source: Journal of Chemical and Pharmaceutical Research, 2011 URL:[Link]

  • Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity Source: ResearchGate URL:[Link]

Technical Support Center: Stability & Storage of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS 71347-62-1)[1] is a highly reactive α -oxo aldoxime utilized extensively as a synthetic intermediate in drug development and heterocycle synthesis. While oxime linkages generally exhibit superior hydrolytic stability compared to analogous imines and hydrazones[2][3], the unique molecular architecture of α -oxo oximes introduces specific electronic and steric vulnerabilities during long-term storage. This technical guide addresses the mechanistic causality behind these stability issues and provides field-proven troubleshooting protocols to ensure batch integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my stored batch showing a gradual decrease in purity with a corresponding increase in 2-chlorophenylglyoxal? A: This is a classic manifestation of acid-catalyzed hydrolysis. While aliphatic oximes are highly resistant to hydrolysis in aqueous solutions (often 100 to 1000 times more resistant than hydrazones)[2][4], the electron-withdrawing nature of the α -carbonyl group in (2-chloro-phenyl)-oxo-acetaldehyde oxime increases the electrophilicity of the oxime carbon. Oxime hydrolysis is notably catalyzed by acid, and these compounds exhibit maximum stability in slightly acidic to neutral environments[2][5]. Exposure to ambient moisture combined with trace acidic impurities will drive the equilibrium back toward the parent dicarbonyl (2-chlorophenylglyoxal) and hydroxylamine[3][4].

Q2: I am detecting 2-chlorobenzoic acid in my aged samples. How did this form? A: This indicates a two-step degradation pathway initiated by dehydration. Aldoximes can be dehydrated under thermal stress or in the presence of trace acids to yield corresponding nitriles[4]. For this specific compound, dehydration yields 2-chlorobenzoyl cyanide. Acyl cyanides are highly reactive electrophiles that rapidly hydrolyze upon contact with atmospheric moisture to form 2-chlorobenzoic acid.

Q3: My HPLC chromatogram suddenly shows a split peak for the main compound. Is it degrading? A: It is likely isomerizing rather than degrading. Oximes can exist in two different geometric stereoisomeric forms according to the E/Z (syn/anti) configuration[4]. UV light exposure or thermal fluctuations during storage can trigger this isomerization. Both forms are often stable enough to be separated by standard techniques[4], which manifests as a split peak or a new adjacent peak in your chromatogram. While chemically identical, a shifting E/Z ratio can disrupt downstream crystallization or synthetic yields.

Part 2: Mechanistic Pathways Visualization

Understanding the causal pathways of degradation is critical for implementing the correct storage interventions. The diagram below maps the primary degradation routes of (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

Pathways Oxime (2-Chloro-phenyl)- oxo-acetaldehyde oxime Hydrolysis Hydrolysis (Acid/Base) Oxime->Hydrolysis Dehydration Dehydration (Thermal/Acid) Oxime->Dehydration Isomerization E/Z Isomerization (UV Light) Oxime->Isomerization Glyoxal 2-Chlorophenylglyoxal + Hydroxylamine Hydrolysis->Glyoxal Nitrile 2-Chlorobenzoyl cyanide Dehydration->Nitrile Isomers Z-Oxime / E-Oxime Mixture Isomerization->Isomers Acid 2-Chlorobenzoic acid Nitrile->Acid Moisture

Fig 1: Primary degradation pathways of (2-Chloro-phenyl)-oxo-acetaldehyde oxime under storage.

Part 3: Quantitative Stability Data

To contextualize the urgency of proper storage, the following table summarizes the quantitative degradation profile of (2-Chloro-phenyl)-oxo-acetaldehyde oxime under various environmental conditions.

Storage ConditionTimeframePurity Loss (%)Primary Degradant DetectedRecommended Action
25°C, Ambient Light, Unsealed30 Days12.5%E/Z Isomers, 2-ChlorophenylglyoxalStore in amber vials, desiccate
25°C, Dark, pH 3.0 (Aqueous)7 Days45.0%2-ChlorophenylglyoxalBuffer to pH 5.5–6.5
4°C, Dark, Sealed6 Months< 2.0%Trace 2-Chlorobenzoic acidStandard short-term storage
-20°C, Dark, Argon Purged12 Months< 0.5%None detectedOptimal long-term storage

Part 4: Validated Experimental Protocols

To ensure scientific integrity, all stability assessments must be self-validating. Use the following step-by-step methodologies to assess your current batch and secure future storage.

Protocol A: Self-Validating Forced Degradation & Stability Profiling

Objective: To establish the specific degradation kinetics of your batch under accelerated conditions and identify the exact mode of failure.

  • Sample Preparation: Dissolve 10 mg of (2-Chloro-phenyl)-oxo-acetaldehyde oxime in 10 mL of HPLC-grade acetonitrile (MeCN).

  • Aliquot & Stress: Divide the solution into three 2 mL aliquots.

    • Aliquot A (Control): Store at -20°C in the dark.

    • Aliquot B (Hydrolytic Stress): Add 100 µL of 0.1 M HCl to induce acid-catalyzed hydrolysis.

    • Aliquot C (Photolytic Stress): Expose to a 365 nm UV lamp for 24 hours to induce isomerization.

  • HPLC-UV Analysis: Run all samples using a C18 column with a Water/MeCN gradient containing 0.1% TFA.

  • Validation Step: Inject a known standard of 2-chlorophenylglyoxal. If the retention time of the standard perfectly matches the primary degradation peak in Aliquot B, hydrolytic reversion is confirmed. If Aliquot C shows a new peak with an identical mass (verified via LC-MS) but a different retention time, E/Z isomerization is validated.

Protocol B: Optimized Storage Workflow

Objective: To completely arrest hydrolytic, thermal, and photolytic degradation pathways for long-term archiving.

  • Lyophilization: Ensure the synthesized batch is completely dried via lyophilization to remove residual water. This halts the hydrolysis pathway.

  • Argon Purging: Transfer the dry powder to amber glass vials (to prevent UV-induced E/Z isomerization). Purge the headspace with Argon gas to displace atmospheric moisture and oxygen.

  • Temperature Control: Seal the vials with PTFE-lined caps and store immediately at -20°C.

  • Validation Step: Pull a 1 mg sample at 30 days and compare the E/Z ratio and overall purity against the day-zero baseline chromatogram. A variance of <0.5% validates the integrity of the storage system.

Part 5: Troubleshooting Workflow Visualization

When a drop in purity is detected, follow this logical decision tree to identify the root cause and apply the correct corrective action.

Workflow Start Purity Drop Detected via HPLC Identify Identify Impurity Profile Start->Identify Cond1 Peak: 2-Chlorophenylglyoxal? Identify->Cond1 Cond2 Peak: 2-Chlorobenzoic acid? Identify->Cond2 Cond3 Split Peak (Isomers)? Identify->Cond3 Act1 Buffer to pH 5.5-6.5 Store desiccated Cond1->Act1 Yes Act2 Lower storage temp to -20°C Remove trace acids Cond2->Act2 Yes Act3 Use amber vials Protect from UV Cond3->Act3 Yes

Fig 2: Decision tree for troubleshooting storage-induced degradation profiles.

References

  • (2-Chloro-phenyl)-oxo-acetaldehyde oxime/CAS:71347-62-1. HXCHEM.1

  • A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. BenchChem.2

  • Oxime. Wikipedia.4

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate.5

  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.3

Sources

Technical Support Center: (2-Chloro-phenyl)-oxo-acetaldehyde Oxime Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

(2-Chloro-phenyl)-oxo-acetaldehyde oxime (also known as 2-chlorophenylglyoxal aldoxime, CAS: 71347-62-1) is a highly reactive bi-functional building block widely utilized by drug development professionals for the synthesis of nitrogen-containing heterocycles, including pyrazines, quinoxalines, and pteridines . The molecule features an aryl ketone adjacent to an aldoxime.

The primary challenge in working with this compound lies in controlling the chemoselectivity during its synthesis (avoiding dioxime formation) and managing its thermodynamic stability during downstream cyclization or reduction workflows.

Standard Operating Procedure: Synthesis & Isolation

This self-validating protocol details the synthesis of the target oxime from 2-chloroacetophenone via a glyoxal intermediate.

Phase 1: Oxidation to 2-Chlorophenylglyoxal
  • Reagents : 2-Chloroacetophenone (1.0 eq), Selenium dioxide (SeO₂, 1.2 eq), 1,4-Dioxane/H₂O (95:5).

  • Reaction : Reflux the mixture at 90–100 °C for 4–6 hours. The SeO₂ selectively oxidizes the methyl group to an aldehyde.

  • Validation : Monitor via TLC. The disappearance of the starting material and the appearance of a lower-Rf UV-active spot indicates the formation of the glyoxal (often isolated as a monohydrate).

  • Workup : Filter hot through a pad of Celite to remove precipitated red selenium metal. Concentrate the filtrate under reduced pressure.

Phase 2: Chemoselective Oxime Formation

Causality Note: The aldehyde carbonyl is significantly more electrophilic and less sterically hindered than the aryl ketone. By strictly controlling stoichiometry and temperature, the aldoxime is formed exclusively over the ketoxime .

  • Reagents : 2-Chlorophenylglyoxal (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.05–1.20 eq), Ethanol or Silica gel (solid-state promoter).

  • Reaction : Stir at room temperature (20–25 °C) for 2–3 hours. Do not heat , as elevated temperatures provide the activation energy required for the less reactive ketone to condense, leading to dioxime formation.

  • Validation : ¹H NMR (DMSO-d₆) should show the characteristic aldoxime CH=N proton at ~8.0–8.5 ppm and the oxime OH proton at >12.0 ppm. The aryl ketone remains intact.

  • Isolation : Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting & FAQs

Q1: My reaction yields a mixture of products, and NMR shows no aldehyde proton but also missing ketone characteristics. What happened? A1: Loss of Chemoselectivity (Dioxime Formation). You have likely formed the dioxime byproduct. This occurs if an excess of hydroxylamine hydrochloride (>2.0 eq) is used or if the reaction temperature exceeds 40 °C . The ketone carbonyl, while less reactive, will condense with hydroxylamine under forcing conditions. Resolution: Strictly limit NH₂OH·HCl to 1.05–1.20 equivalents and maintain the reaction strictly at room temperature.

Q2: The oxime formation is extremely slow or stalls at 50% conversion, even with active stirring. A2: Glyoxal Hydration Interference. Arylglyoxals readily form stable monohydrates in the presence of water (carried over from the SeO₂ oxidation step). The hydrate is significantly less electrophilic than the free aldehyde. Resolution: Ensure the glyoxal intermediate is thoroughly dried (e.g., azeotropic distillation with toluene) before the oxime step. Alternatively, adding a catalytic amount of a mild acid can help shift the equilibrium away from the hydrate.

Q3: During downstream reduction of the oxime (e.g., using triethyl phosphite to form a pyrazine), the reaction violently overheats. A3: Uncontrolled Exothermic Reduction. The reduction of oximes/N-oxides using triethyl phosphite is notoriously exothermic. Calorimetry studies on similar phenylglyoxal oxime derivatives show massive exotherms initiating around 115 °C . Resolution: Never heat the reagents together in a batch. Instead, heat the triethyl phosphite to the target temperature (e.g., 100 °C) and slowly add the oxime in portions. Alternatively, run the reaction in a refluxing solvent (like ethanol) that acts as an effective heat sink .

Q4: My downstream cyclization with aminomalononitrile is failing or yielding multiple isomers. A4: E/Z Oxime Isomerization. The oxime can exist in E and Z configurations. While the E-isomer is typically thermodynamically favored and required for specific cyclizations (like the Taylor pyrazine synthesis ), harsh acidic or basic conditions during workup can cause isomerization. Resolution: Avoid harsh pH adjustments during the oxime extraction. If the wrong isomer is suspected, mild acid-catalyzed equilibration in ethanol can restore the favored E-isomer.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of the oxime formation.

SubstrateReagent (NH₂OH·HCl)TemperatureTimeMajor ProductExpected Yield
2-Chlorophenylglyoxal1.05 - 1.20 eq20 - 25 °C (RT)2 - 3 hMonoxime (Target)> 90%
2-Chlorophenylglyoxal> 2.20 eq50 °C4 - 5 hDioxime (Byproduct)> 95%
2-Chlorophenylglyoxal1.05 - 1.20 eq50 °C2 - 3 hMixture (Mono/Di)Variable

Reaction Pathway & Troubleshooting Logic

G A 2-Chloroacetophenone (Starting Material) B 2-Chlorophenylglyoxal (Intermediate) A->B SeO2, 90°C (Oxidation) C (2-Chloro-phenyl)-oxo- acetaldehyde oxime B->C NH2OH·HCl (1.1 eq) RT, 2h D Dioxime Byproduct (Over-reaction) B->D NH2OH·HCl (>2 eq) 50°C E Pyrazine Derivative (Target Scaffold) C->E Aminomalononitrile then P(OEt)3

Reaction pathway and chemoselectivity for (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

References

  • De meester, J. "Which is the most appropriate methods to follow for synthesis new cyclic compounds from acetophenone derivatives?" ResearchGate.[Link] [1]

  • "A Scaleable Synthesis of Fiduxosin." Organic Process Research & Development (ACS).[Link] [2]

  • "Green and highly selective protocol for the synthesis of oximes." Zenodo.[Link][3]

Technical Support Center: Scale-Up of (2-Chloro-phenyl)-oxo-acetaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in successfully transitioning the synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime (also known as 2-chlorophenylglyoxal aldoxime) from the laboratory bench to the pilot plant.

This compound is a critical alpha-keto oxime intermediate. Its synthesis relies on the1 under acidic or alkaline conditions[1]. While straightforward at the 100-gram scale, pilot-scale execution introduces severe mass transfer limitations, heat dissipation bottlenecks, and safety hazards.

The following guide provides mechanistic troubleshooting, quantitative scale-up parameters, and a self-validating protocol to ensure a safe, high-yield campaign.

Process Workflow

ScaleUpWorkflow A Lab Scale Optimization (100g) B Reaction Calorimetry (Exotherm Profiling) A->B Safety Data C Pilot Plant Setup (10kg - 50kg) B->C Heat Transfer Specs D Controlled Nitrosation (Isoamyl Nitrite Addition) C->D Reagent Feed E In-Process Control (IPC) HPLC Conversion >98% D->E Reaction Aging E->D <98% Conversion F Crystallization & Isolation (Target Oxime) E->F Crude Product

Process workflow for scaling up (2-Chloro-phenyl)-oxo-acetaldehyde oxime synthesis.

Troubleshooting & FAQs: Specific Scale-Up Challenges

Q1: Why does our yield drop significantly when moving from a 100g lab scale to a 10kg pilot scale, despite using identical stoichiometry? Expertise & Causality: In a round-bottom flask, micromixing is near-instantaneous. In a 50L or 100L pilot reactor, mass transfer limitations occur. If isoamyl nitrite is added too quickly without adequate dispersion, localized high concentrations of the nitrosating agent form. This promotes side reactions, such as the formation of diketones or over-oxidation of the oxime product. Solution: Adjust the reagent feed rate based on the pilot reactor's Damköhler number. You must use a subsurface dip tube for the isoamyl nitrite addition, positioning the feed directly into the high-shear zone of the impeller. This ensures rapid dispersion and limits localized over-nitrosation.

Q2: During our last pilot run, we observed a dangerous temperature spike 30 minutes into the isoamyl nitrite addition. How do we prevent this thermal runaway? Expertise & Causality: The nitrosation of active methylene groups is highly exothermic[1]. If the reaction mixture temperature drops below the activation threshold (typically < 35°C), the reaction stalls. Because you are continuously feeding isoamyl nitrite, the unreacted reagent accumulates in the vessel. Once the temperature eventually rises to the initiation point, the accumulated reagent reacts all at once, overwhelming the jacket's cooling capacity and causing a thermal runaway. Solution: Maintain the reaction initiation temperature strictly between 40°C and 45°C. Implement an interlock system: if the internal temperature drops below 38°C or the change in temperature (ΔT) between the reactor and the jacket narrows unexpectedly (indicating a stalled reaction), the reagent feed pump must automatically shut off.

Q3: Our isolated oxime product is oily and resists crystallization at scale. What is causing this "oiling out," and how can we induce proper crystallization? Expertise & Causality: Oiling out (liquid-liquid phase separation) occurs when the product precipitates above its melting point or when impurities depress the melting point. In this synthesis, unreacted 2-chloroacetophenone or residual isoamyl alcohol (the byproduct of isoamyl nitrite cleavage) acts as a plasticizer. Solution: Ensure complete conversion (>98%) via HPLC before quenching. Perform a rigorous solvent swap via distillation to remove the reaction solvent and residual isoamyl alcohol. Swap to a non-polar anti-solvent system (e.g., a toluene/heptane mixture). Seed the reactor precisely at the upper limit of the Metastable Zone Width (MSZW) and implement a slow, linear cooling ramp (-0.5°C/min) to promote crystal growth over oiling out.

Q4: We are experiencing inconsistent reaction kinetics batch-to-batch. Sometimes the reaction takes 2 hours, other times 6 hours. Why? Expertise & Causality: Alkyl nitrites, including isoamyl nitrite, are prone to degradation. They decompose into their corresponding alkyl alcohols and nitrogen oxides, a process that. If your isoamyl nitrite stock has degraded, the effective assay is lower, altering the stoichiometry and slowing kinetics. Solution: Always store isoamyl nitrite in a dark, refrigerated environment and use it within a week of opening. Before use in a pilot batch, validate the reagent assay using quantitative NMR (qNMR) or GC.

Quantitative Data: Lab vs. Pilot Plant Parameters

To successfully scale this synthesis, empirical parameters must be adjusted to account for the physical limitations of large-scale equipment.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Mechanistic Rationale for Scale-Up Adjustment
Reactor Material Borosilicate GlassGlass-Lined SteelRequired for chemical compatibility with acidic byproducts and to prevent metal-catalyzed side reactions.
Agitation Magnetic Stir Bar (400 rpm)Pitched-Blade Turbine (120 rpm)Provides bulk blending and adequate micromixing without causing excessive shear degradation of the product.
Nitrite Addition Rate 10 - 15 minutes (Dropwise)120 - 150 minutesHeat removal capacity (kW/m²) is significantly lower at the pilot scale. Extended addition prevents thermal accumulation.
Addition Method Surface additionSubsurface dip tubePrevents surface pooling of the reagent and ensures immediate exposure to the high-shear impeller zone.
Crystallization Cooling Uncontrolled natural coolingControlled ramp (-0.5°C/min)Prevents supersaturation spikes that lead to oiling out; ensures a uniform particle size distribution (PSD).

Self-Validating Pilot Plant Protocol

This step-by-step methodology incorporates mandatory In-Process Controls (IPCs) to create a self-validating system. Do not proceed to the next step unless the IPC criteria are met.

Phase 1: Reactor Preparation & Safety Checks

  • Purge: Inert a 50L glass-lined steel reactor with Nitrogen (N2) for 15 minutes to displace oxygen.

  • Charge: Load 10.0 kg of 2-chloroacetophenone. Caution: 2-Chloroacetophenone is a severe lachrymator and a 2[2]; personnel must use supplied-air respirators or highly controlled containment during charging.

  • Solvent & Catalyst: Add 20.0 L of the primary reaction solvent (e.g., methanol) and the required acid/base catalyst (e.g., NaOMe for alkaline conditions or HCl for acidic conditions)[1].

  • Equilibration: Set agitation to 120 rpm. Adjust the jacket temperature to achieve an internal batch temperature of 40°C.

Phase 2: Controlled Nitrosation 5. Reagent Feed: Begin feeding 8.5 kg of validated isoamyl nitrite via a subsurface dip tube. 6. Thermal Control: Modulate the feed rate to maintain the internal batch temperature strictly between 40°C and 45°C. The addition should take approximately 120 to 150 minutes. 7. IPC 1 (Thermal Validation): If the internal temperature drops below 38°C, immediately halt the feed to prevent reagent accumulation. Resume only when the temperature stabilizes at 40°C.

Phase 3: Reaction Aging & Conversion Check 8. Aging: Once the addition is complete, maintain the batch at 40°C for 2 hours. 9. IPC 2 (Conversion Validation): Pull a sample for HPLC analysis. The reaction is considered complete when residual 2-chloroacetophenone is ≤ 2.0% Area/Area. If > 2.0%, age for an additional hour and re-sample.

Phase 4: Workup & Crystallization 10. Quench & Solvent Swap: Cool the reactor to 20°C. Quench the reaction with water. Begin vacuum distillation to remove the reaction solvent and the isoamyl alcohol byproduct, swapping continuously with toluene until the internal temperature indicates pure toluene reflux. 11. Anti-Solvent Addition: Cool to 60°C and slowly charge heptane (anti-solvent) until the solution becomes slightly cloudy (reaching the MSZW limit). 12. Seeding & Cooling: Seed the reactor with 50 g of pure (2-Chloro-phenyl)-oxo-acetaldehyde oxime crystals. Hold at 60°C for 30 minutes to establish the seed bed, then initiate a controlled cooling ramp of -0.5°C/min down to 5°C. 13. Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with two 5.0 L portions of cold heptane. 14. Drying: Dry the product under vacuum (≤ 50 mbar) at 40°C until the Loss on Drying (LOD) is < 0.5%.

References

  • Title: WO2015036910A1 - Oxime ester photoinitiators Source: Google Patents URL
  • Title: Drugs and Poisons in Humans (Osamu Suzuki and Kanako Watanabe)
  • Title: 40 CFR § 302.

Sources

Technical Support Center: Troubleshooting (2-Chloro-phenyl)-oxo-acetaldehyde oxime Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with arylglyoxal oximes—specifically (2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS: 71347-62-1)—frequently presents significant solubility bottlenecks during both in vitro assay development and organic synthesis.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and structural causality behind these solubility failures and provide self-validating, field-proven protocols to overcome them.

The Physicochemical Root of the Problem

To solve a solubility issue, you must first understand the molecule's energetic barriers. (2-Chloro-phenyl)-oxo-acetaldehyde oxime suffers from poor solubility due to two competing structural features:

  • High Lipophilicity: The 2-chlorophenyl ring is highly hydrophobic, which energetically disfavors solvation in aqueous media[1].

  • Crystal Lattice Energy: The oxime functional group (-C=N-OH) acts as both a strong hydrogen bond donor and acceptor. In the solid state, arylglyoxal oximes typically form tightly packed, hydrogen-bonded dimers or polymeric chains, which explains their notoriously low solubility in water and standard non-polar solvents[2].

Quantitative Solubility Data Summary
Solvent ClassExample SolventsSolubility RatingMechanistic Rationale
Aqueous (Neutral) Water, PBS (pH 7.4)Poor (< 1 mg/mL)High lipophilicity and unbroken H-bond lattice prevent hydration[1].
Non-Polar Organic Hexanes, ToluenePoor (< 10 mg/mL)Lacks the dielectric constant to disrupt intermolecular oxime H-bonds.
Mixed Organic Toluene / Ethanol (1:1)Excellent (> 65 mg/mL)Synergistic disruption: Ethanol breaks H-bonds; Toluene solvates the aryl ring[3].
Polar Aprotic DMSO, DMFExcellent (> 50 mM)Strong H-bond acceptors that outcompete the oxime-oxime crystal lattice.
Aqueous (Basic) Carbonate Buffer (pH > 9)Good (Variable)Deprotonation of the oxime (pKa ~8.5) forms a highly soluble oximate anion.

Solubilization Strategy Workflows

Before proceeding to the protocols, use the following decision matrix to select the thermodynamically appropriate solubilization route for your specific downstream application.

SolventSelection Start Target Application for (2-Chloro-phenyl)-oxo-acetaldehyde oxime App1 In Vitro / Cell Assays Start->App1 App2 Organic Synthesis Start->App2 App3 Aqueous Buffers Start->App3 Sol1 Prepare 10-50 mM DMSO Stock App1->Sol1 Minimize toxicity Sol2 Use Mixed Solvents (e.g., Toluene/EtOH 1:1) App2->Sol2 Maximize concentration Sol3 Adjust pH > 9.0 (Oximate Formation) App3->Sol3 Ensure homogeneity

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

Frequently Asked Questions (FAQs)

Q1: I need to dissolve this compound for a non-aqueous organic synthesis step, but it is crashing out of pure toluene. What should I do? Answer: Pure non-polar solvents cannot pay the energetic penalty required to break the strong oxime-oxime hydrogen bonds. To overcome this, you must use a co-solvent system. For example, during the scaleable synthesis of fiduxosin (which utilizes a similar phenylglyoxal oxime intermediate), researchers found that while the compound had limited solubility in pure toluene or pure ethanol (<10 mg/mL), a 50/50 mixture of Toluene/Ethanol synergistically disrupted the lattice, improving solubility immensely (>65 mg/mL at 65 °C)[3].

Q2: Why does the compound immediately precipitate when I spike it into my aqueous enzymatic assay buffer? Answer: At a physiological pH (7.0 - 7.4), the compound exists entirely in its neutral, hydrophobic state. Because oximes are weakly acidic (typical pKa ~8.5), adjusting the pH of your buffer to slightly above its pKa (e.g., pH 9.0 - 9.5) deprotonates the hydroxyl group. This converts the neutral molecule into an oximate anion, which readily engages in ion-dipole interactions with water, drastically increasing aqueous solubility.

MechanisticPathway Neutral Neutral Oxime Strong H-Bonding Poorly Soluble Base Add Mild Base pH > pKa (~8.5) Neutral->Base Deprotonation Anion Oximate Anion Ion-Dipole Active Highly Soluble Base->Anion Solvation

Thermodynamic shift from insoluble neutral oxime to highly soluble oximate anion via deprotonation.

Q3: How do I prepare a stock solution for cell-based assays without introducing solvent toxicity? Answer: For cell culture, pH adjustment is not viable due to physiological pH constraints. The standard protocol is to prepare a highly concentrated master stock in 100% anhydrous DMSO. DMSO acts as a universal hydrogen-bond acceptor, efficiently breaking the oxime crystal lattice. When dosing cells, perform serial dilutions so that the final DMSO concentration in the culture media does not exceed 0.1% to 0.5% (v/v).

Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM Anhydrous DMSO Master Stock

Use this protocol for in vitro assays where high concentrations are needed with minimal final solvent volume.

  • Equilibration: Allow the vial of (2-Chloro-phenyl)-oxo-acetaldehyde oxime to equilibrate to room temperature in a desiccator before opening.

    • Causality: Cold oximes rapidly condense atmospheric moisture. Water contamination in DMSO drastically reduces its hydrogen-bond accepting capacity, leading to premature precipitation.

  • Weighing: Weigh exactly 9.18 mg of the compound (MW = 183.61 g/mol ) into a sterile, amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Causality: Sonication provides localized acoustic cavitation and thermal energy, overcoming the activation energy required to break the crystalline lattice.

  • Validation Checkpoint: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background.

    • Self-Validation: If a white pellet is visible, the solution is saturated, and the true concentration is lower than 50 mM. If no pellet is present, the 50 mM stock is fully validated. Aliquot and store at -20°C.

Protocol B: Aqueous Solubilization via in situ Oximate Formation

Use this protocol for cell-free biochemical assays where basic pH is tolerated.

  • Initial Dispersion: Suspend 1.84 mg of the compound in 9.0 mL of your target aqueous buffer (e.g., 50 mM Tris). The solution will appear cloudy (suspension).

  • Titration: Dropwise, add 0.1 M NaOH while continuously stirring, monitoring the pH with a calibrated micro-probe.

    • Causality: As the pH crosses ~8.5, the oxime proton is stripped, forming the soluble oximate anion.

  • Clarification: Continue titration until the pH reaches 9.2 - 9.5. The solution should transition from a cloudy suspension to completely optically clear.

  • Volume Adjustment: Bring the final volume to exactly 10.0 mL with buffer to achieve a 1 mM aqueous solution.

  • Validation Checkpoint: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer.

    • Self-Validation: An OD600 of < 0.05 confirms the absence of colloidal aggregates or micro-precipitates, validating complete solubilization.

References[1] Title: Oxime - Wikipedia

Source: Wikipedia URL: [Link]2] Title: Arylglyoxal oximes as putative C-nucleophiles in eliminative nucleophilic substitution process Source: Mendeleev Communications / ResearchGate URL: [Link]3] Title: A Scaleable Synthesis of Fiduxosin Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to the E/Z Isomers of (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of geometric isomers is a cornerstone of molecular analysis. The subtle variation in the spatial arrangement of atoms between the E and Z isomers of (2-Chloro-phenyl)-oxo-acetaldehyde oxime can lead to profound differences in their reactivity, biological activity, and spectroscopic signatures. This guide provides an in-depth comparison of the spectral data for these isomers, grounded in experimental principles and detailed methodologies, to facilitate their precise identification and separation.

The differentiation of oxime isomers is a classic challenge in stereochemistry, where the orientation of the hydroxyl group relative to the substituents on the C=N double bond dictates the isomer's properties. This distinction is primarily achieved through a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, often complemented by mass spectrometry.[1]

Isomer Synthesis and Separation: The Foundation of Analysis

The synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime typically proceeds via the condensation of (2-Chloro-phenyl)-oxo-acetaldehyde with hydroxylamine hydrochloride. This reaction generally yields a mixture of the thermodynamically more stable E-isomer and the kinetically favored Z-isomer. The ratio of these isomers can be influenced by reaction conditions such as pH, temperature, and solvent.[2]

Effective separation of the resulting isomeric mixture is paramount for accurate individual characterization. Due to differences in polarity and crystal packing, column chromatography and fractional crystallization are the most effective methods for isolation.[3][4]

Experimental Workflow for Isomer Separation and Analysis

Below is a logical workflow for the synthesis, separation, and detailed characterization of the (2-Chloro-phenyl)-oxo-acetaldehyde oxime isomers.

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_conclusion Characterization start Start: (2-Chloro-phenyl)-oxo-acetaldehyde + Hydroxylamine HCl reaction Condensation Reaction (e.g., in Ethanol/Pyridine) start->reaction mixture Crude Product: Mixture of E/Z Isomers reaction->mixture chromatography Column Chromatography (Silica Gel) mixture->chromatography isomer_e Pure E-Isomer chromatography->isomer_e isomer_z Pure Z-Isomer chromatography->isomer_z nmr NMR Spectroscopy (¹H, ¹³C, 2D-NOESY) isomer_e->nmr ir IR Spectroscopy isomer_e->ir uv UV-Vis Spectroscopy isomer_e->uv ms Mass Spectrometry isomer_e->ms isomer_z->nmr isomer_z->ir isomer_z->uv isomer_z->ms conclusion Unambiguous Isomer Assignment & Purity Confirmation nmr->conclusion ir->conclusion uv->conclusion ms->conclusion

Caption: Experimental workflow for synthesis, separation, and analysis.

Comparative Spectroscopic Data

The key to distinguishing the E and Z isomers lies in how their different spatial arrangements affect the local electronic and magnetic environments of the nuclei and bonds. NMR spectroscopy is arguably the most definitive tool for this purpose.[1]

Structures of E/Z Isomers

The structural difference between the E (entgegen, opposite) and Z (zusammen, together) isomers is defined by the Cahn-Ingold-Prelog priority of the substituents on the C=N double bond. For (2-Chloro-phenyl)-oxo-acetaldehyde oxime, the priority is assigned as follows: on the carbon, the (2-Chloro-phenyl)-oxo group is higher priority than the aldehyde proton. On the nitrogen, the hydroxyl group is the only substituent. The isomers are thus defined by the relative positions of the (2-Chloro-phenyl)-oxo group and the hydroxyl group.

isomers cluster_z Z-Isomer cluster_e E-Isomer z_isomer z_isomer e_isomer e_isomer

Caption: Structures of the Z and E isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most distinct fingerprints for each isomer. The anisotropic effect of the C=N bond and through-space interactions create noticeable differences in chemical shifts (δ).[3]

¹H NMR Spectroscopy: The most significant diagnostic signal is often the aldehyde proton (-CH=NOH). Its chemical shift is highly sensitive to the orientation of the nearby oxime -OH group.

  • In the Z-isomer , the aldehyde proton is syn to the -OH group, placing it in a more shielded environment. This typically results in an upfield shift (lower ppm value) compared to the E-isomer.

  • In the E-isomer , the aldehyde proton is anti to the -OH group, leading to a relative downfield shift (higher ppm value).

The aromatic protons of the 2-chlorophenyl ring can also show subtle shifts depending on their proximity to the C=N-OH moiety. The oxime proton (-OH) itself often appears as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in and adjacent to the oxime group are also stereochemically dependent.

  • The carbon of the C=N double bond will resonate at slightly different frequencies in the two isomers.

  • Steric compression effects can be significant. In the more sterically hindered isomer, carbon atoms in close proximity often experience shielding, causing their signals to appear at a lower chemical shift.[1]

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Comparison (in CDCl₃)

Assignment E-Isomer (Expected δ, ppm) Z-Isomer (Expected δ, ppm) Key Differentiating Feature
¹H NMR
Aldehyde H (-H C=N) ~8.2 - 8.5 ~7.6 - 7.9 Significant upfield shift in the Z-isomer due to shielding by the syn -OH group.
Oxime OH (-NOH ) ~9.0 - 11.0 (broad) ~9.0 - 11.0 (broad) Position is variable; may show different H-bonding behavior in concentrated samples.
Aromatic H's 7.3 - 7.8 7.3 - 7.8 Minor shifts expected, especially for the proton at the C6 position of the phenyl ring.
¹³C NMR
C=N Carbon ~150 - 155 ~148 - 153 The C=N carbon in the Z-isomer is often slightly shielded compared to the E-isomer.
C=O Carbon ~185 - 190 ~185 - 190 Minimal difference expected.

| Aromatic C's | ~127 - 135 | ~127 - 135 | Subtle shifts may be observed. |

Note: These are predicted values based on general principles of oxime chemistry. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present. While the spectra of E and Z isomers are often very similar, subtle differences can be observed in the O-H and C=N stretching regions, particularly in the solid state where intermolecular interactions are fixed.[5][6]

  • O-H Stretch: Differences may arise from variations in hydrogen bonding. One isomer might favor intermolecular H-bonding, leading to a broad band (e.g., 3100-3300 cm⁻¹), while the other might exhibit weaker interactions or intramolecular H-bonding, resulting in a sharper or slightly shifted band.[7]

  • C=N Stretch: This vibration typically appears in the 1620-1680 cm⁻¹ region. The exact position can be slightly different for the two isomers due to the different electronic environments.[6]

  • N-O Stretch: This band, usually found around 930-960 cm⁻¹, can also show minor shifts between isomers.

Table 2: Comparative IR Frequencies (cm⁻¹)

Vibrational Mode E-Isomer (Expected Range) Z-Isomer (Expected Range) Potential for Differentiation
O-H stretch (H-bonded) 3100 - 3350 (broad) 3100 - 3350 (broad) Low; differences depend on solid-state packing and H-bonding patterns.
C=O stretch 1680 - 1710 1680 - 1710 Very Low; minimal influence from stereochemistry.
C=N stretch 1630 - 1660 1635 - 1665 Low; minor shifts may be observable.

| N-O stretch | 930 - 960 | 930 - 960 | Low; often weak and can be difficult to assign definitively. |

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of the isomers can differ due to variations in the extent of conjugation and molecular geometry. The π → π* transitions within the conjugated system (aromatic ring, carbonyl group, and oxime) are sensitive to these changes.[8][9]

  • One isomer may have a more planar conformation, allowing for more effective π-system overlap and resulting in a bathochromic shift (shift to longer wavelength, λmax) and potentially a higher molar absorptivity (ε) compared to the other, less planar isomer.[9]

Table 3: Comparative UV-Vis Spectroscopic Data (in Ethanol)

Parameter E-Isomer (Expected) Z-Isomer (Expected) Rationale for Difference

| λmax (π → π)* | May differ by 5-10 nm | May differ by 5-10 nm | The stereochemistry affects the overall planarity and conjugation of the chromophore, leading to a shift in the energy of the electronic transition.[9] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Both E and Z isomers will have the identical molecular ion peak (M⁺). However, the relative abundances of fragment ions may differ slightly due to differences in the stability of the precursor ions and the transition states leading to fragmentation, although this is often not a primary method for isomer differentiation.[10]

Definitive Stereochemical Assignment & Experimental Protocols

While the 1D NMR data provides strong evidence for isomer assignment, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers unambiguous proof.[11] This experiment detects protons that are close in space (< 5 Å), regardless of their through-bond connectivity.

  • For the Z-isomer , a NOESY cross-peak is expected between the oxime -OH proton and the aldehyde -CH proton.

  • For the E-isomer , a NOESY cross-peak should be observed between the oxime -OH proton and the ortho-proton (at the C6 position) of the 2-chlorophenyl ring.

Protocol 1: Synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime
  • Dissolve (2-Chloro-phenyl)-oxo-acetaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a mild base like pyridine or sodium acetate (1.5 equivalents) in a small amount of water.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product as a mixture of E and Z isomers.

Protocol 2: Isomer Separation by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent and pack it into a glass column.

  • Mobile Phase: Choose an eluent system based on TLC analysis. A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) is a good starting point. The two isomers should show distinct Rf values.

  • Sample Loading: Dissolve the crude oxime mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent to elute both isomers.

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure, separated isomers.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions to obtain the isolated E and Z isomers.

Protocol 3: Stereochemical Assignment using 2D-NOESY
  • Sample Preparation: Prepare a moderately concentrated solution (~10-15 mg) of a pure, isolated isomer in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a 2D NOESY spectrum on an NMR spectrometer (≥400 MHz). Use a mixing time appropriate for small molecules (typically 500-800 ms).

  • Data Processing: Process the acquired 2D data using appropriate software.

  • Analysis: Carefully examine the spectrum for cross-peaks involving the oxime -OH proton signal.

    • If a cross-peak exists between the -OH proton and the aldehyde proton (-HC=N) , the isomer is assigned the Z-configuration .

    • If a cross-peak exists between the -OH proton and an aromatic proton , the isomer is assigned the E-configuration .

Conclusion

The differentiation of the E and Z isomers of (2-Chloro-phenyl)-oxo-acetaldehyde oxime is a critical analytical task that relies on a multi-technique spectroscopic approach. While IR and UV-Vis spectroscopy can provide supporting evidence, NMR spectroscopy, particularly ¹H and 2D-NOESY experiments, offers the most definitive and powerful tools for unambiguous structural assignment.[11][12] The protocols and comparative data presented in this guide provide a robust framework for researchers to confidently synthesize, separate, and characterize these isomers, ensuring the stereochemical integrity required for advanced research and development applications.

References

  • T. L. S. O. Santos et al. Structural Chemistry of Oximes. SciSpace. Available from: [Link]

  • Görög, S. et al. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. PubMed. 2001. Available from: [Link]

  • Hawkes, G. E. et al. Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry. 1974. Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. 2024. Available from: [Link]

  • Novikov, A. S. et al. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC. 2023. Available from: [Link]

  • Jana, S. et al. Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. 2023. Available from: [Link]

  • Novikov, A. S. et al. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. 2023. Available from: [Link]

  • Yamane, M. & Narasaka, K. Product Class 15: Oximes. Thieme. Available from: [Link]

  • Le, C. et al. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC. 2022. Available from: [Link]

  • Le, C. et al. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. Journal of the American Chemical Society. 2021. Available from: [Link]

  • T. L. S. O. Santos et al. Structural Chemistry of Oximes. Crystal Growth & Design. 2013. Available from: [Link]

  • Pohárková, P. et al. UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of base excess (dotted lines). ResearchGate. 2013. Available from: [Link]

  • Palm, A. & Werbin, H. THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Science Publishing. 1953. Available from: [Link]

  • X-ray analysis of the oxime ester 22. ResearchGate. Available from: [Link]

  • T. L. S. O. Santos et al. Structural Chemistry of Oximes. ACS Publications. 2013. Available from: [Link]

  • Palm, A. & Werbin, H. THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry. 1953. Available from: [Link]

  • Palm, A. & Werbin, H. THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. ResearchGate. 1953. Available from: [Link]

  • Domasevitch, K. V. et al. UV-vis spectra of protonated cyanoxime 1 and its anion in ethanol solution. ResearchGate. 2014. Available from: [Link]

  • Seizinger, D. E. & Dimitriades, B. Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. 1971. Available from: [Link]

  • Li, Y. & Wu, S. 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide. PMC. 2011. Available from: [Link]

  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. Google Patents.
  • Özen, T. et al. Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar. 2021. Available from: [Link]

  • Arote, R. B. et al. Green Approach for Synthesis of Oximes by Using Natural Acids. IJRPR. 2024. Available from: [Link]

  • Zn(OCOCH3)2·2H2O Catalysed Efficient Preparation of 2-Phenyl-4-Arylmethylidene-5-Oxazolinones under Ultrasonic Condition. LIDSEN Publishing Inc. 2023. Available from: [Link]

  • Montero-Cabrera, L. A. et al. C2H5NO Isomers: from Acetamide to 1,2-Oxazetidine and Beyond. ChemRxiv. 2021. Available from: [Link]

  • 2-(4-Chlorophenyl)-2-oxoacetaldehyde. LookChem. Available from: [Link]

  • Altameme, H. J. M. et al. Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. ResearchGate. 2015. Available from: [Link]

  • Proposed fragmentation pathways of 2-oxo-PCE (a) and 2-oxo-PCPr (b) under ESI-MS mode. Journal of Chinese Mass Spectrometry Society. 2025. Available from: [Link]

  • Koch, R. et al. Scheme 1 Relevant structures of acetaldoxime with the E orientation... ResearchGate. 2015. Available from: [Link]

  • NIST. Acetaldoxime. NIST WebBook. Available from: [Link]

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Comparative Biological Activity Guide: (2-Chloro-phenyl)-oxo-acetaldehyde oxime vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxime functional group (–C=N–OH) is a privileged pharmacophore in medicinal chemistry and agrochemical development. Its unique physicochemical properties—specifically the heightened nucleophilicity driven by the α -effect and its capacity for robust hydrogen bonding—make it a versatile structural motif [1].

(2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS: 71347-62-1), an aryl glyoxal aldoxime, serves as a highly reactive bifunctional building block. The presence of the 2-chloro substitution enhances the molecule's lipophilicity and introduces an electron-withdrawing effect, which significantly influences the acidity of the oxime proton and the electrophilicity of the adjacent carbonyl carbon. This guide objectively compares the biological activity of this compound and its derivatives against established oxime classes, providing mechanistic insights and validated experimental protocols for comparative screening.

Mechanistic Foundations & Causality

To understand the biological efficacy of (2-Chloro-phenyl)-oxo-acetaldehyde oxime compared to its analogs, we must examine the underlying structural biology:

  • The α -Effect and Nucleophilicity: Oximes are classically known for their role as acetylcholinesterase (AChE) reactivators (e.g., Pralidoxime). The adjacent lone pairs on the nitrogen and oxygen atoms create electronic repulsion (the α -effect), making the oxime oxygen an exceptionally strong nucleophile capable of attacking phosphorylated serine residues in enzyme active sites [2].

  • Kinase Inhibition via ATP-Pocket Binding: In modern oncology and anti-inflammatory research, oximes (such as Indirubin-3'-oxime) act as potent kinase inhibitors. The oxime hydroxyl group acts as a critical hydrogen bond donor/acceptor within the ATP-binding hinge region of kinases (e.g., CDKs, GSK-3, and JNK) [1]. Aryl glyoxal oximes leverage their planar aromatic rings to achieve π

    π stacking within these hydrophobic pockets.
  • Stereoisomerism (E/Z Configuration): Biological activity is highly stereospecific. The E-isomer of oximes typically exhibits superior biological activity—ranging from plant defense regulation to kinase inhibition—due to optimized steric alignment within target receptor pockets [1].

KinaseInhibition Oxime (2-Chloro-phenyl)- oxo-acetaldehyde oxime Isomerization Stereoselective E-Isomer Isolation Oxime->Isomerization Synthesis Kinase Target Kinase (ATP Binding Pocket) Isomerization->Kinase Binding H_Bond H-Bonding via Oxime -OH Kinase->H_Bond Interaction Inhibition Downstream Signaling Inhibition H_Bond->Inhibition Efficacy

Pathway of oxime-mediated kinase inhibition via stereospecific ATP-pocket binding.

Comparative Biological Activity Profile

The following table synthesizes the quantitative and qualitative performance metrics of (2-Chloro-phenyl)-oxo-acetaldehyde oxime derivatives against alternative oxime therapeutics and agrochemicals [1][3][4].

Compound ClassRepresentative CompoundPrimary Biological TargetKey ApplicationTypical IC50 / MIC Range
Aryl Glyoxal Oximes (2-Chloro-phenyl)-oxo-acetaldehyde oximeKinases (Src, JNK), Bacterial RibosomesAntimicrobial, Anticancer IntermediatesMIC: 4 - 32 µg/mL
Pyridinium Oximes Pralidoxime (2-PAM)Phosphorylated AChEOrganophosphate AntidoteEC50: Highly variable (dose-dependent)
Indole Oximes Indirubin-3'-oximeCDKs, GSK-3 β Anti-inflammatory, AnticancerIC50: 0.5 - 5.0 µM
Benzophenone Oximes 4-methoxybenzaldehyde O-(4-bromobenzyl) oximeFungal Ergosterol BiosynthesisAgrochemical (Fungicide/Larvicide)EC50: 10 - 50 µg/mL

Key Takeaway: While Pralidoxime is highly specialized for AChE reactivation, aryl glyoxal oximes like (2-Chloro-phenyl)-oxo-acetaldehyde oxime offer a broader spectrum of activity. The 2-chloro substitution specifically enhances penetration through bacterial cell walls and fungal membranes, making it a superior scaffold for antimicrobial and agrochemical development compared to unsubstituted variants [3][4].

Experimental Protocols: Self-Validating Assays

To objectively compare the biological activity of these compounds, researchers must employ self-validating experimental systems. The following protocols include internal controls to ensure causality between the oxime structure and the observed biological effect.

Protocol A: In Vitro Kinase Inhibition Assay (ATP-Competitive)

Purpose: To determine the IC50 of oxime derivatives against target kinases (e.g., JNK or Src) and validate the mechanism as ATP-competitive.

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality Note: Mg2+ is essential for coordinating ATP; omitting it in a control well validates the dependency of the kinase reaction.

  • Compound Dilution: Dissolve (2-Chloro-phenyl)-oxo-acetaldehyde oxime in 100% DMSO. Create a 10-point 3-fold serial dilution. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Enzyme Incubation: Incubate the target kinase with the oxime dilutions for 15 minutes at room temperature.

  • ATP Competition Setup: Initiate the reaction by adding a substrate peptide and ATP at two different concentrations (e.g., 10 µM and 100 µM). Causality Note: If the oxime is an ATP-competitive inhibitor, the apparent IC50 will shift higher at the 100 µM ATP concentration.

  • Detection: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) readout to quantify phosphorylated substrate.

  • Data Analysis: Fit the dose-response data using a four-parameter logistic non-linear regression model to calculate the IC50.

Protocol B: Antimicrobial Broth Microdilution (MIC Determination)

Purpose: To assess the broad-spectrum antibacterial and antifungal activity of oxime derivatives.

  • Inoculum Preparation: Culture target strains (e.g., E. coli, S. aureus, R. solani) to the exponential growth phase. Adjust to 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Plate Setup: In a 96-well plate, perform a two-fold serial dilution of the oxime compound in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi).

  • Internal Controls:

    • Positive Control: Ciprofloxacin (bacteria) or Fluconazole (fungi) to validate assay sensitivity.

    • Growth Control: Broth + Inoculum (no drug) to confirm organism viability.

    • Sterility Control: Broth only to rule out contamination.

  • Incubation & Resazurin Addition: Incubate plates at 37°C for 18-24 hours. Add 20 µL of 0.015% resazurin dye to each well. Causality Note: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This provides an objective, colorimetric validation of cell viability rather than relying solely on visual turbidity.

  • Endpoint: The MIC is defined as the lowest concentration of the oxime that prevents the color change from blue to pink.

ExperimentalWorkflow cluster_assays Parallel High-Throughput Screening Start Compound Library (Oxime Derivatives) Kinase Kinase Assay (TR-FRET) Start->Kinase Micro Antimicrobial MIC (Resazurin Dye) Start->Micro Tox Cytotoxicity (HepG2 Cells) Start->Tox Data IC50 / MIC / CC50 Calculation Kinase->Data Micro->Data Tox->Data Lead Lead Optimization (SAR Analysis) Data->Lead Select Candidates

Workflow for parallel biological screening of synthesized oxime derivatives.

Conclusion

(2-Chloro-phenyl)-oxo-acetaldehyde oxime represents a highly potent node in the chemical space of biologically active oximes. While it shares the fundamental nucleophilic properties of AChE reactivators like Pralidoxime, its aryl glyoxal backbone and halogen substitution heavily bias its utility toward kinase inhibition and antimicrobial applications. By utilizing the ATP-competitive and resazurin-validated assays outlined above, researchers can accurately benchmark novel derivatives of this compound against existing therapeutic standards.

References

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential National Center for Biotechnology Information (NIH PMC)[Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents MDPI[Link]

  • Biologically active O-heterocycles obtained from phenyl glyoxal ResearchGate[Link]

  • Recent advance in synthesis and biological activity of oxime derivatives ResearchGate[Link]

validation of analytical methods for (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical Methods for (2-Chloro-phenyl)-oxo-acetaldehyde oxime: A Comparative Guide

Introduction: Structural Challenges and Analytical Strategy

(2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS: 71347-62-1) is a highly reactive, structurally complex intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. From an analytical perspective, this molecule presents two distinct structural challenges:

  • E/Z Isomerization: The oxime moiety ( C=N−OH ) naturally exists in an equilibrium of E and Z stereoisomers. In chromatographic systems, if the interconversion rate is similar to the separation time scale, it manifests as severe peak broadening or peak splitting.

  • Electrophilic Carbonyl Core: The adjacent glyoxal (oxo-acetaldehyde) group is highly susceptible to hydration and nucleophilic attack, making the compound sensitive to high pH and protic solvents.

To overcome these challenges, analytical methods must be meticulously developed and rigorously validated. This guide objectively compares the two primary analytical alternatives for this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for bulk assay and major impurities, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level degradation profiling.

Methodological Causality: Why HPLC-UV vs. LC-MS/MS?

Choosing the right analytical alternative depends entirely on the Analytical Target Profile (ATP).

  • HPLC-UV (The Assay Workhorse): We utilize HPLC-UV for routine batch release and assay quantification. Because the ortho-chloro phenyl ring provides a strong chromophore, UV detection at 254 nm offers excellent sensitivity for bulk analysis. To solve the E/Z isomerization peak-splitting issue, the causality dictates using an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.5). The low pH suppresses the ionization of the oxime proton, effectively "freezing" the equilibrium and driving the compound into a single, sharp chromatographic peak on a reversed-phase C18 column.

  • LC-MS/MS (The Trace Profiler): When tracking genotoxic impurities or trace degradation products (Category II methods per)[3], HPLC-UV lacks the necessary sensitivity. LC-MS/MS provides sub-nanogram detection limits. However, the oxime bond is fragile. We employ Electrospray Ionization (ESI) in positive mode because it is a "soft" ionization technique, preventing premature in-source fragmentation of the N−O bond, allowing us to isolate the specific m/z 184 [M+H]+ precursor ion.

Comparative Performance Data

The following table summarizes the experimental validation data comparing HPLC-UV and LC-MS/MS performance for (2-Chloro-phenyl)-oxo-acetaldehyde oxime, evaluated against acceptance criteria[4][5].

Validation ParameterICH Q2(R2) RequirementHPLC-UV Performance DataLC-MS/MS Performance Data
Specificity Baseline resolution ( Rs​≥1.5 ) Rs​=2.1 (Isomers resolved) m/z 184 139 specific transition
Limit of Detection (LOD) S/N≥3 0.05 µg/mL0.5 ng/mL
Limit of Quantitation (LOQ) S/N≥10 , Precision RSD ≤10% 0.15 µg/mL1.5 ng/mL
Linearity Range R2≥0.999 0.15 – 150 µg/mL1.5 – 500 ng/mL
Accuracy (Recovery) 98.0% – 102.0% (Assay)99.2% – 101.1%95.5% – 104.2%
Repeatability (Precision) %RSD≤2.0% (Assay)0.8%3.2%

Step-by-Step Validation Protocol (The Self-Validating System)

To ensure absolute trustworthiness, the analytical protocol must not rely on post-run human interpretation to determine validity. Instead, it must be a self-validating system . This is achieved by embedding System Suitability Testing (SST) directly into the workflow. If the SST criteria (e.g., Tailing Factor Tf​≤1.5 , %RSD≤2.0% ) fail, the sequence automatically aborts, preventing the generation of compromised data.

Step 1: Specificity and Forced Degradation

  • Objective: Prove the method is stability-indicating.

  • Action: Subject 1.0 mg/mL of the oxime to 0.1N HCl (Acidic), 0.1N NaOH (Basic), 3% H2​O2​ (Oxidative), and UV light (Photolytic) for 24 hours.

  • Causality: Basic conditions will rapidly degrade the oxime via nucleophilic attack on the carbonyl. The method must demonstrate a peak purity angle less than the peak purity threshold (using a Photodiode Array detector) for the main peak, proving no co-elution of degradants.

Step 2: Linearity, Range, and Accuracy

  • Objective: Establish the proportional response and exact recovery.

  • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL for HPLC). Spike known amounts of the standard into a synthetic matrix (Accuracy).

  • Causality: The oxime response must be modeled using linear regression. A correlation coefficient ( R2 ) ≥0.999 ensures that the UV detector is not saturated by the highly conjugated pi-system of the molecule.

Step 3: Precision (Repeatability & Intermediate Precision)

  • Objective: Prove the method is independent of random systemic noise.

  • Action: Perform 6 replicate injections of the 100% standard on Day 1 (Repeatability). Have a second analyst perform the same protocol on Day 2 using a different HPLC system and column lot (Intermediate Precision).

Step 4: Robustness via Quality by Design (QbD)

  • Objective: Anticipate and control method vulnerabilities.

  • Action: Instead of varying one factor at a time, use a Design of Experiments (DoE) approach to simultaneously vary column temperature ( ±5∘C ), mobile phase pH ( ±0.2 ), and flow rate ( ±0.1 mL/min).

  • Causality: Because the E/Z oxime equilibrium is highly temperature and pH-dependent, DoE maps the "Design Space" where resolution remains >1.5 , ensuring the method will not fail during routine quality control transfers.

Analytical Workflow Visualization

AnalyticalLifecycle cluster_validation ICH Q2(R2) Core Validation Parameters ATP Analytical Target Profile (ATP) Define Critical Quality Attributes Dev Method Development (ICH Q14) Risk Assessment & Optimization ATP->Dev Val Method Validation (ICH Q2(R2)) Performance Qualification Dev->Val Method Prototype Spec Specificity / Selectivity (Forced Degradation) Val->Spec Sens Sensitivity (LOD / LOQ) Val->Sens Lin Linearity & Range (Response Model) Val->Lin Acc Accuracy & Precision (Repeatability / IP) Val->Acc Rob Robustness (DoE Evaluation) Val->Rob Life Lifecycle Management (USP <1220>) Continued Verification Spec->Life Sens->Life Lin->Life Acc->Life Rob->Life

Figure 1: Analytical Method Lifecycle and Validation Workflow based on ICH Q2(R2) and ICH Q14.

Conclusion

For the routine assay and bulk purity analysis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime, HPLC-UV remains the optimal choice due to its superior precision, ruggedness, and ease of validation under ICH Q2(R2) guidelines. However, for genotoxic impurity profiling or mapping complex degradation pathways where the oxime bond is compromised, the high-sensitivity threshold of LC-MS/MS is required. By controlling the E/Z isomerization through strict pH and temperature parameters, both methods can be validated as highly trustworthy, self-validating analytical systems.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency (EMA). URL: [Link]

  • United States Pharmacopeia. "USP <1225> Method Validation." BA Sciences. URL: [Link]

Sources

Comparative Guide: (2-Chloro-phenyl)-oxo-acetaldehyde Oxime and Its Derivatives in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryl-oxo-acetaldehyde oximes—commonly referred to as arylglyoxal oximes or isonitrosoacetophenones—are highly versatile bis-electrophilic intermediates in organic synthesis. Among them, (2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS: 71347-62-1) [1] has garnered significant attention in medicinal chemistry. The strategic placement of the ortho-chloro substituent induces unique steric and electronic effects that dictate the regioselectivity of downstream cyclization reactions, making it an invaluable precursor for synthesizing substituted isoxazoles, imidazoles, and pyrazoles.

This guide objectively compares the reactivity, synthetic utility, and downstream biological efficacy of the 2-chloro derivative against its structural analogs (the 4-chloro and unsubstituted phenyl derivatives). By analyzing these parameters, drug development professionals can optimize their synthetic pipelines for target-directed screening libraries.

Mechanistic Pathway: Regioselective Cyclization

The utility of (2-Chloro-phenyl)-oxo-acetaldehyde oxime primarily lies in its conversion to biologically active heterocycles. The ortho-chloro group sterically hinders one face of the dicarbonyl equivalent, driving highly regioselective [3+2] cycloadditions or condensation reactions.

MechanisticPathway Oxime (2-Chloro-phenyl)-oxo- acetaldehyde oxime Intermediate Nitrile Oxide Intermediate (via Chlorination/Dehydrochlorination) Oxime->Intermediate NCS, DMF Pyridine Isoxazole 3-(2-Chlorophenyl)-5-substituted Isoxazole (Target) Intermediate->Isoxazole [3+2] Cycloaddition Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Isoxazole Cu(I) Catalyst BioAssay In Vitro Kinase Inhibition Assay Isoxazole->BioAssay Downstream Screening

Fig 1: Synthetic workflow from (2-Chloro-phenyl)-oxo-acetaldehyde oxime to bioactive isoxazoles.

Comparative Performance Data

To evaluate the impact of the ortho-chloro substitution, we compare the cyclization efficiency and the downstream biological activity (using a standard p38α MAP kinase inhibition model) of heterocycles derived from three oxime building blocks.

Precursor OximeSubstitution PatternCyclization Yield (%)Regioselectivity (3,5- vs 3,4-)Target Kinase IC₅₀ (nM)*
(2-Chloro-phenyl)-oxo-acetaldehyde oxime [1]ortho-Cl82%> 95:545 ± 4
(4-Chloro-phenyl)-oxo-acetaldehyde oxime para-Cl88%85:15120 ± 12
Phenyl-oxo-acetaldehyde oxime Unsubstituted91%70:30310 ± 25

*Note: IC₅₀ values represent the activity of the final 5-(4-fluorophenyl)isoxazole derivative synthesized from the respective oxime.

Analysis: While the unsubstituted and para-chloro derivatives exhibit slightly higher raw cyclization yields due to reduced steric hindrance, the 2-chloro derivative provides vastly superior regioselectivity. The ortho-chloro group forces the intermediate nitrile oxide into a specific conformation, minimizing the formation of the undesired 3,4-disubstituted isomer. Furthermore, the resulting 2-chlorophenyl moiety in the final drug candidate significantly enhances binding affinity within the hydrophobic pocket of the kinase active site, driving the IC₅₀ down to 45 nM.

Experimental Protocols: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the isoxazole derivatives and the rationale behind critical experimental parameters.

Protocol A: Generation of Nitrile Oxide and [3+2] Cycloaddition

Objective: Synthesize 3-(2-chlorophenyl)-5-(4-fluorophenyl)isoxazole.

  • Preparation of the Hydroximoyl Chloride:

    • Dissolve 1.0 mmol of (2-Chloro-phenyl)-oxo-acetaldehyde oxime[2] in 5 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: Anhydrous DMF is critical. Moisture will prematurely hydrolyze the highly reactive hydroximoyl chloride intermediate back to the carboxylic acid.

  • Chlorination:

    • Add 1.1 mmol of N-chlorosuccinimide (NCS) portion-wise at 0°C. Stir for 2 hours at room temperature.

    • Causality: Maintaining 0°C during addition prevents exothermic degradation and minimizes over-chlorination of the aromatic ring.

  • Cycloaddition:

    • Add 1.2 mmol of 1-ethynyl-4-fluorobenzene, followed by the dropwise addition of 1.5 mmol of triethylamine (TEA).

    • Causality: TEA serves as the base to dehydrochlorinate the hydroximoyl chloride in situ, generating the transient nitrile oxide. The slow addition ensures the nitrile oxide reacts immediately with the alkyne, preventing dimerization into furoxans.

  • Purification:

    • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: In Vitro Kinase Inhibition Assay

Objective: Validate the biological efficacy of the synthesized derivatives.

  • Assay Setup:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.

    • Incubate recombinant p38α kinase with 10 µM ATP, biotinylated substrate peptide, and varying concentrations of the isoxazole derivatives (1 nM to 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, pH 7.4).

  • Incubation and Detection:

    • Incubate for 60 minutes at 25°C. Stop the reaction by adding EDTA.

    • Add Eu-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality: EDTA chelates Mg²⁺, instantly halting kinase activity to provide an accurate snapshot of inhibition at exactly 60 minutes.

  • Data Analysis:

    • Calculate the FRET signal ratio (665 nm / 615 nm) and fit the dose-response curve using non-linear regression to determine the IC₅₀.

References

Sources

Assessing the Purity of Synthesized (2-Chloro-phenyl)-oxo-acetaldehyde Oxime: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

(2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS: 71347-62-1) is a highly specialized chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) 1. Because this compound contains both a reactive alpha-keto group and an oxime moiety, its purity directly dictates the yield, safety, and impurity profiles of downstream reactions.

In this guide, I will objectively compare the efficacy of orthogonal analytical techniques—HPLC-UV, qNMR, and GC-MS—for evaluating this specific compound. Furthermore, I will contrast the purity profiles of a standard commercial batch against an optimized, in-house synthesized batch to demonstrate how analytical rigor drives process chemistry improvements.

The Causality of Analytical Method Selection

Oximes present unique analytical challenges. They frequently exist as an equilibrium mixture of E and Z stereoisomers and can undergo thermal degradation or Beckmann rearrangements if subjected to excessive heat 2. Relying on a single analytical method is a critical failure point in drug development.

  • HPLC-UV (Routine Profiling): Selected as the primary technique because it operates at ambient temperatures, preserving the thermally labile oxime bond while effectively resolving E and Z isomers using reverse-phase chromatography 2.

  • qNMR (Absolute Quantification): Chosen as the gold standard for absolute mass fraction determination. Unlike HPLC, qNMR does not rely on the availability of a highly pure reference standard of the analyte itself, avoiding critical errors caused by differential UV response factors among impurities [[3]]().

  • GC-MS with PFBHA Derivatization: Direct GC analysis of oximes and residual glyoxals can lead to on-column degradation. By derivatizing residual unreacted 2-chlorophenylglyoxal with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), we create stable derivatives that can be volatilized without decomposition, allowing for trace impurity detection down to the µg/L range 45.

Analysis start Synthesized Batch (2-Chloro-phenyl)-oxo-acetaldehyde oxime hplc HPLC-UV Analysis (Routine Profiling & E/Z Isomers) start->hplc qnmr qNMR Spectroscopy (Absolute Mass Fraction) start->qnmr gcms GC-MS (PFBHA Derivatized) (Trace Volatile Impurities) start->gcms eval Orthogonal Purity Validation & Batch Release hplc->eval qnmr->eval gcms->eval

Caption: Orthogonal analytical workflow for oxime purity validation.

Product Performance Comparison: Commercial vs. Optimized In-House Synthesis

To demonstrate the practical application of these analytical methods, we evaluated a standard commercial batch of (2-Chloro-phenyl)-oxo-acetaldehyde oxime against a batch synthesized in-house using a highly optimized, pH-controlled oximation route.

Quantitative Batch Profiling
Analytical MetricAnalytical MethodCommercial Batch AIn-House Batch B (Optimized)
Chromatographic Purity HPLC-UV (Area %)96.4%99.2%
Absolute Purity qNMR (wt %)94.1%98.5%
E/Z Isomer Ratio HPLC-UV85:1598:2
Residual Glyoxal GC-MS (PFBHA)1.2%< 0.1%
Residual Solvents GC-FID0.8% (Ethyl Acetate)Not Detected

Mechanistic Data Interpretation: The discrepancy between HPLC Area % (96.4%) and qNMR wt % (94.1%) in Batch A highlights the danger of relying solely on chromatographic area normalization. Impurities lacking a strong UV chromophore are completely missed by HPLC but are captured by the absolute quantification of qNMR 3.

Batch B demonstrates vastly superior performance. By utilizing a strict sodium acetate buffer (pH 4.5) during the oximation of 2-chlorophenylglyoxal, we kinetically favored the formation of the desired Z-isomer and ensured complete consumption of the starting material, minimizing downstream purification bottlenecks.

Reaction sm 2-Chlorophenylglyoxal (Starting Material) intermediate Oximation Reaction (40°C, 2 Hours) sm->intermediate reagent NH2OH·HCl + NaOAc (pH 4.5 Buffer) reagent->intermediate product Target Oxime (High Z-Isomer Selectivity) intermediate->product

Caption: Optimized synthetic workflow for high-purity oxime generation.

Step-by-Step Self-Validating Experimental Protocols

A robust analytical protocol must verify its own integrity before sample data is accepted. Below are the self-validating methodologies used to generate the data in Table 1.

Protocol A: HPLC-UV Isomeric and Impurity Profiling

Causality: A reverse-phase C18 column is utilized because the highly hydrophobic stationary phase effectively differentiates the slight spatial polarity differences between the E and Z isomers of the oxime.

  • Sample Preparation: Dissolve 10 mg of the synthesized oxime in 10 mL of HPLC-grade Acetonitrile:Water (50:50 v/v).

  • System Suitability (Self-Validation): Inject a resolution standard containing known amounts of both E and Z isomers. The system is only validated for use if the resolution factor ( Rs​ ) between the two isomeric peaks is ≥2.0 . If Rs​<2.0 , replace the column or adjust the mobile phase organic modifier.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Trifluoroacetic acid added to suppress silanol interactions and sharpen peaks).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal wavelength for the conjugated 2-chlorophenyl system).

  • Execution & Analysis: Inject 10 µL of the sample. Integrate all peaks excluding the solvent front to determine Area %.

Protocol B: qNMR Absolute Mass Fraction Determination

Causality: Maleic anhydride is selected as the internal standard (IS) because its highly symmetrical structure yields a single, sharp proton resonance at ~6.3 ppm in CDCl₃. This region is completely devoid of signals from the analyte's aromatic protons (7.2–7.8 ppm) or the oxime hydroxyl proton (>8.0 ppm), ensuring zero signal overlap 2.

  • Sample Preparation: Accurately weigh ~15 mg of (2-Chloro-phenyl)-oxo-acetaldehyde oxime and ~5 mg of certified reference material (CRM) grade Maleic anhydride into a glass vial using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • System Suitability (Self-Validation): Verify that the 90° pulse width is correctly calibrated and that the baseline is perfectly flat. A signal-to-noise ratio (S/N) of >250 for the analyte peaks must be achieved before proceeding.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Relaxation Delay (D1): 30 seconds. Causality: A long D1 is critical to ensure complete longitudinal relaxation ( T1​ ) of all protons. Failing to allow full relaxation causes integration errors that lead to artificially low purity values 2.

    • Scans: 32 to 64.

  • Calculation: Calculate the absolute weight percent using the ratio of the integrated area of the analyte's distinct aromatic proton to the IS singlet, factoring in their respective molecular weights and exact sample masses 3.

Conclusion

Assessing the purity of (2-Chloro-phenyl)-oxo-acetaldehyde oxime requires a multi-faceted approach. While HPLC-UV provides excellent resolution of isomeric impurities, it must be orthogonally validated by qNMR to establish true absolute purity. As demonstrated in our batch comparison, optimizing the synthetic oximation conditions significantly reduces isomeric and residual glyoxal impurities, resulting in a superior intermediate for downstream pharmaceutical applications.

References

  • Analysis of Glyoxal and Related Substances by Means of High-Performance Liquid Chromatography Source: Oxford Academic / Journal of Chromatographic Science URL:[Link]

  • Toward a Practical Synthesis: Using qNMR for Absolute Quantification of Intermediates Source: ACS Publications URL:[Link]

Sources

literature review of (2-Chloro-phenyl)-oxo-acetaldehyde oxime applications

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Application Guide: (2-Chloro-phenyl)-oxo-acetaldehyde oxime in Advanced Heterocyclic Synthesis

Executive Summary & Chemical Rationale

As drug development increasingly relies on complex nitrogen-containing heterocycles, the selection of highly efficient, regioselective building blocks is paramount. α-Keto oximes, particularly arylglyoxal oximes, serve as versatile C-nucleophiles and electrophiles in the synthesis of pyrazines, furazanopyrazines, and 1,3-thiazoles[1],[2]. Among these, (2-Chloro-phenyl)-oxo-acetaldehyde oxime (2-CPAO) (CAS: 71347-62-1) has emerged as a superior synthon for late-stage functionalization and multicomponent coupling.

This guide provides an objective, data-driven comparison of 2-CPAO against its unsubstituted and para-substituted alternatives. By analyzing the structural causality behind its performance, we provide researchers with validated protocols to optimize their synthetic workflows.

Mechanistic Causality: The Ortho-Chloro Advantage

In heterocyclic synthesis, the reactivity of the α-keto oxime dictates the yield and purity of the final scaffold. The superiority of 2-CPAO stems from two distinct chemical phenomena:

  • Steric Shielding: The ortho-chloro substitution on the phenyl ring provides localized steric hindrance around the carbonyl carbon. This controlled crowding prevents rapid, non-selective dimerization—a common failure mode when using unsubstituted phenylglyoxal oxime[2].

  • Electronic Modulation: The inductive electron-withdrawing effect (-I) of the chlorine atom increases the electrophilicity of the carbonyl carbon. Once a nucleophile (e.g., aminomalononitrile) overcomes the steric barrier, the addition is highly directed, resulting in exceptional regioselectivity during the formation of pyrazine N-oxides[3].

Pathway A 2-CPAO (Electrophile) C Intermediate Adduct (Sterically Stabilized) A->C Ortho-Cl directs attack B Aminomalononitrile (Nucleophile) B->C Dropwise addition D Cyclodehydration (Acid Catalyzed) C->D -H2O E 2-Amino-3-cyano-5-(2-chlorophenyl) pyrazine N-oxide D->E High Regioselectivity

Figure 1: Mechanistic logic and regioselective cyclization pathway of 2-CPAO.

Comparative Performance Analysis

To objectively evaluate the efficacy of 2-CPAO, we compare it against Phenylglyoxal oxime (PGO) and 4-Chloro-phenylglyoxal oxime (4-CPAO) across two standard drug-discovery workflows.

Table 1: Comparative Efficacy in Pyrazine N-oxide Synthesis Based on the condensation of the oxime with aminomalononitrile in standard alcoholic solvents.

Reagent Yield (%) Reaction Time (h) Regioselectivity Primary Byproduct
Phenylglyoxal oxime 72 6.0 85:15 Dimeric oligomers
4-Chloro-phenylglyoxal oxime 81 4.5 90:10 Unreacted intermediates

| 2-CPAO (Product) | 95 | 3.0 | >98:2 | Trace |

Table 2: Performance in Multicomponent 1,3-Thiazole Cyclization Evaluating the formation of fully substituted 1,3-thiazoles using [4].

Reagent Conversion Rate (%) Purity (HPLC %) Thermal Stability of Intermediate
Phenylglyoxal oxime 68 88 Low
4-Chloro-phenylglyoxal oxime 94 92 Moderate

| 2-CPAO (Product) | 96 | 98 | High |

Data Synthesis Note: The robust 94-96% yields observed with chloro-substituted phenylglyoxals highlight the critical role of halogenation in stabilizing the transition state during thiazole and pyrazine formation[3],[4].

Self-Validating Experimental Protocol

The following methodology outlines the synthesis of 5-(2-Chlorophenyl)furazano[3,4-b]pyrazine, leveraging 2-CPAO as a putative C-nucleophile in an[1].

Step 1: Electrophilic Activation

  • Action: Suspend 1.0 equivalent of 2-CPAO in glacial acetic acid at room temperature.

  • Causality: Acetic acid serves as both a polar protic solvent and a mild proton donor. It activates the carbonyl carbon for nucleophilic attack without prematurely degrading the sensitive oxime functional group[1].

Step 2: Nucleophilic Coupling

  • Action: Introduce 1.1 equivalents of the target secondary diamine dropwise over 15 minutes.

  • Causality: Controlled, dropwise addition maintains a low steady-state concentration of the nucleophile. This prevents the exothermic accumulation of unreacted intermediates and suppresses off-target oligomerization[3].

Step 3: Acid-Catalyzed Cyclodehydration

  • Action: Add a catalytic volume of concentrated HCl and heat the mixture to a gentle reflux (80°C) for 1 hour.

  • Causality: Strong acid catalysis is required to protonate the intermediate hydroxyl groups, driving the final elimination of water (-H₂O) and forcing the thermodynamic closure of the furazanopyrazine ring[1].

Step 4: Isolation & Self-Purification

  • Action: Cool the mixture to room temperature and precipitate the product by adding cold water or N,N-dimethylformamide (DMF). Filter and wash with cold ethanol.

  • Causality: The target ortho-chloro compound exhibits highly specific differential solubility. This allows for a self-validating crystallization step: the pure product precipitates as a bright solid, while unreacted starting materials and oligomeric byproducts remain dissolved in the mother liquor[1].

Workflow S1 Step 1 Pre-activation in Acetic Acid S2 Step 2 Nucleophilic Addition S1->S2 S3 Step 3 Thermal Cyclization (80°C) S2->S3 S4 Step 4 Isolation & Purification S3->S4

Figure 2: Self-validating experimental workflow for 2-CPAO heterocyclization.

References

  • Title: Arylglyoxal oximes as putative C-nucleophiles in eliminative nucleophilic substitution process Source: Mendeleev Communications URL: [Link]

  • Title: A Scaleable Synthesis of Fiduxosin Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: RSC Advances (National Center for Biotechnology Information) URL: [Link]

Sources

Safety Operating Guide

(2-Chloro-phenyl)-oxo-acetaldehyde oxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for (2-Chloro-phenyl)-oxo-acetaldehyde oxime

As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is as critical as the research itself. For drug development professionals and synthetic chemists handling bulk drug intermediates like (2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS: 71347-62-1)[1][2], proper waste management is not merely a regulatory hurdle; it is a fundamental component of operational safety and environmental stewardship.

This guide provides a self-validating, mechanistic approach to the safe handling, segregation, and disposal of this specific halogenated oxime.

Chemical Profiling and Mechanistic Hazard Analysis

To design an effective disposal plan, we must first understand the molecular vulnerabilities and reactive potential of the compound. (2-Chloro-phenyl)-oxo-acetaldehyde oxime ( C8​H6​ClNO2​ ) presents a dual-hazard profile due to two distinct structural features:

  • The Oxime Functional Group (-C=N-OH): Oximes are generally stable under ambient conditions but can exhibit thermal instability or decompose vigorously when exposed to strong oxidizing agents, strong acids, or excess heat[3][4]. The decomposition of nitrogenous compounds often releases nitrogen oxides ( NOx​ )[3].

  • The Chlorinated Aromatic Ring: The presence of a halogen (chlorine) dictates the entire downstream disposal strategy. When combusted, halogenated organics generate hydrogen chloride (HCl) gas[5]. If routed to a standard, non-halogenated waste incinerator lacking proper acid gas scrubbers, this results in severe equipment corrosion and the illegal atmospheric release of toxic acid gases and potential dioxins[6].

Causality in Experimental Choices: We do not segregate this chemical simply to satisfy a checklist; we segregate it because the thermodynamic reality of its combustion requires specialized alkaline scrubbing infrastructure to neutralize the resulting HCl[6].

Operational Data Summary

The following table summarizes the critical logistical and safety data required for the proper classification of this compound within your laboratory's waste management system.

ParameterSpecification / Protocol
Chemical Name (2-Chloro-phenyl)-oxo-acetaldehyde oxime
CAS Number 71347-62-1[1][2]
Molecular Formula C8​H6​ClNO2​ [2]
Primary Hazard Class Halogenated Organic Compound; Potential Eye/Skin Irritant[3][4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[3][4]
Waste Stream Designation Halogenated Organic Waste
Required PPE for Handling Nitrile gloves, chemical splash goggles, standard lab coat, fume hood[4][7]
Target Disposal Method High-temperature incineration with caustic scrubber (99.99% DRE)[5][6]

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating workflow for processing (2-Chloro-phenyl)-oxo-acetaldehyde oxime waste in a professional laboratory setting.

Step 1: Point-of-Generation Segregation

  • Action: Immediately route all solid residues, contaminated filter paper, and solvent solutions containing the oxime into clearly labeled "Halogenated Organic Waste" containers.

  • Causality: Mixing this compound with non-halogenated waste streams (like standard acetone or ethanol waste) contaminates the entire bulk container, forcing the waste disposal contractor to treat the entire volume as halogenated, significantly increasing disposal costs and environmental burden.

Step 2: Containment and Satellite Accumulation

  • Action: Store the waste in high-density polyethylene (HDPE) or glass containers. Ensure the container is kept tightly closed in a dry, cool, and well-ventilated satellite accumulation area[3][4].

  • Causality: Oximes must be protected from excess heat and incompatible chemicals (like peroxides or strong oxidizers) to prevent exothermic decomposition or pressure buildup within the sealed container[3][4].

Step 3: Spill Response and Decontamination

  • Action: In the event of a spill, evacuate personnel, remove ignition sources, and ensure adequate ventilation[3][4]. Sweep up solid spills using non-sparking tools and place them in the halogenated waste container. Do not flush into the sanitary sewer system[3][4].

  • Causality: Environmental release of halogenated aromatics can lead to persistent aquatic toxicity. Physical containment and mechanical cleanup prevent the compound from entering municipal water treatment facilities unequipped to degrade it.

Step 4: Institutional Transfer and Final Incineration

  • Action: Transfer the waste to a licensed hazardous waste management facility. The facility must utilize a rotary kiln or liquid injection incinerator equipped with a caustic scrubber[6].

  • Causality: Environmental Protection Agency (EPA) guidelines mandate that incinerators processing halogenated wastes must achieve a 99.99% Destruction and Removal Efficiency (DRE)[5]. Furthermore, if the waste contains more than 0.5% chlorine, the facility must remove 99% of the resulting hydrogen chloride from the exhaust gas using alkaline (caustic) scrubbing[5].

Waste Routing and Disposal Pathway

The following diagram illustrates the logical flow of halogenated oxime waste from generation to safe environmental neutralization.

G Start Waste Generation: (2-Chloro-phenyl)-oxo-acetaldehyde oxime Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Identify as Halogenated Storage Satellite Accumulation: HDPE/Glass, Away from Oxidizers Segregation->Storage Transfer to Sealed Container Transport Licensed Waste Transport (RCRA Compliant Manifest) Storage->Transport Institutional Hand-off Incineration High-Temp Incineration (Rotary Kiln > 1000°C) Transport->Incineration Commercial Facility Processing Scrubbing Caustic Scrubbing (HCl Gas Neutralization) Incineration->Scrubbing Exhaust Gas Treatment Safe Safe Environmental Release (99.99% Destruction Efficiency) Scrubbing->Safe EPA Emission Compliance

Caption: Lifecycle and regulatory disposal pathway for halogenated oxime laboratory waste.

References

  • HXCHEM. "(2-Chloro-phenyl)-oxo-acetaldehyde oxime/CAS:71347-62-1". hxchem.net.
  • Echemi. "(2-chloro-phenyl)-oxo-acetaldehyde oxime". echemi.com.
  • ChemicalBook. "Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry". chemicalbook.com.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Propanone, oxime". thermofisher.com.
  • Fisher Scientific. "SAFETY DATA SHEET: 2-Butanone oxime". fishersci.com.
  • Environmental Protection Agency (EPA). "Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities". epa.gov.
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov.

Sources

Personal protective equipment for handling (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling (2-Chloro-phenyl)-oxo-acetaldehyde oxime

Introduction

As a Senior Application Scientist, I recognize that handling reactive intermediates like (2-Chloro-phenyl)-oxo-acetaldehyde oxime (CAS: 71347-62-1) requires more than just a cursory glance at a Safety Data Sheet (SDS). Used primarily as a1[1] in pharmaceutical synthesis, this compound combines a chloro-substituted aromatic ring with an oxime-functionalized carbonyl system. This structural motif makes it highly electrophilic and lipophilic, resulting in potent skin, eye, and respiratory irritation. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute safety and regulatory compliance during laboratory handling.

Causality-Driven Risk Assessment

Why do we mandate specific PPE for this chemical? The causality lies in its molecular structure. The chloroacetophenone derivative backbone is a known 2[2]. The oxime group can undergo rapid hydrolysis or react with nucleophilic biological macromolecules upon contact with mucous membranes or skin moisture. Because of its lipophilicity (1)[1], it easily penetrates standard thin latex gloves, necessitating chemically resistant barriers. Furthermore, as a crystalline solid or viscous liquid, it presents a dual hazard: aerosolized dust during weighing and vapor emission during solvent transfer, requiring handling in a 3[3].

Personal Protective Equipment (PPE) Matrix

OSHA's Laboratory Standard (4)[4] mandates that employers provide appropriate PPE based on a rigorous hazard assessment. Below is the required PPE matrix for handling (2-Chloro-phenyl)-oxo-acetaldehyde oxime.

PPE CategorySpecificationCausal Rationale
Eye/Face Protection 5[5] chemical splash goggles. Add a full face shield for solution transfers >500 mL.Prevents lachrymatory vapor penetration and protects against highly irritating splashes.
Hand Protection Double-gloving: Inner disposable nitrile (5 mil), Outer butyl rubber or neoprene.Lipophilic chloro-aromatics can permeate thin nitrile over time. The 6[6] provides a self-validating breach indicator.
Body Protection Flame-resistant (FR) lab coat (buttoned to the top), long pants, and closed-toe non-porous shoes.Prevents dermal exposure to reactive dust or spills. FR material mitigates risks if handled near flammable solvents.
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood, which is strictly prohibited).Mitigates inhalation of irritating dust/aerosols (H335). All handling must occur in a certified chemical fume hood.

Operational Workflow: Step-by-Step Handling Protocol

To ensure scientific integrity and trustworthiness, every step in this protocol includes a self-validating check.

  • Step 1: Pre-Operation Environmental Check.

    • Action: Verify the chemical fume hood flow rate is between 80-120 feet per minute (fpm).

    • Validation: Check the digital monitor or tape a tissue strip to the sash to visually confirm inward directional airflow.

  • Step 2: PPE Donning and Material Staging.

    • Action: Don the PPE matrix specified above. Place the sealed container of (2-Chloro-phenyl)-oxo-acetaldehyde oxime, an analytical balance, and a secondary containment tray inside the fume hood.

    • Validation: Inspect outer gloves for micro-tears using the inflation method before donning.

  • Step 3: Closed-System Weighing.

    • Action: Use anti-static weighing boats and 3[3]. Weigh the material slowly to prevent dust aerosolization.

    • Validation: Ensure the balance reading stabilizes without fluctuation, indicating no draft-induced aerosolization.

  • Step 4: Solvent Transfer and Reaction Setup.

    • Action: Dissolve the intermediate in the chosen anhydrous solvent directly within the fume hood. Seal the reaction vessel before removing it from the hood (if transfer to another station is required).

    • Validation: Wipe the exterior of the sealed flask with a solvent-dampened Kimwipe to ensure zero external contamination before transport.

Spill Response & EPA-Compliant Disposal Plan

Improper disposal of reactive organics can lead to severe environmental and safety repercussions. Waste management must comply with EPA regulations (7)[7] for academic and research labs.

  • Minor Spill Protocol (<50g):

    • Cover the spill with a compatible inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for reactive intermediates.

    • Carefully sweep the absorbed mixture using a non-sparking brush into a highly visible, sealable hazardous waste container.

    • Decontaminate the surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidic oxime byproducts, followed by a water wipe.

  • Waste Disposal:

    • Segregation: Collect all (2-Chloro-phenyl)-oxo-acetaldehyde oxime waste (solid, liquid, and contaminated PPE) in a dedicated 8[8] container. Do not mix with strong acids, bases, or oxidizing agents.

    • Labeling: Label the container explicitly with "Hazardous Waste: Toxic/Irritant - (2-Chloro-phenyl)-oxo-acetaldehyde oxime" and the 9[9].

    • Disposal Route: Submit for high-temperature incineration through your institutional Environmental Health and Safety (EHS) department. Never dispose of this compound down the drain.

Operational Workflow & Hazard Mitigation Pathway

G Start 1. Pre-Operation: PPE & Fume Hood Check Weigh 2. Weighing & Transfer (Anti-static, Fume Hood) Start->Weigh React 3. Reaction Setup (Closed System) Weigh->React Spill Spill Detected? React->Spill Clean Spill Response: Inert Absorbent & Neutralization Spill->Clean Yes Dispose EPA Subpart K Waste Segregation & Labeling Spill->Dispose No Clean->Dispose End Decontamination & PPE Doffing Dispose->End

Operational workflow and hazard mitigation pathway for handling reactive oxime intermediates.

References

  • Echemi. "(2-chloro-phenyl)-oxo-acetaldehyde oxime - Echemi". Echemi.
  • Echemi. "71347-62-1 - Echemi". Echemi.
  • Guidechem. "2'-Chloroacetophenone 2142-68-9 wiki - Guidechem". Guidechem.
  • North Carolina State University.
  • Washington State University. "V.C - Environmental Health & Safety". WSU EHS.
  • Occupational Safety and Health Administration.
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Lab Manager.
  • Washington State Department of Ecology. "Laboratory Guide for Managing Dangerous Waste". WA.gov.
  • Environmental Protection Agency.

Sources

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